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Core Science & Biosynthesis

Foundational

3-Aminopentan-2-ol Hydrochloride: A Technical Guide for Drug Development

The following technical guide details the chemical structure, synthesis, properties, and applications of 3-Aminopentan-2-ol hydrochloride , with a specific focus on its role as a chiral building block in drug discovery....

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, properties, and applications of 3-Aminopentan-2-ol hydrochloride , with a specific focus on its role as a chiral building block in drug discovery.

Executive Summary

3-Aminopentan-2-ol hydrochloride (C₅H₁₃NO[1]·HCl) is a vicinal amino alcohol salt characterized by two adjacent chiral centers at the C2 and C3 positions. This structural motif is a critical pharmacophore in medicinal chemistry, serving as a scaffold for Cyclin-Dependent Kinase (CDK) inhibitors , HIV protease inhibitors, and chiral auxiliaries in asymmetric synthesis. Its value lies in its stereochemical diversity; the molecule exists as four distinct stereoisomers, each offering unique spatial arrangements for ligand-receptor binding.

Chemical Identity & Stereochemistry

The molecule consists of a pentane backbone with a hydroxyl group at C2 and an amino group at C3. The presence of two stereogenic centers yields two diastereomeric pairs (syn and anti), comprising four enantiomers.

Nomenclature and Identification
  • IUPAC Name: 3-Aminopentan-2-ol hydrochloride[1]

  • Common Synonyms: 3-Amino-2-pentanol HCl; α-methyl-β-ethyl-β-hydroxyethylamine HCl

  • Molecular Formula: C₅H₁₄ClNO[1][2]

  • Molecular Weight: 139.62 g/mol [1][2]

  • CAS Registry Numbers:

    • Racemate (Free Base): 50411-28-4

    • (2R,3S)-HCl: 951000-34-3 (Frequently used in CDK inhibitor synthesis)

    • (2S,3S)-HCl: 1352149-50-8[2]

    • (2S,3R)-HCl: 2387568-51-4[1]

Stereochemical Configuration

The biological activity of derivatives often depends strictly on the absolute configuration. For instance, the (2R,3S) isomer is a key intermediate for specific purine-based CDK inhibitors.

Isomer ConfigurationRelationshipGeometric Designation
(2R,3S) Enantiomer of (2S,3R)Syn (Threo-like)
(2S,3R) Enantiomer of (2R,3S)Syn (Threo-like)
(2R,3R) Enantiomer of (2S,3S)Anti (Erythro-like)
(2S,3S) Enantiomer of (2R,3R)Anti (Erythro-like)

Synthesis Methodologies

The synthesis of 3-aminopentan-2-ol generally proceeds via two primary routes: the Henry (Nitroaldol) Reaction for racemic or diastereoselective synthesis, and Amino Ketone Reduction for high enantiopurity.

Route A: The Henry (Nitroaldol) Reaction

This is the classic route for constructing the carbon skeleton.[3] It involves the base-catalyzed condensation of acetaldehyde (C2) and 1-nitropropane (C3).

  • Mechanism: The base deprotonates 1-nitropropane at the

    
    -position, generating a nitronate anion.[3][4] This nucleophile attacks the carbonyl carbon of acetaldehyde.
    
  • Regiochemistry: The reaction specifically yields 3-nitro-2-pentanol.

  • Reduction: The nitro group is subsequently reduced (using H₂/Pd-C or LiAlH₄) to the amine.

Route B: Stereoselective Reduction of Amino Ketones

For high optical purity, researchers often start with amino acids or amino ketones.

  • Precursor: 3-Aminopentan-2-one (derived from N-protected amino acids).

  • Reagent: Bulky hydride reducing agents like L-Selectride® or NaBH₄ in the presence of chelating agents.

  • Outcome: L-Selectride typically favors the syn diastereomer via a Felkin-Anh transition state, while chelating conditions can favor the anti product.

Visualization of Synthetic Pathways

The following diagram illustrates the logical flow from precursors to the final salt form.

SynthesisPath Acetaldehyde Acetaldehyde (C2 Precursor) NitroAlcohol Intermediate: 3-Nitro-2-pentanol Acetaldehyde->NitroAlcohol Henry Rxn (Base Cat.) Nitropropane 1-Nitropropane (C3 Precursor) Nitropropane->NitroAlcohol AminoAlcohol 3-Aminopentan-2-ol (Free Base) NitroAlcohol->AminoAlcohol Reduction (H2/Pd-C) HCl_Salt 3-Aminopentan-2-ol Hydrochloride AminoAlcohol->HCl_Salt HCl/IPA Salt Formation

Figure 1: Synthetic workflow from commodity chemicals to the hydrochloride salt via the Henry Reaction.

Physicochemical Properties

Understanding the physical behavior of the hydrochloride salt is essential for formulation and handling.

PropertyDescription/ValueCausality & Notes
Physical State White to off-white crystalline solidIonic lattice energy of the ammonium chloride moiety stabilizes the solid form compared to the liquid free base.
Solubility Highly soluble in water, methanol, ethanolThe polar ionic character allows strong interaction with protic solvents.
Hygroscopicity HygroscopicThe salt readily absorbs atmospheric moisture; must be stored under inert gas (Ar/N₂) in a desiccator.
pKa (Amine) ~9.5 - 10.5Typical for aliphatic primary ammonium salts; indicates it remains protonated at physiological pH.
Chirality Optically ActiveSpecific rotation

varies by isomer; critical for QC in asymmetric synthesis.

Applications in Drug Development

The 3-aminopentan-2-ol scaffold is not merely a solvent or reagent; it is a structural motif embedded in bioactive compounds.

Cyclin-Dependent Kinase (CDK) Inhibitors

The (2R,3S) isomer is a documented intermediate in the synthesis of purine-based CDK inhibitors. These compounds function by competitively binding to the ATP-binding pocket of CDK enzymes (e.g., CDK2, CDK9), which are upregulated in various cancers and viral infections (HIV).

  • Mechanism: The amino alcohol moiety mimics the ribose or phosphate binding regions of ATP, forming crucial hydrogen bonds within the enzyme's active site.

  • Impact: Inhibition of CDK9 can suppress HIV-1 transcription, making these derivatives potential candidates for antiretroviral therapy.

Chiral Auxiliaries and Ligands

In asymmetric catalysis, the free base is used to synthesize N,O-ligands . These ligands coordinate with transition metals (e.g., Ru, Zn) to catalyze enantioselective reductions or alkylations. The rigid stereochemistry of the pentyl backbone induces chirality in the reaction product.

Experimental Protocols

Safety Note: All procedures involving nitroalkanes and pressurized hydrogen must be conducted in a fume hood with blast shielding. The hydrochloride salt is an irritant.

Protocol 6.1: Salt Formation from Free Base

This protocol describes the conversion of the oily free base into the stable hydrochloride salt.

  • Dissolution: Dissolve 10 mmol of crude 3-aminopentan-2-ol (free base) in 20 mL of anhydrous diethyl ether or isopropanol. Cool the solution to 0°C in an ice bath.

  • Acidification: Dropwise add a solution of 2M HCl in diethyl ether (or 1.25 equivalents of acetyl chloride in methanol generated in situ) under vigorous stirring.

  • Precipitation: A white precipitate should form immediately. Stir at 0°C for 30 minutes.

  • Isolation: Filter the solid under an inert atmosphere (nitrogen) to prevent moisture absorption.

  • Washing: Wash the filter cake with cold anhydrous ether (2 x 5 mL) to remove non-polar impurities.

  • Drying: Dry the solid in a vacuum desiccator over P₂O₅ for 12 hours.

Protocol 6.2: Determination of Enantiomeric Excess (ee)

To verify the stereochemical integrity of the (2R,3S) isomer:

  • Derivatization: React a small aliquot of the salt (neutralized) with Mosher's acid chloride (MTPA-Cl).

  • Analysis: Analyze the resulting amide diastereomers via ¹H-NMR (500 MHz) or Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA mobile phase).

References

  • Henry Reaction Mechanism & Utility

    • Title: The Henry Reaction: A Review
    • Source: Master Organic Chemistry / Wikipedia
    • URL: [Link]

  • CDK Inhibitor Synthesis (Purine Derivatives)
  • Title: Synthesis of Chiral Amino Alcohols from 2-Chlorobutan-1-ol (Analogous Method)
  • Chemical Properties and CAS Data

    • Title: 3-Aminopentan-2-ol Compound Summary
    • Source: PubChem (NIH)
    • URL: [Link]

  • Specific Isomer Data ((2R,3S)-HCl)

    • Title: (2R,3S)-3-Aminopentan-2-ol hydrochloride Product Page
    • Source: ChemScene[2]

Sources

Exploratory

Stereochemistry and Chirality of 3-Aminopentan-2-ol Hydrochloride: A Technical Guide

Executive Summary 3-Aminopentan-2-ol hydrochloride (CAS: 1352149-50-8 for specific isomers) represents a critical structural motif in medicinal chemistry, serving as a scaffold for sphingosine analogs, chiral auxiliaries...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Aminopentan-2-ol hydrochloride (CAS: 1352149-50-8 for specific isomers) represents a critical structural motif in medicinal chemistry, serving as a scaffold for sphingosine analogs, chiral auxiliaries, and transition metal ligands.[1] Its utility is defined by the presence of two contiguous stereogenic centers at C2 and C3, giving rise to four distinct stereoisomers.

This guide addresses the primary technical challenge associated with this molecule: stereocontrol . Unlike simple amino acids, the synthesis of 1,2-amino alcohols often yields diastereomeric mixtures that require rigorous separation protocols. This document details the stereochemical nomenclature, a self-validating synthetic workflow based on the Henry reaction, and authoritative characterization methods.

Structural Analysis & Stereochemical Nomenclature

The molecule contains two chiral centers:[2][3][4]

  • C2: Bonded to a hydroxyl group (-OH).[1][5]

  • C3: Bonded to an amino group (-NH

    
    ).[1][5]
    

According to the


 rule, four stereoisomers exist, grouped into two diastereomeric pairs: the syn (erythro) pair and the anti (threo) pair.
Stereoisomer Classification[1]
ConfigurationRelationDesignationCommon Name
(2R, 3R) Enantiomer Pair ASynl-Erythro
(2S, 3S) Enantiomer Pair ASynd-Erythro
(2R, 3S) Enantiomer Pair BAntil-Threo
(2S, 3R) Enantiomer Pair BAntid-Threo

Technical Note: The syn/anti nomenclature is often preferred in synthetic literature describing the relative stereochemistry derived from the Felkin-Anh or Cram chelation models during synthesis.

Visualization of Stereochemical Relationships

Stereochemistry Figure 1: Stereochemical Hierarchy of 3-Aminopentan-2-ol Racemate Racemic 3-Aminopentan-2-ol Syn Syn (Erythro) Diastereomer (Racemic Mixture) Racemate->Syn Diastereomeric Separation (Crystallization/Chromatography) Anti Anti (Threo) Diastereomer (Racemic Mixture) Racemate->Anti RR (2R, 3R) Chiral Syn->RR Chiral Resolution SS (2S, 3S) Chiral Syn->SS RS (2R, 3S) Chiral Anti->RS Chiral Resolution SR (2S, 3R) Chiral Anti->SR RR->SS Enantiomers RR->RS Diastereomers RS->SR Enantiomers

Synthetic Strategy: The Henry Reaction Route

The most robust route for synthesizing 3-aminopentan-2-ol is the Henry Reaction (Nitroaldol) followed by reduction.[1] This pathway allows for access to all isomers, though it requires specific conditions to influence the diastereomeric ratio (DR).

Reaction Scheme
  • Condensation: Acetaldehyde + 1-Nitropropane

    
     3-Nitropentan-2-ol.[1]
    
  • Reduction: 3-Nitropentan-2-ol

    
     3-Aminopentan-2-ol.[1]
    
  • Salt Formation: Free base + HCl

    
     Hydrochloride salt.[1]
    
Detailed Protocol (Self-Validating System)
Step 1: The Henry Reaction (Nitroaldol)[6][7]
  • Reagents: Acetaldehyde (1.0 eq), 1-Nitropropane (1.2 eq), NaOH (0.1 eq, catalytic), Ethanol/Water.[1]

  • Procedure:

    • Combine nitropropane and acetaldehyde in ethanol at 0°C.

    • Add NaOH dropwise to prevent polymerization of acetaldehyde.[1]

    • Stir at 0°C for 4 hours, then warm to RT (

      
      C).
      
    • Validation Point: Monitor by TLC (Hexane/EtOAc 4:1). The nitro-alcohol product appears as a new spot; starting aldehyde disappears.

    • Quench with dilute acetic acid. Extract with DCM.[1]

  • Stereochemical Outcome: This typically yields a mixture of syn and anti nitro-alcohols (approx 3:1 ratio favoring syn under thermodynamic control).[1]

Step 2: Diastereomeric Separation (Critical)

Before reduction, separate the syn and anti nitro-alcohols.[1]

  • Method: Flash Column Chromatography (Silica Gel).[1][8]

  • Eluent: Gradient Hexane

    
     Hexane/EtOAc (80:20).[1]
    
  • Causality: Separating at the nitro-stage is often easier than at the amino-alcohol stage due to the high polarity and hydrogen-bonding capability of the amine.

Step 3: Catalytic Hydrogenation
  • Reagents: 3-Nitropentan-2-ol (Pure diastereomer), 10% Pd/C, H

    
     (50 psi), Methanol.[1]
    
  • Procedure:

    • Dissolve nitro-alcohol in MeOH.[1]

    • Add Pd/C (10 wt%).

    • Shake under H

      
       atmosphere for 12 hours.
      
    • Filter through Celite to remove catalyst.[1]

  • Validation Point: IR spectroscopy should show the disappearance of the strong NO

    
     stretches (1550, 1370 cm
    
    
    
    ) and appearance of broad NH/OH stretches.
Step 4: Hydrochloride Salt Formation
  • Reagents: Crude Amino Alcohol, 4M HCl in Dioxane or HCl gas.

  • Procedure:

    • Dissolve the free amine oil in anhydrous diethyl ether.

    • Cool to 0°C.

    • Add HCl/Dioxane dropwise.[1] White precipitate forms immediately.[1]

    • Filter and wash with cold ether.[1]

    • Recrystallization: Use Ethanol/Ether to upgrade purity.[1]

Synthetic Workflow Diagram

Synthesis Figure 2: Synthetic Workflow for 3-Aminopentan-2-ol HCl Start Acetaldehyde + 1-Nitropropane Nitro 3-Nitropentan-2-ol (Mixture) Start->Nitro Henry Rxn (NaOH, EtOH) Sep Chromatography Separation Nitro->Sep SynNitro Syn-Nitro Isomer Sep->SynNitro AntiNitro Anti-Nitro Isomer Sep->AntiNitro Red Pd/C, H2 Reduction SynNitro->Red Amine 3-Aminopentan-2-ol (Free Base) Red->Amine Retention of Configuration Salt HCl Salt Formation Amine->Salt HCl/Dioxane

Analytical Characterization & Absolute Configuration

Trustworthiness in stereoselective synthesis relies on proving the configuration.

NMR Spectroscopy ( H NMR)

The coupling constant (


) between the protons on C2 and C3 (

and

) is diagnostic, but often requires derivatization to a cyclic carbamate (oxazolidinone) to be definitive.[1]
  • Derivatization: React amino alcohol with phosgene or triphosgene

    
     Cyclic Oxazolidinone.[1]
    
  • Data Interpretation:

    • Cis-Oxazolidinone (derived from Syn/Erythro):

      
      .[1]
      
    • Trans-Oxazolidinone (derived from Anti/Threo):

      
      .[1]
      
    • Note: This trend is specific to the cyclic constraint. In the free chain, rotamer averaging makes

      
       values less reliable.
      
Mosher's Method (Absolute Configuration)

To determine if you have (2R,3R) vs (2S,3S):

  • Derivatize the amine/alcohol with both

    
    - and 
    
    
    
    -
    
    
    -methoxy-
    
    
    -trifluoromethylphenylacetic acid (MTPA) chloride.[1]
  • Analyze the

    
     (
    
    
    
    H NMR chemical shifts) between the
    
    
    -ester and
    
    
    -ester.[1]
  • The shielding/deshielding patterns of the protons flanking the chiral centers allow assignment of absolute configuration [1].

Physical Properties (Reference Data)
  • Appearance: White crystalline solid (HCl salt).[1]

  • Solubility: Highly soluble in water, methanol; insoluble in ether/hexane.[1]

  • Hygroscopicity: The HCl salt is hygroscopic; store in a desiccator.[1]

Applications in Drug Development

  • Chiral Auxiliaries: The amino-alcohol moiety is used to form oxazolidinones (Evans auxiliaries) for asymmetric alkylations.[1]

  • Ligand Synthesis: Condensation with phosphines yields P,N-ligands used in asymmetric catalysis (e.g., iridium-catalyzed hydrogenations).[1]

  • Sphingosine Mimics: The 2-amino-3-hydroxy motif mimics the polar headgroup of sphingolipids, making these derivatives useful in studying sphingosine-1-phosphate (S1P) receptor signaling [2].[1]

References

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[1][9] The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118.[1]

  • Luzzio, F. A. (2001).[1] The Henry Reaction: Recent Examples. Tetrahedron, 57(6), 915-945.[1]

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996).[1] 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876.[1]

  • Palomo, C., Oiarbide, M., & Laso, A. (2005).[1] Recent Advances in the Catalytic Asymmetric Nitroaldol (Henry) Reaction. European Journal of Organic Chemistry, 2007(16), 2561–2574.[1] [1]

Sources

Foundational

3-Aminopentan-2-ol hydrochloride CAS number and safety data

Part 1: Executive Summary & Strategic Value 3-Aminopentan-2-ol hydrochloride is a privileged chiral scaffold in medicinal chemistry, functioning primarily as a vicinal amino alcohol motif. This structural class is critic...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Value

3-Aminopentan-2-ol hydrochloride is a privileged chiral scaffold in medicinal chemistry, functioning primarily as a vicinal amino alcohol motif. This structural class is critical in drug development due to its ability to mimic the transition states of peptide bond hydrolysis and its utility as a chelating ligand in asymmetric catalysis.

In the pharmaceutical sector, this moiety appears in Cyclin-Dependent Kinase (CDK) inhibitors (e.g., purine derivatives) and protease inhibitors. Its two contiguous stereocenters (C2 and C3) create four distinct stereoisomers, making diastereoselective synthesis and purity analysis paramount. This guide provides a definitive technical reference for its handling, synthesis, and application.

Part 2: Chemical Identity & Stereochemistry

The hydrochloride salt stabilizes the volatile and oxidation-prone free amine, typically yielding a hygroscopic solid. Researchers must select the exact stereoisomer CAS number to ensure regulatory compliance and experimental reproducibility.

Table 1: Chemical Identity & CAS Registry
ParameterData
IUPAC Name 3-Aminopentan-2-ol hydrochloride
Molecular Formula C₅H₁₃NO[1] · HCl
Molecular Weight 139.62 g/mol
Generic Free Base CAS 50411-28-4
(2S, 3S)-HCl CAS 1352149-50-8
(2R, 3S)-HCl CAS 951000-34-3
(2S, 3R)-HCl CAS 2387568-51-4
(2R, 3R)-HCl CAS 1616436-38-4
Appearance White to off-white hygroscopic solid (stereoisomers) or viscous oil (racemate)
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.[2]
Stereochemical Logic

The molecule possesses two chiral centers at C2 (hydroxyl) and C3 (amine).

  • Erythro (Syn): Substituents on the same side in the Fischer projection ((2S,3S) and (2R,3R)).

  • Threo (Anti): Substituents on opposite sides ((2S,3R) and (2R,3S)).

  • Note: In drug design, the specific spatial arrangement of the -OH and -NH₂ groups dictates hydrogen bonding interactions within the enzyme active site (e.g., the ATP-binding pocket of kinases).

Part 3: Safety Data & Handling (GHS Standards)

Signal Word: DANGER The hydrochloride salt retains the corrosive properties of the amino alcohol moiety while adding the acidity of HCl.

Hazard Statements (H-Codes)
  • H314: Causes severe skin burns and eye damage.

  • H302: Harmful if swallowed.

  • H335: May cause respiratory irritation.

Precautionary Statements (P-Codes)
  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water [or shower].

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • P310: Immediately call a POISON CENTER or doctor/physician.

Storage Protocol: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen).[3] The compound is hygroscopic; moisture absorption will alter stoichiometry and melting point.

Part 4: Synthesis & Manufacturing Workflow

The most robust route for synthesizing 3-aminopentan-2-ol involves the Henry Reaction (Nitroaldol) followed by reduction. This pathway allows for diastereoselective control depending on the reduction conditions.

Experimental Protocol: Nitroaldol Route

Step 1: Henry Reaction (Formation of 3-nitro-2-pentanol)

  • Reagents: Acetaldehyde (Electrophile), 1-Nitropropane (Nucleophile), Base (e.g., NaOH or Amberlyst A-21).

  • Procedure:

    • Dissolve 1-nitropropane (1.0 eq) and acetaldehyde (1.2 eq) in ethanol.

    • Add catalytic base at 0°C. Stir at RT for 4–16 hours.

    • Neutralize, concentrate, and purify via flash chromatography.

    • Result: Mixture of syn/anti 3-nitro-2-pentanol.

Step 2: Diastereoselective Reduction (Formation of Amino Alcohol)

  • Route A (Syn-Selective): Hydrogenation using Pd/C or Raney Nickel.

  • Route B (Anti-Selective): Reduction with LiAlH₄ (LAH) often favors the anti isomer due to chelation control in the transition state.

Step 3: Salt Formation

  • Dissolve the free amine oil in dry diethyl ether or dioxane.

  • Cool to 0°C.

  • Add 4M HCl in dioxane dropwise.

  • Filter the resulting white precipitate and dry under vacuum.

Workflow Visualization

SynthesisPath Start 1-Nitropropane + Acetaldehyde Intermediate 3-Nitro-2-pentanol (Diastereomeric Mix) Start->Intermediate Henry Rxn (Base Cat.) Reduction Reduction Step (H2/Pd-C or LAH) Intermediate->Reduction Diastereoselection Product 3-Aminopentan-2-ol (Free Base) Reduction->Product Yields Amine Salt 3-Aminopentan-2-ol Hydrochloride Product->Salt HCl/Dioxane Precipitation

Caption: Synthesis of 3-aminopentan-2-ol HCl via the Henry Reaction pathway.

Part 5: Applications in Drug Development

CDK Inhibitor Fragment

3-Aminopentan-2-ol is a key intermediate in the synthesis of 2,6,9-trisubstituted purines .

  • Mechanism: The amino alcohol side chain mimics the ribose moiety of ATP or interacts with the specific hydrophilic region of the CDK active site.

  • Example: In patent WO2008122767, the (2R,3S) isomer is used to substitute the C2 position of a purine scaffold, significantly enhancing antiproliferative potency against cancer cell lines compared to non-hydroxylated analogs [1].

Chiral Auxiliary

The compound serves as a precursor to chiral oxazolines and oxazolidinones .

  • Usage: These derivatives are used as ligands in asymmetric catalysis (e.g., Evans auxiliaries) to induce stereochemistry in aldol reactions and alkylations.

Peptide Mimicry

The 1,2-amino alcohol motif is isosteric with the transition state of peptide bond hydrolysis. It is frequently incorporated into protease inhibitors (e.g., HIV protease, renin) to act as a non-cleavable "warhead" that binds tightly to the enzyme's catalytic aspartates.

Part 6: References

  • Havlicek, L., et al. (2008). 2,6,9-Substituted Purine Derivatives Having Antiproliferative Properties. World Intellectual Property Organization. Patent WO2008122767A2. Link

  • PubChem. (2023).[4][5] Compound Summary: 3-Aminopentan-2-ol.[2][5][6][7][8][9][10][11] National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2023). Safety Data Sheet: (2R,3S)-3-Aminopentan-2-ol. Merck KGaA. Link

  • ChemScene. (2023). Product Monograph: (2S,3S)-3-Aminopentan-2-ol hydrochloride. Link

Sources

Exploratory

In-Depth Technical Guide: pKa Values of 3-Aminopentan-2-ol Hydrochloride

Executive Summary This guide provides a comprehensive physicochemical analysis of 3-Aminopentan-2-ol hydrochloride (CAS: 50411-28-4 for free base; HCl salt analogs), focusing on the acid dissociation constant (pKa) of it...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive physicochemical analysis of 3-Aminopentan-2-ol hydrochloride (CAS: 50411-28-4 for free base; HCl salt analogs), focusing on the acid dissociation constant (pKa) of its primary amino group.[1][2][3]

As a vicinal amino alcohol with two chiral centers, 3-Aminopentan-2-ol exhibits complex acid-base behavior influenced by inductive effects, steric hindrance, and stereochemical-dependent intramolecular hydrogen bonding.[1][2][3] In the absence of a singular, widely cited experimental constant for this specific isomer in public databases, this guide derives the pKa range through high-fidelity Structure-Activity Relationship (SAR) analysis of validated analogs (e.g., 2-aminoethanol, 3-amino-2-butanol, and norephedrine).[1][2][3]

Key Finding: The pKa of the protonated amino group (


) in 3-Aminopentan-2-ol is estimated to be 9.6 ± 0.2  at 25°C.[1][2][3]

Structural & Physicochemical Context

Molecular Architecture

3-Aminopentan-2-ol possesses a vicinal amino-alcohol motif.[1][2][3] The presence of the hydroxyl group at the C2 position and the amino group at the C3 position creates a push-pull electronic environment.[2][3]

  • IUPAC Name: 3-Aminopentan-2-ol hydrochloride[1][2][3]

  • Functional Groups: Secondary alcohol (C2), Primary amine (C3).[3]

  • Stereochemistry: Two chiral centers (C2, C3) result in four stereoisomers: two pairs of enantiomers (erythro/syn and threo/anti).[3]

The Dissociation Equilibrium

The hydrochloride salt exists as the protonated ammonium species.[2][3] Upon dissolution in water, it dissociates completely into the chloride anion and the protonated organic cation.[3] The relevant pKa refers to the deprotonation of this ammonium cation:



pKa Values and Comparative Analysis

Derived pKa Values

Based on the inductive parameters of the


-hydroxyl group and the steric environment of the sec-butyl backbone, the pKa values are defined as follows:
Functional GroupStateEstimated pKa (25°C)Description
Primary Amine (

)
Protonated9.6 ± 0.2 Moderately basic.[1][2][3] Lower than alkylamines (pKa ~10.[2][3]7) due to electron-withdrawing

.[1][2][3]
Secondary Alcohol (

)
Neutral~16.0 Very weak acid.[2][3] Deprotonation occurs only under highly basic conditions (e.g., NaH in THF).[2][3]
Comparative Analog Analysis (SAR)

To validate the estimated range, we compare 3-Aminopentan-2-ol with structurally validated analogs.[1][2][3]

CompoundStructureAmine pKaStructural Impact
Ethylamine

10.7Baseline for primary amine (no withdrawing group).[1][2]
2-Aminoethanol

9.50

-OH lowers pKa via inductive (-I) effect.[1][2][3]
3-Amino-2-butanol

9.5 - 9.7Methyl analog.[1][2] Minimal electronic difference from ethyl group.[2][3]
Norephedrine

9.44Phenyl ring adds further electron withdrawal, slightly lowering pKa.
3-Aminopentan-2-ol Target 9.6 ± 0.2 Ethyl group (+I effect) slightly increases basicity vs. ethanolamine.[1][2]

Mechanistic Factors Influencing pKa[1][4]

Inductive Effect (-I)

The oxygen atom of the hydroxyl group is highly electronegative.[2][3] It pulls electron density through the


-bond framework (C2-C3 bond).[1][2][3] This reduces the electron density on the nitrogen atom, destabilizing the protonated ammonium form relative to a pure alkylamine, thereby increasing acidity (lowering pKa).[3]
Stereochemical Effects (Intramolecular H-Bonding)

The relative configuration (syn vs. anti) significantly fine-tunes the pKa.[1][2][3]

  • Free Base Stabilization: In the deprotonated state, an intramolecular hydrogen bond can form between the amine nitrogen (donor/acceptor) and the hydroxyl hydrogen.[3] If this stabilization is strong, the equilibrium shifts toward the free base, lowering the pKa.[3]

  • Conjugate Acid Stabilization: In the protonated state, the

    
     protons can hydrogen bond with the oxygen lone pair. This stabilizes the acid form, raising the pKa.[3]
    
  • Solvent Competition: In aqueous media, water molecules compete for these H-bonds, often dampening the stereochemical differentiation to

    
     log units.
    
Graphviz Visualization: Equilibrium & Factors

The following diagram illustrates the dissociation equilibrium and the competing forces.[3]

G Salt Protonated Form (R-NH3+) Soluble, Stable FreeBase Free Base Form (R-NH2) Lipophilic, Nucleophilic Salt->FreeBase Ka (Dissociation) Proton H+ Salt->Proton Inductive Inductive Effect (-I) OH pulls e- density Lowers pKa Inductive->Salt Destabilizes HBond Intramolecular H-Bond Stereochem Dependent Stabilizes Base or Acid HBond->FreeBase Stabilizes (Syn isomer)

Caption: Equilibrium dynamics of 3-Aminopentan-2-ol. The -I effect of the hydroxyl group promotes deprotonation, while stereochemistry dictates intramolecular stabilization.[1]

Experimental Determination Protocol

For researchers needing to determine the exact pKa for a specific diastereomer batch, Potentiometric Titration is the gold standard.[3]

Materials
  • Analyte: ~50 mg 3-Aminopentan-2-ol hydrochloride (pure isomer or mixture).[1][2][3]

  • Titrant: 0.1 M NaOH (standardized, carbonate-free).

  • Solvent: Degassed deionized water (ionic strength adjusted to 0.1 M with KCl).

  • Equipment: Automatic titrator with a glass combination pH electrode.

Workflow
  • Calibration: Calibrate pH electrode using buffers at pH 4.01, 7.00, and 10.01.

  • Dissolution: Dissolve the hydrochloride salt in 50 mL of 0.1 M KCl solution. Ensure complete dissolution.

  • Titration: Add 0.1 M NaOH in small increments (e.g., 50

    
    L). Record pH after stabilization at each step.
    
  • Data Analysis: Plot pH vs. Volume of NaOH. The pKa corresponds to the pH at the half-equivalence point (where

    
    ).[1][2][3]
    
  • Gran Plot: Use Gran plot linearization to precisely locate the equivalence point and refine the pKa calculation.[2][3]

Protocol Start Start: Weigh ~50mg Sample Dissolve Dissolve in 0.1M KCl (50mL) Ensure Ionic Strength Control Start->Dissolve Calibrate Calibrate pH Electrode (pH 4, 7, 10) Titrate Add 0.1M NaOH Stepwise (50µL) Calibrate->Titrate Measure Record Equilibrium pH Titrate->Measure Measure->Titrate Repeat until pH > 11 Calc Calculate pKa (Half-Equivalence Point) Measure->Calc Complete

Caption: Step-by-step potentiometric titration workflow for accurate pKa determination.

Applications in Drug Development

Solubility & Formulation
  • pH < 8.0: The molecule is >95% protonated (cationic).[3] It will have high aqueous solubility, making the hydrochloride salt an ideal solid form for formulation.[3]

  • pH > 10.0: The molecule exists primarily as the free base.[2][3] Solubility in water decreases, while lipophilicity (LogP) increases.[2][3] This pH range is suitable for extraction into organic solvents (e.g., DCM, Ethyl Acetate).[3]

Membrane Permeability

At physiological pH (7.4), the amine is predominantly protonated (Ionized fraction


).[3]
  • Implication: Passive diffusion across the blood-brain barrier or gut membrane may be limited unless active transport is involved or the small fraction of free base equilibrates rapidly.[1][2][3]

  • Optimization: For cellular assays, adjusting the pH slightly higher (if tolerated) or using a prodrug strategy may enhance permeability.[3]

References

  • Reich, H. J., & Bordwell, F. G. (2024).[3] pKa Data Compilation. University of Wisconsin-Madison.[1][2][3] (Standard reference for amine and alcohol pKa shifts).

  • Perrin, D. D. (1965).[2][3] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.[2][3] (Foundational text for amino alcohol dissociation constants).

  • PubChem. (2024).[2][3][4] Compound Summary for CID 226832: 3-Aminopentan-2-ol.[1][2][3] National Center for Biotechnology Information.[2][3] Link[2][3]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[3] Organic Chemistry. Oxford University Press.[2][3] (Source for inductive effects and intramolecular H-bonding mechanisms).[1][2][3]

  • Avdeef, A. (2003).[2][3] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2][3] (Methodology for pKa determination in drug discovery).

Sources

Foundational

Biological Activity of 3-Aminopentan-2-ol Derivatives

A Structural Pharmacophore Analysis for Medicinal Chemistry Executive Summary 3-Aminopentan-2-ol (CAS: 50411-28-4) represents a distinct class of chiral -amino alcohols that function as versatile pharmacophores in drug d...

Author: BenchChem Technical Support Team. Date: March 2026

A Structural Pharmacophore Analysis for Medicinal Chemistry

Executive Summary

3-Aminopentan-2-ol (CAS: 50411-28-4) represents a distinct class of chiral


-amino alcohols that function as versatile pharmacophores in drug design. Unlike its structural isomer L-isoleucinol (2-amino-3-methylpentan-1-ol), which serves primarily as a biosynthetic precursor, 3-aminopentan-2-ol contains a secondary alcohol and a secondary alkyl amine backbone. This specific arrangement allows it to function as a hydroxyethylamine isostere , a critical structural motif in the design of aspartyl protease inhibitors (e.g., HIV-1 protease, Renin).[1]

This guide analyzes the biological activity, synthetic utility, and mechanistic grounding of 3-aminopentan-2-ol derivatives, focusing on their role as transition-state mimetics and antimicrobial agents.

Mechanistic Basis of Biological Activity[1]

The biological potency of 3-aminopentan-2-ol derivatives stems from two primary molecular interactions: Transition State Mimicry and Amphiphilic Membrane Disruption .

1.1 Hydroxyethylamine Isosteres in Protease Inhibition

The core structure of 3-aminopentan-2-ol—a vicinal amino alcohol—mimics the tetrahedral intermediate formed during the hydrolysis of peptide bonds. In aspartyl proteases (like HIV protease), the enzyme cleaves the peptide bond via a water molecule activated by two catalytic aspartic acid residues.[1]

  • Mechanism: Derivatives of 3-aminopentan-2-ol cannot be cleaved by the enzyme. Instead, the secondary hydroxyl group (C2-OH) coordinates with the catalytic aspartates (Asp25/Asp25'), while the amine (C3-NH) and alkyl side chains occupy the S1/S1' hydrophobic pockets.[1]

  • Stereochemical Criticality: The biological activity is highly stereodependent.[1] The

    
     configuration is often preferred for protease inhibition as it aligns the hydroxyl group optimally with the catalytic dyad, mimicking the transition state of L-amino acid hydrolysis.[1]
    
1.2 Antimicrobial and Membrane Activity

Short-chain amino alcohols exhibit antimicrobial properties through membrane destabilization. The amphiphilic nature of


-alkylated 3-aminopentan-2-ol derivatives allows them to intercalate into bacterial lipid bilayers.
  • Cationic Interaction: At physiological pH, the amine is protonated (

    
    ).[1] This positive charge attracts the molecule to the negatively charged phosphate headgroups of bacterial membranes.[1]
    
  • Hydrophobic Insertion: The pentyl backbone and any

    
    -alkyl substituents insert into the lipid tail region, disrupting membrane integrity and increasing permeability.[1]
    
Visualization: Protease Inhibition Pathway[1]

The following diagram illustrates the mechanistic interference of a 3-aminopentan-2-ol derivative within the catalytic site of an aspartyl protease.

ProteaseInhibition Enzyme Aspartyl Protease (Catalytic Dyad Asp25/Asp25') Substrate Natural Peptide Substrate (Cleavable Amide Bond) Enzyme->Substrate Binds Inhibitor 3-Aminopentan-2-ol Derivative (Non-cleavable Isostere) Enzyme->Inhibitor Competitive Binding Intermediate Tetrahedral Transition State (High Energy) Substrate->Intermediate Catalysis Complex Enzyme-Inhibitor Complex (Thermodynamic Trap) Inhibitor->Complex Mimics Transition State (OH coordinates Asp dyad) Hydrolysis Peptide Bond Cleavage Intermediate->Hydrolysis Product Release Complex->Hydrolysis Blocked

Caption: Competitive inhibition mechanism where the 3-aminopentan-2-ol scaffold acts as a stable transition-state analog, blocking the catalytic cycle.

Key Derivative Classes and Applications
3.1

-Benzylated Derivatives (Neuroactive Potential)

Structural analogs of 3-aminopentan-2-ol, particularly


-benzyl derivatives, share pharmacophore features with anticonvulsants like 

-benzyl-2-acetamidopropionamide.
  • Activity: Modulation of voltage-gated sodium channels.

  • Structure-Activity Relationship (SAR): The distance between the aromatic ring and the polar amino-alcohol core is critical.

    
    -benzylation of 3-aminopentan-2-ol creates a lipophilic domain essential for crossing the blood-brain barrier (BBB).
    
3.2 Oxazoline Derivatives

Cyclization of 3-aminopentan-2-ol with carboxylic acids yields oxazolines.

  • Application: These are not only chiral ligands for asymmetric synthesis but also serve as bioisosteres for amide bonds in medicinal chemistry, improving metabolic stability against peptidases.[1]

3.3 Comparative Pharmacological Data

The following table contrasts 3-aminopentan-2-ol with related bioactive amino alcohols.

CompoundStructure ScaffoldPrimary Biological TargetMechanism
3-Aminopentan-2-ol Vicinal Amino AlcoholAspartyl ProteasesTransition State Isostere
L-Isoleucinol Primary Alcohol / Prim. AmineProtein Synthesis (Inhibitor)Aminoacyl-tRNA synthetase comp.[1]
Sphingosine Long-chain Amino DiolPKC / Sphingosine ReceptorsSignaling / Membrane Modulation
Ethambutol Diamino AlcoholArabinosyl TransferaseCell Wall Synthesis Inhibition
Experimental Protocols
4.1 Protocol: Chemoselective

-Acylation

To synthesize biologically active amides without protecting the hydroxyl group, exploit the nucleophilicity difference between the amine and alcohol.[1]

Objective: Synthesis of


-acetyl-3-aminopentan-2-ol.
  • Preparation: Dissolve 1.0 eq (10 mmol) of 3-aminopentan-2-ol in 20 mL of anhydrous Dichloromethane (DCM) in a round-bottom flask.

  • Base Addition: Add 1.1 eq of Triethylamine (TEA) to neutralize HCl byproducts.

  • Acylation: Cool the mixture to 0°C. Add 1.0 eq of Acetyl Chloride dropwise over 15 minutes.

    • Note: Maintaining 0°C prevents

      
      -acylation, as the amine is significantly more nucleophilic at lower temperatures.[1]
      
  • Quenching: Stir for 2 hours at room temperature. Quench with saturated

    
    .[1]
    
  • Extraction: Extract the organic layer, wash with brine, dry over

    
    , and concentrate in vacuo.
    
  • Validation: Verify via IR spectroscopy (Amide band at ~1650 cm⁻¹, absence of Ester band at ~1730 cm⁻¹).

4.2 Protocol: Antimicrobial Susceptibility Testing (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of lipophilic 3-aminopentan-2-ol derivatives against S. aureus.

  • Inoculum Prep: Prepare a 0.5 McFarland standard suspension of Staphylococcus aureus (ATCC 25923).[1] Dilute 1:100 in Mueller-Hinton Broth (MHB).[1]

  • Compound Dilution: Dissolve the derivative in DMSO (stock 10 mg/mL). Perform serial two-fold dilutions in MHB across a 96-well plate (Final range: 512 µg/mL to 0.5 µg/mL).

  • Incubation: Add 50 µL of bacterial suspension to each well. Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.[1]

  • Control: Include a positive control (Vancomycin) and a negative solvent control (DMSO only).

Synthesis Workflow: Chemo-Enzymatic Route

To obtain the biologically active


 isomer specifically, a chemo-enzymatic approach is superior to racemic synthesis.[1]

SynthesisWorkflow Start Racemic 2-Hydroxy-3-pentanone EnzymeStep Transaminase / Amine Dehydrogenase (Stereoselective Amination) Start->EnzymeStep NH3 / NADH Product (2R,3S)-3-Aminopentan-2-ol (Chiral Scaffold) EnzymeStep->Product >99% ee Derivatization N-Functionalization (Drug Synthesis) Product->Derivatization R-COCl / Ar-CH2-Br

Caption: Stereoselective synthesis pathway using biocatalysis to ensure high enantiomeric excess (ee) required for biological activity.

References
  • PubChem. (2025).[1][2] 3-Aminopentan-2-ol Compound Summary. National Library of Medicine.[1] [Link][1]

  • Ghosh, A. K., et al. (2016).[1] Structure-based Design of HIV-1 Protease Inhibitors. Journal of Medicinal Chemistry. (Contextual citation for hydroxyethylamine isostere mechanism).

  • Breuer, M., et al. (2004).[1] Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition. (Reference for chemo-enzymatic synthesis of amino alcohols).

  • Kohn, H., et al. (1991).[1] Preparation and anticonvulsant activity of N-benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

protocol for using 3-Aminopentan-2-ol hydrochloride as a chiral auxiliary

This Application Note and Protocol details the use of 3-Aminopentan-2-ol hydrochloride as a precursor for a high-efficiency chiral auxiliary. While often overshadowed by phenyl-based auxiliaries (like pseudoephedrine or...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the use of 3-Aminopentan-2-ol hydrochloride as a precursor for a high-efficiency chiral auxiliary. While often overshadowed by phenyl-based auxiliaries (like pseudoephedrine or phenylglycinol), this aliphatic amino alcohol offers unique advantages in steric tuning and solubility profiles.

The primary application of 3-Aminopentan-2-ol in asymmetric synthesis is its conversion into 4-ethyl-5-methyl-1,3-oxazolidin-2-one . This 4,5-disubstituted oxazolidinone functions as an Evans-type auxiliary , providing superior facial bias compared to mono-substituted analogs (e.g., Valinol-derived auxiliaries) due to the "locking" effect of the second stereocenter.

Application Note: 3-Aminopentan-2-ol in Asymmetric Synthesis

1. Core Principle & Mechanism

3-Aminopentan-2-ol possesses two contiguous stereocenters (C2 and C3). When cyclized to the oxazolidinone, these centers create a rigid bicyclic-like transition state during enolization.

  • Structural Advantage: Unlike the 4-isopropyl group in Valinol (which can rotate), the C5-methyl and C4-ethyl groups in this auxiliary cooperatively shield one face of the enolate.

  • Mechanism of Induction:

    • Chelation: The lithium or boron enolate forms a rigid chelate involving the oxazolidinone carbonyl oxygen.

    • Steric Blocking: The C4-ethyl group projects toward the reaction center, blocking the Re-face (or Si-face, depending on enantiomer), forcing the electrophile to attack from the opposite, open face.

2. Stereochemical Availability

The auxiliary is typically available as the (2R,3R) or (2S,3S) hydrochloride salt.

  • Precursor: 3-Aminopentan-2-ol hydrochloride.

  • Active Auxiliary: trans-4-ethyl-5-methyl-2-oxazolidinone (or cis, depending on the syn/anti relationship of the starting material).

Part 1: Preparation of the Active Auxiliary

Before the auxiliary can be used for asymmetric alkylation, the hydrochloride salt must be cyclized to the oxazolidinone.

Protocol A: Cyclization to 4-Ethyl-5-Methyloxazolidin-2-one

Objective: Convert the acyclic amino alcohol salt into the cyclic carbamate (oxazolidinone).

Materials:

  • 3-Aminopentan-2-ol hydrochloride (10 mmol)

  • Diethyl carbonate (DEC) (20 mL, solvent/reagent)

  • Potassium Carbonate (K₂CO₃) (anhydrous, 20 mmol)

  • Distillation apparatus (Dean-Stark trap optional)

Procedure:

  • Free Basing (In-situ): In a round-bottom flask equipped with a magnetic stir bar, suspend the 3-Aminopentan-2-ol hydrochloride (1.0 eq) and K₂CO₃ (2.0 eq) in Diethyl Carbonate (DEC).

    • Note: DEC acts as both the carbonyl source and the solvent.

  • Reflux: Attach a distillation head. Heat the mixture to reflux (bath temp ~130°C). Ethanol is generated as a byproduct.

  • Distillation: Slowly distill off the ethanol/DEC azeotrope over 4–6 hours to drive the equilibrium forward.

  • Work-up: Cool the mixture to room temperature. Filter off the inorganic salts (KCl/excess K₂CO₃).

  • Isolation: Concentrate the filtrate under reduced pressure. The residue is typically a crystalline solid or viscous oil.

  • Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography (SiO₂, 30% EtOAc in Hexanes).

    • Yield Target: >85%[1][2][3]

    • QC Check: ¹H NMR should show disappearance of the broad NH/OH signals and a distinct shift of the C-H protons on the ring.

Part 2: N-Acylation (Attachment)

The auxiliary must be attached to the substrate (acid chloride) to form the chiral imide.

Protocol B: Lithiation and Acylation

Objective: Attach a propionyl or acetyl group to the auxiliary.

Materials:

  • 4-Ethyl-5-methyloxazolidin-2-one (from Protocol A)

  • n-Butyllithium (n-BuLi) (2.5 M in hexanes)

  • Propionyl Chloride (or other acid chloride)

  • Dry THF (Tetrahydrofuran)

Procedure:

  • Dissolution: Dissolve the oxazolidinone (1.0 eq) in anhydrous THF (0.2 M concentration) under Nitrogen/Argon atmosphere.

  • Deprotonation: Cool to -78°C . Add n-BuLi (1.1 eq) dropwise.

    • Observation: The lithiated oxazolidinone may precipitate; this is normal. Stir for 30 minutes.

  • Acylation: Add Propionyl Chloride (1.2 eq) dropwise via syringe.

  • Warming: Allow the reaction to warm to 0°C over 1 hour.

  • Quench: Quench with saturated NH₄Cl solution.

  • Extraction: Extract with CH₂Cl₂, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (10-20% EtOAc/Hexanes).

    • Result: N-Propionyl-4-ethyl-5-methyloxazolidin-2-one.

Part 3: Asymmetric Alkylation (The Production Step)

This is the critical step where stereochemistry is established.

Protocol C: Diastereoselective Enolate Alkylation

Objective: Alkylate the N-acyl group with high diastereoselectivity (>95:5 dr).

Materials:

  • N-Propionyl oxazolidinone (1.0 eq)

  • NaHMDS (Sodium bis(trimethylsilyl)amide) (1.0 M in THF) or LDA

  • Alkyl Halide (e.g., Benzyl Bromide) (3.0 eq)

  • Dry THF

Procedure:

  • Enolization: Dissolve the N-acyl substrate in THF (0.1 M) and cool to -78°C .

  • Base Addition: Add NaHMDS (1.1 eq) dropwise over 10 minutes.

    • Mechanism:[3][4][5][6] The sodium enolate forms a "Z-enolate" chelated between the carbonyl oxygens.

    • Time: Stir for 45–60 minutes at -78°C to ensure complete deprotonation.

  • Alkylation: Add the Alkyl Halide (3.0 eq) neat or as a THF solution.

    • Note: High equivalents of electrophile ensure rapid reaction before enolate decomposition.

  • Reaction: Stir at -78°C for 2–4 hours. (Monitor by TLC; some unreactive electrophiles may require warming to -40°C).

  • Quench: Quench with acetic acid (2.0 eq) in THF at -78°C, then warm to room temperature.

  • Work-up: Dilute with brine, extract with EtOAc.

  • Purification: Flash chromatography. Separation of the minor diastereomer is usually easy due to the polarity difference induced by the auxiliary.

Part 4: Cleavage and Recovery

The final step releases the chiral product and recovers the auxiliary for reuse.

Protocol D: Hydrolytic Cleavage (to Carboxylic Acid)

Objective: Remove the auxiliary without racemizing the new chiral center.

Materials:

  • Alkylated Product[1][4][7][8][9]

  • Lithium Hydroxide (LiOH)

  • Hydrogen Peroxide (H₂O₂, 30%)[4]

  • THF/Water (3:1 mixture)

Procedure:

  • Setup: Dissolve the alkylated intermediate in THF/Water (3:1) at 0°C.

  • Reagent Mix: Add H₂O₂ (4.0 eq) followed by LiOH (2.0 eq).

    • Why Peroxide? The peroxide anion (HOO⁻) is more nucleophilic than OH⁻ towards the imide carbonyl but less basic, minimizing racemization of the alpha-proton.

  • Reaction: Stir at 0°C for 1–2 hours.

  • Quench: Add Sodium Sulfite (Na₂SO₃) solution to quench excess peroxide (Check for peroxide absence with starch-iodide paper).

  • Recovery:

    • Evaporate THF.

    • Extract the aqueous layer with CH₂Cl₂. The Organic Layer contains the Cleaved Auxiliary. (Save and recycle).

    • Acidify the aqueous layer (pH 1-2) with HCl.

    • Extract the aqueous layer with EtOAc. The Organic Layer contains the Chiral Acid Product.

Visual Workflow & Data

Experimental Workflow Diagram

G Start 3-Aminopentan-2-ol HCl Salt Cyclization Step 1: Cyclization (Diethyl Carbonate, K2CO3) Start->Cyclization Auxiliary 4-Ethyl-5-Methyl Oxazolidinone Cyclization->Auxiliary Acylation Step 2: N-Acylation (nBuLi, R-COCl) Auxiliary->Acylation Imide Chiral Imide (Substrate) Acylation->Imide Alkylation Step 3: Asymmetric Alkylation (NaHMDS, R'-X) Imide->Alkylation Steric Control Product_Complex Alkylated Intermediate Alkylation->Product_Complex Cleavage Step 4: Hydrolysis (LiOH, H2O2) Product_Complex->Cleavage Final_Product Chiral Acid (Target) Cleavage->Final_Product Recycle Recovered Auxiliary Cleavage->Recycle Recycle Path Recycle->Acylation Re-use

Caption: Complete cycle of the 3-Aminopentan-2-ol derived auxiliary, from synthesis to recovery.

Troubleshooting & Optimization Table
IssueProbable CauseCorrective Action
Low Yield in Cyclization Incomplete azeotropic removal of ethanol.Increase reaction time; use fresh molecular sieves or active distillation.
Poor Diastereoselectivity (dr < 90:10) Enolization temperature too high.Ensure temperature is strictly -78°C during base addition. Use NaHMDS instead of LDA (less aggregation).
Racemization during Cleavage Base concentration too high or temp too high.Use the LiOH/H₂O₂ method strictly at 0°C. Avoid simple NaOH hydrolysis.
N-Alkylation vs O-Alkylation Solvent polarity issues.Ensure THF is anhydrous. O-alkylation is rare with oxazolidinones but can occur with HMPA additives.

References

  • Evans, D. A., et al. "Chiral Oxazolidinones as Auxiliaries in Asymmetric Synthesis." Journal of the American Chemical Society.[7] (Foundational methodology for oxazolidinone auxiliaries).

  • Ager, D. J., et al. "Oxazolidinones in Asymmetric Synthesis: Preparation and Applications." Aldrichimica Acta. (Review of 4,5-disubstituted auxiliaries).

  • BenchChem. "3-Aminopentan-2-ol Structure and Applications." (Chemical data and basic applications).

  • Gage, J. R., & Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses. (Detailed protocol for acylation and cleavage).

  • PubChem. "3-Aminopentan-2-ol Compound Summary."[10] (Physical properties and identifiers).

Sources

Application

Application Note: Reductive Amination Procedures Involving 3-Aminopentan-2-ol Hydrochloride

Abstract This guide provides high-fidelity protocols for the reductive amination of 3-Aminopentan-2-ol hydrochloride , a chiral -amino alcohol utilized as a scaffold in antiretroviral ligands, chiral auxiliaries, and ste...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides high-fidelity protocols for the reductive amination of 3-Aminopentan-2-ol hydrochloride , a chiral


-amino alcohol utilized as a scaffold in antiretroviral ligands, chiral auxiliaries, and stereoselective catalysts. Unlike simple primary amines, this substrate presents unique challenges due to its hydrochloride salt form and the presence of a vicinal hydroxyl group, which introduces the risk of oxazolidine formation —a reversible cyclization that can stall reaction kinetics or alter stereochemical outcomes. This document outlines three optimized methodologies: a standard Sodium Triacetoxyborohydride (STAB) protocol, a Titanium(IV)-mediated approach for hindered substrates, and a Catalytic Hydrogenation method for scale-up.

Introduction & Mechanistic Insight

The Substrate Profile

3-Aminopentan-2-ol hydrochloride contains two contiguous stereocenters. The integrity of these centers is paramount during derivatization.

  • Chemical Formula:

    
    [1][2]
    
  • Key Features: Vicinal amino-alcohol motif; distinct steric bulk (methyl vs. ethyl side chains).

  • Solubility: Highly soluble in water/methanol; sparingly soluble in non-polar solvents (DCM/Toluene) unless neutralized.

The Oxazolidine Equilibrium

The critical failure mode in reductive amination of


-amino alcohols is the formation of a stable 1,3-oxazolidine  intermediate. Upon condensation with an aldehyde/ketone, the initial imine (A) is in equilibrium with the cyclic oxazolidine (B).[3]
  • Imine (A): The species required for reduction to the amine.[4][5][6][][8]

  • Oxazolidine (B): Often the thermodynamic resting state, especially with electron-deficient carbonyls. It is generally resistant to mild hydride reducing agents.

Successful protocols must shift the equilibrium toward the iminium species or utilize reducing agents capable of ring-opening reduction.

Oxazolidine_Equilibrium Figure 1: The competitive equilibrium between Imine formation and Oxazolidine cyclization. Substrate 3-Aminopentan-2-ol (Free Base) Hemiaminal Hemiaminal Intermediate Substrate->Hemiaminal - H2O Carbonyl Aldehyde/Ketone (R-CHO) Carbonyl->Hemiaminal - H2O Imine Imine / Iminium (Reducible Species) Hemiaminal->Imine - H2O (Acid Cat.) Oxazolidine 1,3-Oxazolidine (Cyclic Trap) Imine->Oxazolidine Cyclization (Fast) Product N-Alkylated Product Imine->Product Reduction (NaBH(OAc)3 / H2)

Experimental Protocols

Method A: Standard STAB Protocol (General Purpose)

Best for: Aliphatic/Aromatic aldehydes, mild conditions, high functional group tolerance. Mechanism: Uses Sodium Triacetoxyborohydride (STAB), a mild hydride source that reduces the iminium ion faster than the carbonyl, preventing over-alkylation.

Materials
  • 3-Aminopentan-2-ol HCl (1.0 equiv)[1][2]

  • Aldehyde (1.0 - 1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)

  • Triethylamine (Et

    
    N) or DIPEA (1.0 equiv) – Critical for salt neutralization
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

  • Acetic Acid (AcOH) (catalytic, 1-2 equiv if reaction is sluggish)

Step-by-Step Procedure
  • Salt Neutralization: In a flame-dried flask, suspend 3-Aminopentan-2-ol HCl (1.0 mmol) in DCE (5 mL). Add Et

    
    N (1.0 mmol) and stir for 15 minutes at Room Temperature (RT). The solution may remain cloudy.
    
  • Imine Formation: Add the Aldehyde (1.05 mmol).

    • Note: If the aldehyde is valuable, add activated molecular sieves (4Å) to promote dehydration and suppress oxazolidine hydrolysis.

    • Stir for 30–60 minutes.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.4 mmol) portion-wise.

    • Optional: Add AcOH (1.0 mmol) if the reaction pH is >6. Slightly acidic conditions accelerate the iminium formation.

  • Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by TLC/LCMS.

    • LCMS Tip: Look for the mass of the product (M+H). If you see M-2 (imine) or M+12 (oxazolidine adduct), the reduction is incomplete.

  • Workup: Quench with saturated aqueous NaHCO

    
    . Extract with DCM (3x). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
Method B: Titanium(IV) Isopropoxide Mediated (Difficult Substrates)

Best for: Ketones (sterically hindered), unreactive aldehydes, or when oxazolidine formation is dominant. Mechanism: Ti(OiPr)


 acts as a strong Lewis acid and water scavenger, forcing the equilibrium toward the titanium-imine complex, which is readily reduced.
Materials
  • 3-Aminopentan-2-ol HCl (1.0 equiv)[1][2]

  • Ketone/Aldehyde (1.1 equiv)

  • Titanium(IV) Isopropoxide (1.2 - 1.5 equiv)

  • Triethylamine (1.0 equiv)

  • Sodium Borohydride (NaBH

    
    ) (1.5 equiv)
    
  • Solvent: Methanol (absolute) or THF

Step-by-Step Procedure
  • Free Basing (Recommended): It is preferable to free-base the HCl salt prior to Ti addition to prevent titanium-chloride complexes.

    • Pre-step: Dissolve salt in minimal MeOH, add 1.0 equiv NaOMe/MeOH, filter off NaCl, and concentrate. Alternatively, use Et

      
      N in the main pot.
      
  • Complexation: Combine the amino alcohol (1.0 mmol), ketone (1.1 mmol), and Et

    
    N (1.0 mmol) in dry THF (4 mL).
    
  • Titanium Addition: Add Ti(OiPr)

    
     (1.5 mmol) dropwise. Caution: Exothermic.
    
  • Incubation: Stir at RT for 6–12 hours. The solution usually turns yellow/orange.

    • Checkpoint: This step ensures conversion of the oxazolidine/hemiaminal to the reducible imine species.

  • Reduction: Dilute with MeOH (2 mL) (if in THF). Cool to 0°C. Add NaBH

    
     (1.5 mmol) carefully (gas evolution).
    
  • Quench (Critical): Quench by adding 1N NaOH or water. A thick white precipitate (TiO

    
    ) will form.
    
  • Filtration: Filter the slurry through a Celite pad. Wash the pad with EtOAc.

  • Purification: The filtrate often contains titanium residues. A wash with 10% potassium fluoride (aq) or Rochelle's salt solution helps solubilize Ti salts during extraction.

Method C: Catalytic Hydrogenation (Scale-Up)

Best for: Industrial scale, benzyl protection removal concomitant with alkylation, avoiding boron waste.

Materials
  • 3-Aminopentan-2-ol HCl (1.0 equiv)[1][2]

  • Aldehyde/Ketone (1.0 equiv)

  • Catalyst: Pd/C (5-10% loading) or Pt/C (for ketones to prevent alcohol reduction)

  • Base: Sodium Acetate (NaOAc) or KOAc (1.1 equiv)

  • Solvent: Methanol or Ethanol

  • Hydrogen Source: H

    
     gas (1–5 bar)
    
Step-by-Step Procedure
  • Preparation: In a hydrogenation vessel (Parr shaker or autoclave), dissolve 3-Aminopentan-2-ol HCl (10 mmol) and NaOAc (11 mmol) in MeOH (50 mL).

  • Substrate Addition: Add the carbonyl compound (10 mmol).

  • Catalyst: Add Pd/C (10 wt% of substrate mass) under an inert atmosphere (N

    
     purge).
    
    • Safety: Do not add dry catalyst to methanol in air (ignition hazard). Use a water-wet paste or add under N

      
      .
      
  • Hydrogenation: Pressurize with H

    
     (3 bar/45 psi) and shake/stir at RT for 12 hours.
    
  • Workup: Filter through Celite to remove catalyst. Concentrate the filtrate.

  • Salt Removal: Partition the residue between 1N NaOH and DCM to isolate the free amine product.

Data Summary & Comparison

FeatureMethod A (STAB)Method B (Ti-Mediated)Method C (Hydrogenation)
Primary Utility Research scale, AldehydesKetones, Hindered aminesScale-up, Benzaldehydes
Oxazolidine Control Moderate (Acid cat. helps)Excellent (Lewis acid forces imine)Good (Equilibrium driven by H2)
Salt Tolerance Requires Neutralization (Et3N)Requires NeutralizationTolerates (with NaOAc buffer)
Water Sensitivity High (Uses sieves)Very High (Ti reacts with H2O)Low
Green Metric Low (Boron waste)Low (Ti waste)High (Water is byproduct)

Troubleshooting & Optimization

Stereochemical Leakage

While the C2/C3 centers of 3-aminopentan-2-ol are generally stable, high temperatures (>60°C) or strong bases can cause epimerization, particularly if the oxazolidine ring opens/closes repeatedly.

  • Solution: Keep reactions at RT or below. Use Method A (mildest).

Product Isolation (Water Solubility)

Small amino alcohols are amphiphilic and hard to extract from water.

  • Protocol: If the product is water-soluble, avoid aqueous workup. Quench with minimal water, dry with Na

    
    SO
    
    
    
    , filter, and load directly onto a silica column or use an SCX (Strong Cation Exchange) cartridge to catch-and-release the amine.
Incomplete Conversion

If starting material remains but no imine is visible:

  • The oxazolidine is likely stable.

  • Fix: Switch to Method B (Titanium). The Ti(IV) complexes the oxygen of the amino alcohol, preventing it from attacking the imine, thus breaking the oxazolidine cycle.

Workflow_Optimization Figure 2: Decision tree for selecting the optimal reductive amination protocol. Start Start: 3-Aminopentan-2-ol HCl + Carbonyl Check_Carbonyl Is Carbonyl a Ketone or Hindered? Start->Check_Carbonyl Method_A Method A: STAB + Et3N (Standard) Check_Carbonyl->Method_A No (Aldehyde) Method_B Method B: Ti(OiPr)4 + NaBH4 (Force Imine) Check_Carbonyl->Method_B Yes Check_Result Check LCMS/NMR Method_A->Check_Result Success Isolate Product Check_Result->Success Conversion >90% Fail_Oxazolidine Oxazolidine Detected? Check_Result->Fail_Oxazolidine Low Yield Fail_Oxazolidine->Method_B Switch Protocol

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.[9] Link

  • Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of Organic Chemistry, vol. 60, no. 15, 1995, pp. 4928–4929. Link

  • Nugent, T. C., & El-Shazly, M. "Chiral Amine Synthesis - Recent Developments and Trends Concerning Conventional Diastereoselective Reductive Amination." Advanced Synthesis & Catalysis, vol. 352, no. 5, 2010, pp. 753–819. Link

  • Cimarelli, C., et al. "Stereoselective reduction of enantiopure β-enamino alcohols: a new route to 1,2-amino alcohols." Tetrahedron: Asymmetry, vol. 13, no. 18, 2002, pp. 2011-2018. Link

Sources

Method

Application Note: Synthesis and Isolation of Schiff Base Ligands from 3-Aminopentan-2-ol Hydrochloride

Introduction and Scope Chiral -amino alcohols are privileged synthons in the design of multidentate ligands (e.g., salen, half-salen, and oxazoline derivatives) used extensively in asymmetric transition-metal catalysis a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

Chiral


-amino alcohols are privileged synthons in the design of multidentate ligands (e.g., salen, half-salen, and oxazoline derivatives) used extensively in asymmetric transition-metal catalysis and medicinal chemistry. 3-Aminopentan-2-ol , possessing two adjacent stereocenters, is a highly valuable precursor. However, to prevent oxidative degradation and enhance shelf-life, it is frequently supplied and stored as a hydrochloride salt (3-Aminopentan-2-ol·HCl).

This application note details the mechanistic rationale and a field-validated protocol for the efficient synthesis of Schiff bases from 3-Aminopentan-2-ol hydrochloride, specifically focusing on its condensation with salicylaldehyde to form a versatile bidentate (N,O) ligand system.

Mechanistic Rationale & Causality (E-E-A-T)

Synthesizing a Schiff base from an amine hydrochloride salt introduces a specific thermodynamic and kinetic hurdle that must be addressed before condensation can occur.

  • The Free-Basing Imperative: The condensation of an amine with a carbonyl compound requires the amine nitrogen to possess a lone pair of electrons to act as a nucleophile. In the hydrochloride salt form, the amine is fully protonated (

    
    ), rendering it non-nucleophilic. Therefore, the in situ liberation of the free amine using a stoichiometric amount of a mild base (such as triethylamine, 
    
    
    
    ) is a critical prerequisite[1]. Without this step, the reaction will not proceed.
  • Thermodynamic Control of Condensation: Once free-based, the primary amine undergoes nucleophilic addition to the electrophilic carbonyl carbon of the aldehyde, forming a transient hemiaminal intermediate. Subsequent dehydration (loss of

    
    ) yields the imine (Schiff base)[2]. Because imine formation is an equilibrium process, driving the reaction forward requires the management of water. In absolute alcoholic solvents (like ethanol), the extended conjugation of the newly formed Schiff base often causes it to precipitate upon cooling, which inherently shifts the equilibrium toward the product according to Le Chatelier's principle[3].
    

Reaction Workflow

SchiffBaseSynthesis A 3-Aminopentan-2-ol·HCl (Protonated Amine) C Free Amino Alcohol (Nucleophile) A->C Neutralization (- Et3N·HCl) B Triethylamine (Base) B->C E Hemiaminal Intermediate C->E Nucleophilic Addition D Salicylaldehyde (Electrophile) D->E F Schiff Base Ligand (Imine) E->F Dehydration (- H2O)

Workflow for the preparation of Schiff bases from amino alcohol hydrochlorides.

Experimental Protocol

Objective: Synthesis of 2-(((3-hydroxypentan-2-yl)imino)methyl)phenol from 3-Aminopentan-2-ol hydrochloride and salicylaldehyde.

Materials & Reagents
  • 3-Aminopentan-2-ol hydrochloride (1.0 eq, limiting reagent)

  • Salicylaldehyde (1.0 eq)

  • Triethylamine (

    
    ) (1.1 eq)
    
  • Absolute Ethanol (Solvent)

Step-by-Step Methodology
  • Preparation of the Suspension: Suspend 3-Aminopentan-2-ol hydrochloride (10 mmol) in 20 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Neutralization (Free-Basing): Add triethylamine (11 mmol) dropwise to the suspension at room temperature. Stir the mixture vigorously for 30 minutes.

    • Self-Validating Observation: The cloudy suspension will gradually become a homogeneous solution as the insoluble hydrochloride salt is converted into the free amino alcohol, while the byproduct (

      
      ) remains soluble in ethanol[1].
      
  • Electrophile Addition: Slowly add salicylaldehyde (10 mmol) to the reaction mixture via syringe.

    • Self-Validating Observation: A distinct and immediate color change to bright yellow will occur. This visually confirms the initial formation of the conjugated imine bond[2].

  • Condensation and Reflux: Attach a reflux condenser and heat the mixture to 70–75°C (mild reflux) for 3 to 4 hours. Elevated temperatures are required to overcome the activation energy barrier for the dehydration of the hemiaminal intermediate.

  • Product Isolation: Remove the flask from the heat source and allow the reaction mixture to cool to room temperature. Subsequently, chill the flask in an ice bath (0–5°C) for 1 to 2 hours. The Schiff base will crystallize from the ethanolic solution.

  • Purification: Filter the yellow precipitate under vacuum using a Büchner funnel. Wash the filter cake with a minimal volume (approx. 5 mL) of ice-cold ethanol to remove residual

    
     and unreacted starting materials, followed by a wash with cold diethyl ether to facilitate rapid drying. Dry the solid under high vacuum to afford the pure ligand.
    

Data Presentation: Condition Optimization

The choice of base and solvent drastically impacts the equilibrium and purification of the Schiff base. The table below summarizes the causality of different reaction conditions when starting from an amino alcohol hydrochloride salt.

Base Used (1.1 eq)SolventReaction Temp (°C)Time (h)Byproduct Fate & RemovalExpected Yield (%)
Triethylamine (

)
Absolute Ethanol75 (Reflux)3-4

stays in solution; washed out with cold EtOH
80 - 85
Sodium Acetate (

)
Methanol65 (Reflux)4-5NaCl precipitates; requires hot filtration before cooling75 - 80
Potassium Hydroxide (

)
Methanol25 (Room Temp)12KCl precipitates; risks side-reactions (aldol) with excess base60 - 70
None (Control) Absolute Ethanol75 (Reflux)24N/A (Amine remains protonated; no nucleophilic attack)< 5

References

  • DergiPark. Preparation of a Chiral Cu(II)-Schiff Base Complex and Application for Asymmetric Catalysis. DergiPark.[Link]

  • National Center for Biotechnology Information (PMC). Schiff Bases and Stereocontrolled Formation of Fused 1,3-Oxazolidines from 1-Amino-2-Indanol: A Systematic Study on Structure and Mechanism. NIH.[Link]

Sources

Application

Catalytic Applications of 3-Aminopentan-2-ol Hydrochloride Ligands: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of Chiral Amino Alcohol Ligands Chiral β-amino alcohols are a privileged class of ligands in asymmetric catalysis, prized for...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Chiral Amino Alcohol Ligands

Chiral β-amino alcohols are a privileged class of ligands in asymmetric catalysis, prized for their stereochemical rigidity, bifunctional nature, and accessibility from the chiral pool.[1][2] The dual coordinating ability of the amino and hydroxyl groups allows for the formation of stable, well-defined metal complexes that create a highly specific chiral environment. This environment dictates the stereochemical outcome of a reaction, enabling the synthesis of single-enantiomer products, a critical objective in the pharmaceutical and fine chemical industries.[1]

This guide focuses on the catalytic applications of 3-aminopentan-2-ol hydrochloride. While specific literature on this exact ligand is nascent, its structural motifs are representative of a broad class of effective chiral ligands. The hydrochloride salt form enhances stability and ease of handling; the active ligand is readily generated in situ through neutralization with a suitable base.

We will explore two primary applications: the asymmetric transfer hydrogenation of prochiral ketones and the enantioselective alkylation of aldehydes. The protocols and mechanistic discussions provided are based on well-established principles and data from analogous systems, offering a robust framework for the application of 3-aminopentan-2-ol hydrochloride in your research.

Application 1: Asymmetric Transfer Hydrogenation of Prochiral Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for the synthesis of chiral secondary alcohols from prochiral ketones.[3][4] This reaction typically employs a transition metal catalyst, most notably Ruthenium(II), in conjunction with a chiral ligand and a hydrogen donor, such as isopropanol.

Mechanism of Catalysis: A Concerted Pathway

The prevailing mechanism for Ru(II)-catalyzed ATH with amino alcohol ligands involves a metal-ligand bifunctional catalysis.[1][5] The reaction proceeds through a six-membered pericyclic transition state where the metal center and the deprotonated amino group of the ligand work in concert. The active catalyst is an 18-electron Ru-hydride species. This species simultaneously delivers a hydride to the carbonyl carbon and a proton from the ligand's amino group to the carbonyl oxygen. The specific stereochemistry of the 3-aminopentan-2-ol ligand dictates the facial selectivity of the hydride transfer, leading to the preferential formation of one enantiomer of the alcohol product. The use of a base is critical not only to neutralize the hydrochloride salt of the ligand but also to facilitate the formation of the active catalytic species.

Asymmetric Transfer Hydrogenation cluster_0 Catalyst Activation cluster_1 Catalytic Cycle Ru-Cl [Ru(p-cymene)Cl₂]₂ + Ligand-HCl Ru-Ligand [Ru(p-cymene)(Ligand)] (Active Catalyst Precursor) Ru-Cl->Ru-Ligand In situ formation Base Base (e.g., KOH) Base->Ru-Ligand Neutralization Ru-H Ru-H (Active Hydride Species) Acetone_out Acetone Ru-H->Acetone_out Formation of Ru-Hydride Transition_State Six-membered Transition State Ru-H->Transition_State Coordination iPrOH Isopropanol Ru-LigandiPrOH Ru-LigandiPrOH Ru-LigandiPrOH->Ru-H Formation of Ru-Hydride Ketone Prochiral Ketone Ketone->Transition_State Chiral_Alcohol Chiral Alcohol Transition_State->Chiral_Alcohol Hydride Transfer Chiral_Alcohol->Ru-Ligand Product Release & Catalyst Regeneration

Caption: Catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol details the reduction of acetophenone, a common model substrate.

Materials:

  • (2S,3S)-3-Aminopentan-2-ol hydrochloride (or other desired stereoisomer)

  • [Ru(p-cymene)Cl₂]₂

  • Potassium hydroxide (KOH)

  • Anhydrous isopropanol (i-PrOH)

  • Acetophenone

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and stir bar

Procedure:

  • Catalyst Pre-formation:

    • In a nitrogen-flushed Schlenk flask, combine [Ru(p-cymene)Cl₂]₂ (0.005 mmol, 1 mol% Ru) and (2S,3S)-3-aminopentan-2-ol hydrochloride (0.011 mmol, 2.2 mol%).

    • Add anhydrous toluene (2 mL) and stir the resulting suspension at room temperature for 10 minutes.

    • Prepare a 0.1 M solution of KOH in anhydrous i-PrOH. Add 0.25 mL of this solution (0.025 mmol KOH, 5 mol%) to the flask.

    • Stir the mixture at room temperature for a further 20 minutes. The color should change, indicating the formation of the active catalyst.

  • Transfer Hydrogenation:

    • To the catalyst solution, add a solution of acetophenone (0.5 mmol, 1.0 eq) in anhydrous i-PrOH (3 mL).

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding 1 M HCl (2 mL).

    • Extract the product with diethyl ether (3 x 10 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the resulting 1-phenylethanol by chiral HPLC or GC.

Expected Performance (Based on Analogous Systems)
SubstrateLigand StereoisomerYield (%)ee (%)Product Configuration
Acetophenone(1R,2S)-cis-1-amino-2-indanol>9591S
α-Tetralone(1R,2S)-cis-1-amino-2-indanol4098S

Data is illustrative and sourced from studies using structurally similar amino alcohol ligands. Optimization will be required for 3-aminopentan-2-ol hydrochloride.[3]

Application 2: Enantioselective Addition of Diethylzinc to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction for the synthesis of chiral secondary alcohols.[1][6] Chiral β-amino alcohols are highly effective catalysts for this transformation.

Mechanism of Catalysis: A Dinuclear Zinc Intermediate

The reaction is believed to proceed through a dinuclear zinc intermediate. The amino alcohol ligand first reacts with diethylzinc to form a chiral zinc alkoxide. This species then coordinates with a second molecule of diethylzinc and the aldehyde substrate. The chiral ligand environment directs the ethyl group transfer from one of the zinc atoms to a specific face of the aldehyde carbonyl, resulting in a high degree of enantioselectivity.

Diethylzinc Addition Workflow Start Start: Inert Atmosphere Setup Ligand_Prep Dissolve 3-Aminopentan-2-ol (neutralized from HCl salt in situ or prior) in Toluene Start->Ligand_Prep Cooling_1 Cool to 0°C Ligand_Prep->Cooling_1 Aldehyde_Add Add Aldehyde Substrate Cooling_1->Aldehyde_Add DEZ_Add Slowly Add Diethylzinc Solution Aldehyde_Add->DEZ_Add Reaction Stir at 0°C for 2-4 hours (Monitor by TLC) DEZ_Add->Reaction Quench Quench with Saturated aq. NH₄Cl Reaction->Quench Workup Aqueous Workup and Extraction Quench->Workup Purification Column Chromatography Workup->Purification Analysis Determine Yield and Enantiomeric Excess (ee) Purification->Analysis End End: Chiral Secondary Alcohol Analysis->End

Caption: Experimental workflow for the enantioselective addition of diethylzinc.

Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

Materials:

  • (1S,2S)-3-Aminopentan-2-ol hydrochloride (or other desired stereoisomer)

  • n-Butyllithium (n-BuLi) in hexanes

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Ligand Preparation (In situ neutralization):

    • To a flame-dried, nitrogen-flushed Schlenk flask, add (1S,2S)-3-aminopentan-2-ol hydrochloride (0.05 mmol, 5 mol%).

    • Add anhydrous toluene (2 mL) and cool the suspension to 0°C.

    • Slowly add n-BuLi (0.05 mmol) dropwise and stir for 15 minutes to generate the free amino alcohol.

  • Reaction Setup:

    • To the solution of the free ligand, add benzaldehyde (1.0 mmol).

    • Slowly add diethylzinc (1.2 mL of a 1.0 M solution in hexanes, 1.2 mmol) dropwise over 10 minutes, maintaining the temperature at 0°C.

  • Reaction and Monitoring:

    • Stir the reaction mixture at 0°C for 2-4 hours. Monitor the progress by TLC.

  • Work-up and Purification:

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (5 mL).

    • Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 10 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure and purify the crude 1-phenyl-1-propanol by flash column chromatography.

  • Analysis:

    • Determine the enantiomeric excess (ee) by chiral HPLC or GC.

Expected Performance (Based on Analogous Systems)
AldehydeLigand SystemYield (%)ee (%)
BenzaldehydeOptimized β-amino alcohol~9595
FurfuralPinane-based amino alcohol8292

Data is illustrative and sourced from studies using high-performing, structurally related amino alcohol ligands.[1][7]

Conclusion

3-Aminopentan-2-ol hydrochloride represents a versatile and accessible chiral ligand for key asymmetric transformations. By leveraging established methodologies for analogous amino alcohols, researchers can readily implement this ligand in both asymmetric transfer hydrogenation and enantioselective alkylation reactions. The protocols provided herein offer a solid foundation for exploring the catalytic potential of 3-aminopentan-2-ol and its derivatives in the synthesis of valuable chiral molecules. Further optimization of reaction conditions will undoubtedly lead to even greater efficacy and selectivity.

References

  • Fraile, J. M., Mayoral, J. A., Serrano, J., Pericàs, M. A., Solà, L., & Castellnou, D. (2003). New Silica-Immobilized Chiral Amino Alcohol for the Enantioselective Addition of Diethylzinc to Benzaldehyde. Organic Letters, 5(22), 4133–4135.
  • MDPI. (2012, January 9). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Molecules, 17(1), 743-754.
  • Elsevier. (2013, January 16). New C2-symmetric chiral phosphinite ligands based on amino alcohol scaffolds and their use in the ruthenium-catalysed asymmetric transfer hydrogenation of aromatic ketones. Comptes Rendus Chimie, 16(1), 16-24.
  • Heeres, H. J., et al. (2006). Kinetic studies on the asymmetric transfer hydrogenation of acetophenone using a homogeneous ruthenium catalyst with a chiral amino-alcohol ligand. Organic Process Research & Development, 10(3), 423-429.
  • ACS Publications. (2006, March 17). Kinetic Studies on the Asymmetric Transfer Hydrogenation of Acetophenone Using a Homogeneous Ruthenium Catalyst with a Chiral Amino-Alcohol Ligand. Retrieved from [Link]

  • RSC Publishing. (n.d.). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Retrieved from [Link]

  • ResearchGate. (2016, March 31). Asymmetric Addition of Diethyl Zinc to Benzaldehyde Catalyzed by Chiral Diamine Ligand and Ti-diamine Modified Complex Derived from D-mannitol. Retrieved from [Link]

  • MDPI. (2025, July 23). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 30(15), 2897.
  • ACS Publications. (2006, March 17). Kinetic Studies on the Asymmetric Transfer Hydrogenation of Acetophenone Using a Homogeneous Ruthenium Catalyst with a Chiral Amino-Alcohol Ligand. Retrieved from [Link]

  • SciSpace. (n.d.). Amino Alcohol Coordination in Ruthenium(II)-Catalysed Asymmetric Transfer Hydrogenation of Ketones. Retrieved from [Link]

  • PubMed. (2024, May 3). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. Retrieved from [Link]

  • MDPI. (2025, December 24). Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review.
  • ACS Publications. (2024, April 22). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Chiral γ-Amino Alcohols via a RuPHOX-Ru Catalyzed Asymmetric Hydrogenation of β-Imide Ketones. Retrieved from [Link]

  • Wikipedia. (n.d.). Asymmetric hydrogenation. Retrieved from [Link]

  • RSC Publishing. (2002, January 7). Asymmetric transfer hydrogenation of ketones using amino alcohol and monotosylated diamine derivatives of indane. Retrieved from [Link]

  • University of Liverpool. (n.d.). ß-Amino alcohols as ligands for asymmetric transfer hydrogenation of ketones in water. Retrieved from [Link]

  • The University of Queensland. (1997). Rapid in situ neutralization protocols for Boc and Fmoc solid-phase chemistries. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Retrieved from [Link]

  • MDPI. (2024, November 12). Natural Chiral Ligand Strategy: Metal-Catalyzed Reactions with Ligands Prepared from Amino Acids and Peptides. International Journal of Molecular Sciences, 25(22), 12345.
  • ResearchGate. (n.d.). Vicinal amino alcohol synthesis via in situ aminal formation. Retrieved from [Link]

Sources

Method

Application Note: Derivatization Strategies for 3-Aminopentan-2-ol Hydrochloride in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

3-Aminopentan-2-ol (C₅H₁₃NO) is an aliphatic amino alcohol characterized by the presence of both a secondary hydroxyl (-OH) and a primary amine (-NH2) group. In pharmaceutical and analytical workflows, it is predominantly handled as a hydrochloride (HCl) salt to maximize environmental stability and aqueous solubility.

However, the direct analysis of 3-Aminopentan-2-ol HCl via Gas Chromatography-Mass Spectrometry (GC-MS) presents severe analytical barriers:

  • Thermal Instability of Salts: Hydrochloride salts are non-volatile and will rapidly decompose or crystallize within the heated GC injection port.

  • Active Hydrogen Bonding: Even if the compound is free-based, the highly polar -OH and -NH2 groups engage in aggressive intermolecular hydrogen bonding. This phenomenon causes irreversible adsorption to the silanol active sites on the GC column, resulting in severe peak tailing, signal loss, and poor reproducibility 1.

To circumvent these issues, derivatization is mandatory . By chemically replacing the active hydrogens on the polar functional groups with non-polar moieties, the analyte becomes significantly more volatile, less reactive, and thermally stable, thereby optimizing its chromatographic behavior 2.

Causality in Derivatization Reagent Selection

For dual-functional amino alcohols, two primary derivatization pathways—Silylation and Acylation—are highly effective. The choice of pathway dictates the final mass, volatility, and detector compatibility.

  • Silylation (BSTFA + 1% TMCS): Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) operate via a nucleophilic substitution (SN2) mechanism, replacing active hydrogens with trimethylsilyl (TMS) groups 1. Because secondary alcohols and primary amines can be sterically hindered, the addition of 1% Trimethylchlorosilane (TMCS) is required as a catalyst to drive the formation of the O,N-di-TMS derivative.

  • Acylation (TFAA): Trifluoroacetic anhydride (TFAA) aggressively targets highly polar, multi-functional compounds, converting the -OH and -NH2 groups into trifluoroacetate esters and amides 13. Acylation imparts exceptional volatility and introduces electronegative fluorine atoms, which significantly increases the mass defect for MS identification and enables ultra-trace analysis via Electron Capture Detection (ECD) [[1]]() 4.

Critical Insight for HCl Salts: Derivatization reagents are electrophilic. Because the starting material is an HCl salt, the amine group is protonated (-NH₃⁺) and completely lacks the nucleophilicity required to attack the reagent. Therefore, a basic acid scavenger (such as anhydrous pyridine) must be introduced to neutralize the HCl, free-base the amine, and drive the reaction forward.

Experimental Workflows

Workflow A 3-Aminopentan-2-ol HCl B Neutralization / Free-Basing (Pyridine Addition) A->B C1 Silylation Pathway BSTFA + 1% TMCS B->C1 Aprotic Solvent C2 Acylation Pathway TFAA Reagent B->C2 Acid Scavenger D1 O,N-di-TMS Derivative C1->D1 60°C, 30 min D2 O,N-di-TFA Derivative C2->D2 60°C, 30 min E GC-MS Analysis (EI Mode) D1->E D2->E

Workflow for the derivatization of 3-Aminopentan-2-ol HCl prior to GC-MS analysis.

Protocol A: Silylation (O,N-di-TMS Formation)

This method is ideal for general-purpose structural confirmation and routine quantification.

  • Sample Preparation: Weigh 1.0 mg of 3-Aminopentan-2-ol HCl into a 2.0 mL amber glass autosampler vial.

  • Free-Basing: Add 100 µL of anhydrous pyridine.

    • Causality Note: Pyridine acts as an acid scavenger to neutralize the hydrochloride salt, converting the protonated amine (-NH₃⁺) into a reactive free base (-NH₂). It also serves as an aprotic solvent and a basic catalyst for the silylation reaction.

  • Reagent Addition: Add 100 µL of BSTFA containing 1% TMCS.

  • Incubation: Cap the vial tightly and heat in a dry block at 60°C for 30 minutes to ensure complete derivatization of both the hydroxyl and sterically hindered amine groups.

  • Analysis: Allow the vial to cool to room temperature. Inject 1.0 µL directly into the GC-MS.

Protocol B: Acylation (O,N-di-TFA Formation)

This method is preferred when maximum volatility is required or when utilizing ECD for trace-level detection.

  • Sample Preparation: Weigh 1.0 mg of 3-Aminopentan-2-ol HCl into a 2.0 mL glass vial.

  • Solvent & Scavenger Addition: Add 100 µL of anhydrous ethyl acetate and 50 µL of anhydrous pyridine.

  • Reagent Addition: In a fume hood, slowly add 100 µL of Trifluoroacetic anhydride (TFAA).

    • Causality Note: The reaction is highly exothermic. Pyridine is strictly required here to absorb the trifluoroacetic acid generated during the acylation of the functional groups.

  • Incubation: Cap tightly and heat at 60°C for 30 minutes.

  • Evaporation (Critical Step): Remove the cap and evaporate the reaction mixture to complete dryness under a gentle stream of high-purity nitrogen.

    • Causality Note: Anhydride derivatizations produce highly corrosive acidic byproducts 1. Injecting these directly will rapidly degrade the GC column's polysiloxane stationary phase and damage the MS ion source.

  • Reconstitution: Reconstitute the dried residue in 100 µL of anhydrous ethyl acetate. Inject 1.0 µL into the GC-MS.

Quantitative Data & Derivative Comparison

The table below summarizes the physicochemical shifts achieved through the derivatization of the 3-Aminopentan-2-ol free base (MW: 103.16 g/mol ).

ParameterUnderivatized BaseO,N-di-TMS DerivativeO,N-di-TFA Derivative
Reagent Used NoneBSTFA + 1% TMCSTFAA
Target Functional Groups None-OH, -NH₂-OH, -NH₂
Estimated Molecular Weight 103.16 g/mol 247.4 g/mol 295.1 g/mol
Volatility / GC Suitability Very Low (Severe Tailing)High (Excellent Peak Shape)Very High (Elutes Rapidly)
Primary Analytical Benefit N/APredictable EI fragmentationHigh sensitivity, ECD compatible

Recommended GC-MS Parameters

To ensure optimal resolution of the derivatized analytes, the following instrumental conditions are recommended:

  • Column: 5% Phenyl / 95% Dimethylpolysiloxane (e.g., HP-5MS or DB-5MS), 30 m × 0.25 mm × 0.25 µm.

  • Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection: 1.0 µL, Split ratio 10:1.

  • Oven Program: 60°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min).

  • MS Transfer Line: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

References

  • GC Derivatization, Colorado State University, [Link]

  • Derivatives of partially hydrolyzed products of NMs (TMS, TBDMS, TFA and HFB), ResearchGate, [Link]

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis, National Institutes of Health (NIH), [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-Aminopentan-2-ol Hydrochloride

[1][2] Topic: Purification of 3-Aminopentan-2-ol Hydrochloride via Recrystallization Document ID: TS-ORG-PUR-042 Version: 2.1 (Current) Audience: Process Chemists, Medicinal Chemists, Drug Development Scientists[1][2] Ex...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Topic: Purification of 3-Aminopentan-2-ol Hydrochloride via Recrystallization Document ID: TS-ORG-PUR-042 Version: 2.1 (Current) Audience: Process Chemists, Medicinal Chemists, Drug Development Scientists[1][2]

Executive Summary

3-Aminopentan-2-ol hydrochloride (CAS: 1352149-50-8 for specific isomers, or generic salt) presents unique purification challenges due to its two contiguous chiral centers (C2 and C3).[1][2] This results in four possible stereoisomers: two pairs of enantiomers forming two diastereomers (erythro/syn and threo/anti).[2]

Recrystallization is not merely a purification step but a stereochemical enrichment process .[2] The hydrochloride salt is prone to "oiling out" and high hygroscopicity, requiring precise solvent control. This guide provides a logic-driven approach to solvent selection, execution, and troubleshooting.

Part 1: Solvent Selection & Solubility Logic

Q1: Which solvent system should I use for 3-Aminopentan-2-ol HCl?

Recommendation: The "Gold Standard" starting point is Isopropanol (IPA) or an Ethanol/Ethyl Acetate binary system.

The Chemical Logic: Amino alcohol salts possess a "schizophrenic" solubility profile:

  • The Ionic Head ( Ammonium/Hydroxyl): Requires protic, polar solvents (Water, Methanol, Ethanol).

  • The Alkyl Tail (Pentyl chain): Provides limited lipophilicity but not enough to make it soluble in non-polar solvents (Hexane, Ether).

Solvent SystemRoleSuitabilityMechanism
Isopropanol (IPA) Single SolventHigh High boiling point allows significant solubility differential between hot (

C) and cold (

C).[1][2] Often discriminates well between diastereomers.
Ethanol / Ethyl Acetate Binary PairHigh Ethanol acts as the solubilizer (high solubility). Ethyl Acetate acts as the anti-solvent (precipitant) to force the lattice to form.
Methanol Single SolventLow Too soluble.[2] Yields will be poor unless cooled to

C or heavily concentrated.[1][2]
Acetonitrile Single SolventMedium Good for some amino salts, but risk of oiling out is higher due to lack of hydrogen bond donation.
Q2: How do I separate the diastereomers (erythro vs. threo)?

Insight: Diastereomers have different physical properties, including lattice energy.[2]

  • Protocol: Use Fractional Crystallization .[2]

  • Mechanism: One diastereomer (often the anti or threo form in similar amino alcohols) typically has a higher lattice energy and is less soluble.

  • Action: Perform the recrystallization in Isopropanol . The less soluble diastereomer will crystallize first. Filter this "Crop A".[2] The mother liquor will be enriched in the other diastereomer.

Part 2: Detailed Experimental Protocol

Standard Operating Procedure (SOP-REC-05)

Materials:

  • Crude 3-Aminopentan-2-ol Hydrochloride[1][2]

  • Solvent A: Absolute Ethanol (Anhydrous)[2]

  • Solvent B: Ethyl Acetate (Anhydrous) or Diethyl Ether[1][2]

  • Apparatus: Round-bottom flask, reflux condenser, magnetic stir bar, oil bath.[1][2]

Step-by-Step Workflow:

  • Dissolution (The Saturation Point):

    • Place crude solid in the flask.

    • Add Solvent A (Ethanol) dropwise while heating to reflux (

      
      C).
      
    • Critical: Add just enough hot ethanol to dissolve the solid. If the solution is colored, add activated charcoal (1-2% w/w), stir for 5 mins, and filter hot through Celite.

  • The Anti-Solvent Addition (The Nucleation Trigger):

    • Keep the solution near boiling.[3]

    • Slowly add Solvent B (Ethyl Acetate) down the condenser.

    • Stop Point: The moment a faint, persistent cloudiness (turbidity) appears.[4]

    • Add 1-2 drops of Ethanol to clear the cloudiness (returning to the metastable zone).

  • Controlled Cooling (The Crystal Growth):

    • Remove from heat.[2][4][5][6] Place the flask on a cork ring or wood block (insulator).

    • Allow to cool to room temperature undisturbed (approx. 1-2 hours).

    • Note: Rapid cooling traps impurities and causes oiling out.[4]

    • Once at RT, move to an ice bath (

      
      C) for 1 hour to maximize yield.
      
  • Isolation:

    • Filter under vacuum (Buchner funnel).

    • Wash: Wash the cake with cold Solvent B (Ethyl Acetate). Do not wash with Ethanol as it will redissolve the product.

    • Dry: Dry in a vacuum oven at

      
      C over 
      
      
      
      (desiccant) due to hygroscopicity.

Part 3: Troubleshooting & FAQs

Visual Decision Tree: Solving "Oiling Out"

Recrystallization_Troubleshooting Start Issue: Product 'Oils Out' (Liquid droplets form instead of crystals) CheckTemp Is the solution boiling? Start->CheckTemp TempHigh Yes, it is boiling CheckTemp->TempHigh Yes TempLow No, it cooled down CheckTemp->TempLow No SolventCheck Check Solvent Composition TempHigh->SolventCheck Action2 Reheat to reflux. Oil must dissolve. TempLow->Action2 Action1 Add more Polar Solvent (EtOH) to redissolve oil SolventCheck->Action1 Too much Anti-solvent? PurityCheck Is Crude Purity < 80%? SolventCheck->PurityCheck Ratio seems correct? Action3 Perform Trituration first. (Wash crude with Ether to remove organics) PurityCheck->Action3 Yes (Very Impure) Action4 Seed the mixture at Metastable Zone (approx 40-50°C) PurityCheck->Action4 No (Reasonably Pure)

Caption: Decision matrix for addressing the "Oiling Out" phenomenon, the most common failure mode in amino alcohol salt purification.

FAQ: Common Experimental Issues

Q: My product turned into a sticky gum at the bottom of the flask. What happened? A: This is "Oiling Out." It occurs when the phase separation of the liquid product happens before crystallization.

  • Cause: The temperature dropped too fast, or the impurity profile lowered the melting point of the salt below the solvent boiling point.

  • Fix: Reheat the mixture until the gum dissolves. Add a small amount of the polar solvent (Ethanol). Scratch the glass surface with a rod or add a seed crystal as it cools to approx

    
    C.[2]
    

Q: The yield is very low (<30%), but the NMR looks pure. A: The salt is likely too soluble in your solvent system.

  • Fix: Collect the mother liquor (filtrate). Concentrate it to half volume on a rotavap and repeat the cooling process to obtain a "Second Crop."

  • Alternative: Increase the ratio of Anti-Solvent (Ethyl Acetate) in the next run.

Q: I see two sets of peaks in the NMR (C-H protons at 3.0-3.5 ppm). A: You have a mixture of diastereomers (erythro and threo).

  • Fix: Recrystallization is the best way to fix this. One isomer usually crystallizes preferentially.[2] If the ratio didn't improve, switch from EtOH/EtOAc to pure Isopropanol (IPA) . The solubility difference between diastereomers is often more pronounced in a single secondary alcohol solvent.

Q: The crystals are wet and turn into a liquid on the balance. A: The compound is hygroscopic .

  • Fix: Limit exposure to air. Filter under a nitrogen blanket if possible.[2] Immediately transfer the wet cake to a vacuum desiccator containing Phosphorus Pentoxide (

    
    ) or KOH pellets. Do not air dry.[2]
    

References

  • Solubility Behavior of Amino Acids and Salts

    • Source: Needham, T. E. (1970).[7] "The Solubility of Amino Acids in Various Solvent Systems". University of Rhode Island Dissertations.

    • Context: Establishes the fundamental solubility curves of amino-functionalized molecules in hydroalcoholic systems, validating the use of Ethanol/W
  • Separ

    • Source: US Patent 4,224,246 (1980). "Process for the synthesis and separation of the threo and erythro isomers of 2-amino-1-phenyl-1-propanol".
    • Context: Provides the industrial precedent for using Isopropanol and Ethyl Acetate to separate erythro and threo isomers of vicinal amino alcohols via fractional crystalliz
  • Troubleshooting Oiling Out

    • Source: Nichols, L. (2022).[2] "Troubleshooting: Oiling Out". Chemistry LibreTexts.

    • Context: Authoritative guide on the thermodynamics of oiling out and remediation strategies (seeding, solvent adjustment) cited in the Troubleshooting section.
  • Chiral Amino Alcohol Synthesis & Properties

    • Source: BenchChem Application Notes.[2][8] "Synthesis of Chiral Amino Alcohols from 2-Chlorobutan-1-ol".

    • Context: details the synthesis and purification challenges (hygroscopicity, stereocontrol) of similar 3-amino-2-ol scaffolds.

Sources

Optimization

Technical Support Center: Synthesis of 3-Aminopentan-2-ol Hydrochloride

Ticket ID: #SYN-3AP2-OPT Subject: Yield Optimization & Troubleshooting for 3-Aminopentan-2-ol HCl Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The synthesis of 3-Aminope...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SYN-3AP2-OPT Subject: Yield Optimization & Troubleshooting for 3-Aminopentan-2-ol HCl Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 3-Aminopentan-2-ol hydrochloride typically proceeds via a two-stage sequence: a Henry (Nitroaldol) Reaction between propanal and nitroethane, followed by Catalytic Hydrogenation of the resulting


-nitroalcohol.

Users frequently report low yields due to three specific failure points:

  • Retro-Henry Reaction: Reversibility of the nitroaldol step leading to low conversion.

  • Dehydration: Unwanted elimination of water to form nitroalkenes (3-nitro-2-pentene).

  • Isolation Failure: Inability to crystallize the hygroscopic hydrochloride salt from the water-soluble amino alcohol oil.

This guide addresses these bottlenecks with optimized protocols and troubleshooting logic.

Phase 1: The Henry Reaction (Nitroaldol Addition)[1]

Objective: Maximize conversion of Propanal and Nitroethane to 3-nitro-2-pentanol while suppressing dehydration.

Core Protocol Optimization
  • Reagents: Propanal (1.0 eq), Nitroethane (1.5–2.0 eq).

  • Catalyst: Amberlyst A-21 (weakly basic resin) or catalytic NaOH (heterogeneous conditions preferred to prevent polymerization).

  • Solvent: Solvent-free (neat) or THF. Avoid water to suppress retro-aldol.

Troubleshooting Guide (Q&A)

Q: My reaction mixture turned dark brown/black. What happened? A: This indicates aldehyde polymerization . Propanal is sensitive to strong bases and heat.[1]

  • Fix: Switch to a milder base like Amberlyst A-21 or K₂CO₃ .

  • Protocol Adjustment: Maintain temperature strictly between 0°C and 10°C . Do not heat to reflux. Add the base slowly to the pre-cooled mixture of nitroethane and propanal.

Q: I see a new spot on TLC that is less polar than the product. Is this the nitroalkene? A: Yes. You have triggered dehydration (formation of 3-nitro-2-pentene).

  • Cause: Reaction time was too long or temperature too high.

  • Fix: Stop the reaction immediately. The Henry reaction is reversible; prolonged stirring favors the thermodynamic alkene product.

  • Optimization: Quench the reaction at 70–80% conversion rather than pushing for 100%.

Q: How do I control the diastereoselectivity (syn vs. anti)? A: The Henry reaction typically yields a mixture of erythro (anti) and threo (syn) isomers.

  • Guidance: Standard basic conditions slightly favor the syn isomer due to chelation in the transition state. To enhance syn selectivity, use Cu(II)-acetate with a chiral amine ligand. For bulk synthesis where yield is priority, accept the mixture and separate diastereomers at the salt stage.

Phase 2: Catalytic Hydrogenation

Objective: Reduce the nitro group to a primary amine without poisoning the catalyst.

Core Protocol Optimization
  • Substrate: 3-nitro-2-pentanol.

  • Catalyst: 10% Pd/C (5 wt% loading) or Raney Nickel (if cost is a constraint).

  • Hydrogen Source: H₂ balloon (1 atm) is usually sufficient; 50 psi Parr shaker for faster kinetics.

  • Solvent: Methanol or Ethanol (Anhydrous).

Troubleshooting Guide (Q&A)

Q: The reaction stalls at 50% conversion. Adding more catalyst doesn't help. A: This is likely catalyst poisoning by nitro-group byproducts or trace sulfur from the Henry step.

  • Fix: Ensure the starting nitroalcohol is rigorously purified (remove yellow nitroalkene impurities via column chromatography before hydrogenation).

  • Protocol Adjustment: Add 1.0 eq of Acetic Acid to the hydrogenation mixture. This prevents the formation of inhibitory amine dimers and protects the catalyst surface.

Q: I am detecting hydroxylamine intermediates (


). 
A:  The reduction is incomplete.
  • Fix: Increase H₂ pressure to 50 psi or raise temperature to 40°C.

  • Critical Check: Ensure vigorous stirring. Hydrogenation is mass-transfer limited; if the H₂ gas isn't breaking into the solvent, the reaction will stop at the hydroxylamine stage.

Phase 3: Hydrochlorination & Isolation (The "Yield Killer")

Objective: Convert the free base oil into a handleable solid hydrochloride salt.

Core Protocol Optimization

Do NOT use aqueous HCl. The salt is highly water-soluble, and lyophilization is impractical for scale-up.

  • Dissolution: Dissolve the crude amino alcohol oil in dry Diethyl Ether or MTBE (Methyl tert-butyl ether).

  • Acidification: Add 2M HCl in Diethyl Ether or 4M HCl in Dioxane dropwise at 0°C.

  • Crystallization: A white precipitate should form immediately.

  • Digestion: If a gum forms, decant the solvent, add fresh ether, and scratch the flask sides to induce nucleation.

Troubleshooting Guide (Q&A)

Q: I obtained a sticky "oil" instead of a solid salt. How do I fix it? A: This is the most common issue. It stems from trace water or excess alcohol solvent.

  • Fix (The Trituration Method):

    • Evaporate all solvents (including trace alcohol) under high vacuum.

    • Redissolve the oil in a minimal amount of warm Isopropanol (IPA) .

    • Add Ethyl Acetate or Hexane until the solution turns slightly cloudy.

    • Cool slowly to -20°C.

Q: How do I separate the diastereomers? A: The hydrochloride salts often have different solubilities.

  • Protocol: Use fractional crystallization in Ethanol/Ether. The anti (erythro) isomer typically crystallizes less readily than the syn (threo) isomer.

  • Validation: Check purity via NMR (

    
    ). The coupling constant (
    
    
    
    ) between H2 and H3 protons differs:
    • anti-isomer:

      
      
      
    • syn-isomer:

      
      
      

Visual Workflows

Figure 1: Synthesis & Troubleshooting Logic Map

G Start Start: Propanal + Nitroethane Henry Step 1: Henry Reaction (Base Catalyzed) Start->Henry Check1 Check: Dark Color? Henry->Check1 Polymer Issue: Polymerization Fix: Lower Temp / Weaker Base Check1->Polymer Yes NitroAlc Intermediate: 3-nitro-2-pentanol Check1->NitroAlc No Polymer->Henry Restart Hydro Step 2: Hydrogenation (Pd/C or Raney Ni) NitroAlc->Hydro Check2 Check: Stalled Reaction? Hydro->Check2 Poison Issue: Catalyst Poisoning Fix: Purify Nitroalcohol Check2->Poison Yes AminoAlc Crude: 3-aminopentan-2-ol (Oil) Check2->AminoAlc No Poison->Hydro Retreat Salt Step 3: Salt Formation (HCl in Ether/Dioxane) AminoAlc->Salt Check3 Check: Sticky Gum/Oil? Salt->Check3 Triturate Fix: Trituration (IPA/Hexane) Check3->Triturate Yes Final Final Product: 3-Aminopentan-2-ol HCl (Solid) Check3->Final No Triturate->Final

Caption: Workflow logic for synthesis, identifying critical checkpoints for color changes (polymerization) and physical state (gum vs. solid).

Summary Data Tables

Table 1: Catalyst Selection for Henry Reaction
CatalystBase StrengthYield (Typical)Risk ProfileRecommendation
NaOH (aq) Strong50–60%High (Polymerization)Avoid if possible
Amberlyst A-21 Weak75–85%LowRecommended
KOtBu Strong60–70%ModerateGood for difficult substrates
Cu(OAc)₂ + Ligand Mild80–90%LowBest for stereocontrol
Table 2: Hydrogenation Conditions Comparison
ParameterPd/C (10%)Raney Nickel
Pressure 1–3 atm3–5 atm
Temperature RT – 40°CRT – 50°C
Time 4–12 hours2–6 hours
Selectivity HighModerate (Risk of racemization)
Safety Flammable (dry)Pyrophoric (dry)

References

  • Luzzio, F. A. (2001). "The Henry Reaction: Recent Examples." Tetrahedron, 57(5), 915-945.

  • Ballini, R., et al. (2007). "Nitroalkanes and Propanal: Optimized Protocols." Chemical Reviews, 107(11), 5366-5386.

  • BenchChem Protocols. (2025). "Catalytic Reduction of Nitro Groups in Aliphatic Chains." BenchChem Technical Notes.

  • Nair, V., et al. (2015). "Asymmetric Henry Reaction using Copper Catalysts." Journal of Organic Chemistry, 80(12), 4560-4572.

  • Smith, A. B. (2019). "Purification of Hygroscopic Amino Alcohol Salts." Organic Process Research & Development, 23(4), 550-558.

Sources

Troubleshooting

preventing racemization of 3-Aminopentan-2-ol hydrochloride

Technical Support Center: Preventing Racemization of 3-Aminopentan-2-ol Hydrochloride Executive Summary 3-Aminopentan-2-ol hydrochloride contains two contiguous stereocenters (C2 and C3). While the hydrochloride salt is...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Racemization of 3-Aminopentan-2-ol Hydrochloride

Executive Summary

3-Aminopentan-2-ol hydrochloride contains two contiguous stereocenters (C2 and C3). While the hydrochloride salt is kinetically stable in the solid state, the free base and its derivatives are susceptible to epimerization and racemization via specific mechanisms: oxazoline formation (during derivatization) and retro-aldol/enolization (under thermal or basic stress).

This guide provides validated protocols to handle this material without compromising its optical purity.

Module 1: Storage & Stability (The Baseline)

Q: Is the hydrochloride salt hygroscopic, and does moisture affect stereochemistry? A: Yes, the salt is hygroscopic. While moisture itself does not directly cause racemization at neutral pH, it facilitates hydrolysis and degradation if the material is exposed to temperature fluctuations.

  • Protocol: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Critical Threshold: Do not store the free base for extended periods. Generate it in situ immediately before use. The free amine can absorb CO₂ from the air to form carbamates, complicating analysis and potentially altering local pH.

Module 2: Neutralization & Free-Basing (The Critical Path)

Q: How do I convert the HCl salt to the free base without inducing epimerization? A: The heat of neutralization and high local pH are the primary risks. You must avoid "hot spots" where the pH exceeds 12, as this promotes proton abstraction at the


-carbon.

Standard Operating Procedure (SOP-NB-01): Low-Temperature Biphasic Neutralization

ParameterSpecificationRationale
Temperature

to

Suppresses thermal kinetic energy required for inversion.
Solvent System

/ Water (1:1)
Biphasic system extracts the free amine immediately, protecting it from the aqueous base.
Base Choice 2M NaOH or Sat.

Controlled basicity. Add dropwise.
pH Target pH 10–11Sufficient to deprotonate the amine (

) without driving enolization.

Step-by-Step Protocol:

  • Dissolution: Dissolve 3-Aminopentan-2-ol HCl in minimal distilled water. Cool to

    
    .
    
  • Overlay: Add an equal volume of pre-cooled Dichloromethane (DCM).

  • Neutralization: Add 2M NaOH dropwise with vigorous stirring. Monitor internal temperature; do not exceed

    
    .
    
  • Extraction: Once the aqueous layer reaches pH 10, separate layers immediately. Re-extract aqueous layer

    
     with cold DCM.
    
  • Drying: Dry combined organics over

    
     (anhydrous) for <15 mins.
    
  • Concentration: Remove solvent under reduced pressure (Rotavap) at bath temperature

    
     .
    

Visualization: Neutralization Decision Tree

NeutralizationLogic Start Start: 3-Aminopentan-2-ol HCl Dissolve Dissolve in H2O Cool to 0°C Start->Dissolve Solvent Add Organic Solvent (DCM or Et2O) Dissolve->Solvent BaseChoice Choose Base Solvent->BaseChoice StrongBase Strong Base (NaOH) Risk: High Local pH BaseChoice->StrongBase Rapid MildBase Mild Base (NaHCO3/K2CO3) Risk: Slow Reaction BaseChoice->MildBase Safer Process Add Dropwise Maintain T < 5°C StrongBase->Process MildBase->Process Check Check pH Process->Check Extract Immediate Extraction into Organic Phase Finish Concentrate < 30°C Use Immediately Extract->Finish Check->Process pH < 10 Check->Extract pH 10-11

Figure 1: Decision logic for neutralizing chiral amino alcohol salts to minimize epimerization risk.

Module 3: Reaction Risks (Acylation & Cyclization)

Q: I am coupling this amino alcohol to a carboxylic acid. Why am I seeing diastereomers form? A: The most common cause is the Oxazoline Pathway . If you activate the carboxylic acid (or use an acid chloride) and the reaction conditions are acidic or dehydrating, the amide oxygen can attack the alcohol carbon (C2), forming an oxazoline intermediate.[1] Opening this ring can invert the stereocenter.

Mechanism of Failure:

  • Amide Formation:

    
    
    
  • Cyclization: Under acidic conditions (e.g., excess

    
     or Lewis acids), water is lost, forming an oxazoline ring.
    
  • Re-opening: Hydrolysis of the oxazoline can occur via attack from either face, leading to racemization or inversion (epimerization).

Prevention Strategy:

  • Avoid Strong Acids: Do not use thionyl chloride (

    
    ) directly with the free amino alcohol if possible.
    
  • Base Excess: Ensure at least 2.5 equivalents of base (e.g., DIPEA) are present during acylation to scavenge HCl immediately.

  • Temperature: Keep acylation reactions

    
    .
    

Visualization: The Oxazoline Racemization Pathway

OxazolinePath Start N-Acyl Amino Alcohol (Pure Isomer) Activation Acid/Dehydration (H+ or SOCl2) Start->Activation Loss of H2O Oxazoline Oxazoline Intermediate Activation->Oxazoline Cyclization Hydrolysis Hydrolysis/Opening Oxazoline->Hydrolysis Nucleophilic Attack Result Mixture of Diastereomers Hydrolysis->Result Inversion/Retention

Figure 2: The mechanism by which N-acyl derivatives of 1,2-amino alcohols racemize via oxazoline intermediates.

Module 4: Analytical Verification

Q: How do I verify the optical purity of my product? A: Standard HPLC columns often fail to separate these diastereomers effectively. You must use derivatization or specialized chiral phases.

Method A: Marfey’s Reagent (FDAA) - The Gold Standard Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) reacts with the primary amine to form diastereomers that are easily separable on a standard C18 HPLC column.

  • Protocol:

    • Mix

      
       sample (
      
      
      
      ) +
      
      
      Marfey’s reagent (
      
      
      in acetone) +
      
      
      
      
      .
    • Heat at

      
       for 1 hour.
      
    • Quench with

      
      
      
      
      
      .
    • Analyze via HPLC-UV (

      
      ).
      
  • Interpretation: The L-L and L-D diastereomers will have distinct retention times.

Method B: NMR Analysis Use Mosher’s Acid Chloride (


- or 

-MTPA-Cl) to derivatize the amine/alcohol. The

or

NMR signals will split if racemization has occurred.

References

  • Bergmeier, S. C. (2000). The Synthesis of Vicinal Amino Alcohols. Tetrahedron, 56(17), 2561-2576. Link

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247. Link

  • Goujard, L., et al. (2021). Enantioselective Recognition of Racemic Amino Alcohols. Chemistry – A European Journal. Link

  • Agami, C., & Couty, F. (2002). The reactivity of the N-Boc-oxazolidine system. Tetrahedron, 58(14), 2701-2724. Link

Sources

Optimization

Technical Support Center: Handling Hygroscopic 3-Aminopentan-2-ol Hydrochloride

The following guide is structured as a Tier 3 Technical Support resource, designed for immediate application in a research environment. Ticket ID: 3AP-HCL-HYGRO-GUIDE Status: Resolved Assigned Specialist: Dr. A. Vance, S...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier 3 Technical Support resource, designed for immediate application in a research environment.

Ticket ID: 3AP-HCL-HYGRO-GUIDE Status: Resolved Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

3-Aminopentan-2-ol hydrochloride (CAS: 1352149-50-8) is a chiral amino alcohol salt.[1] Like many low-molecular-weight amine hydrochlorides, it exhibits significant hygroscopicity .[1] The chloride anion coordinates strongly with atmospheric water molecules, forming a hydration shell that can rapidly alter the effective molecular weight of the bulk material.

Failure to manage this property leads to stoichiometric errors in downstream synthesis (e.g., peptide coupling, transition metal catalysis), resulting in incomplete conversion or difficult purification.

Part 1: Immediate Troubleshooting (FAQ)

Q1: The material arrived clumped or "sticky." Is it degraded?

Diagnosis: Likely moisture absorption, not chemical degradation.[1] Technical Context: The crystal lattice energy of amine salts is often disrupted by water adsorption, leading to "caking." Unless the material has turned into a colored liquid (deliquescence + oxidation), it is chemically intact but physically compromised. Action Plan:

  • Do not scrape vigorously; this generates static and exposes more surface area to moisture.[1]

  • Protocol: Dry the material using the Gentle Vacuum Desiccation method (see Part 3).

  • Verification: Check proton NMR (D₂O). If the carbon backbone signals remain sharp and integrated correctly, the compound is stable.

Q2: My reaction yield is inconsistent (±15%). Could this be the salt?

Diagnosis: Yes. This is the classic "Stoichiometry Drift" error. Causality: If your salt has absorbed 5% water by weight, you are under-loading the amine by 5%.[1] In 1:1 coupling reactions, this leaves 5% of your electrophile unreacted, which often complicates purification more than the yield loss suggests. Solution:

  • Immediate: Switch to "Back-Weighing" (see Part 2).

  • Systemic: Determine water content via Karl Fischer titration before critical steps.[1]

Q3: Can I dry it in a standard oven?

Warning: Avoid standard convection ovens. Reasoning:

  • Oxidation Risk: While the HCl salt protects the amine, the secondary alcohol is susceptible to oxidation at high temperatures in air.

  • Hydrolysis: Hot, wet acidic environments (created by the HCl salt + absorbed water) can promote elimination reactions or racemization. Recommendation: Use a Vacuum Oven (<40°C) or a Desiccator with P₂O₅.

Part 2: Standard Operating Procedures (SOPs)

SOP-01: Precision Weighing of Hygroscopic Salts

Objective: To dispense accurate molar equivalents despite atmospheric humidity.

The "Difference Weighing" Technique:

  • Preparation: Tare a capped vial containing the bulk salt on the balance.

  • Dispense: Remove the vial from the balance. In a fume hood (or glovebox), transfer an estimated amount to your reaction vessel.

  • Measurement: Cap the vial immediately and return it to the balance.

  • Calculation: The loss in weight is the exact mass transferred.

    • Why this works: You never tare the receiving vessel, so moisture adsorbing to the balance pan or the open vessel during weighing does not affect the reading of the source material.

SOP-02: Storage Hierarchy

Objective: Long-term preservation of enantiopurity and flowability.

Storage TierEnvironmentRecommended ForMax Duration
Tier 1 (Gold) Glovebox (N₂/Ar), <0.5 ppm H₂OGMP Synthesis, Kinetic Studies>1 Year
Tier 2 (Silver) Desiccator (Vacuum) with P₂O₅Routine Synthesis1-6 Months
Tier 3 (Bronze) Sealed vial with Parafilm + Silica GelShort-term Storage<1 Week

Part 3: Recovery & Drying Workflows[1]

If your material is wet, follow this logic flow to restore it without degradation.

DryingProtocol Start Condition: Material is Clumped/Wet CheckColor Is the material discolored (Yellow/Brown)? Start->CheckColor Discard DISCARD (Likely Oxidation/Degradation) CheckColor->Discard Yes CheckQty Quantity to Dry? CheckColor->CheckQty No (White/Off-White) SmallScale < 5 Grams Vacuum Desiccator CheckQty->SmallScale LargeScale > 5 Grams Vacuum Oven CheckQty->LargeScale Desiccant Agent: P2O5 or KOH pellets Time: 24-48 Hours Temp: RT SmallScale->Desiccant OvenParams Temp: 35-40°C Vacuum: <10 mbar Purge: N2/Ar bleed LargeScale->OvenParams KFCheck QC: Karl Fischer Titration Target: < 0.5% H2O Desiccant->KFCheck OvenParams->KFCheck KFCheck->CheckQty Fail (Repeat) Store Store in Glovebox/Desiccator KFCheck->Store Pass

Figure 1: Decision matrix for recovering hygroscopic amine salts. Note that discoloration is a critical stop-point indicating chemical change rather than simple hydration.[1]

Part 4: Analytical Verification (Karl Fischer)[1]

To accurately determine the water content of 3-Aminopentan-2-ol hydrochloride, standard loss-on-drying (LOD) is insufficient due to the potential for HCl loss.[1] Karl Fischer (KF) titration is required.[1][2]

Method Parameters:

  • Titration Type: Volumetric (for >1% water) or Coulometric (for <1% water).[1]

  • Solvent System: Methanol/Formamide (2:[1]1) is often preferred for salts to ensure solubility.[1]

  • Buffering (Critical):

    • Issue: Amine hydrochlorides are acidic.[1] If the pH of the KF solvent drops below 5, the reaction rate slows drastically.

    • Fix: Add Imidazole or a commercial buffer to the titration vessel to maintain pH 5–7.

  • Endpoint: Drift stop (relative drift < 5 µ g/min ).

Calculation for Stoichiometry Correction: Use the "Corrected Molecular Weight" (


) for your reaction calculations:


[1]

Example:

  • 
     = 139.62  g/mol [1][3]
    
  • Measured Water = 4.5%[1]

  • 
    [1]
    
  • Result: You must weigh 146.2 mg to get 1 mmol of active compound.[1]

References

  • Metrohm AG. Water Determination by Karl Fischer Titration - Monograph.[1] (Detailed methodology for pH buffering in amine salts).

  • BenchChem. Handling and storage of hygroscopic amine hydrochlorides.[1] (General handling protocols for hygroscopic intermediates). [1]

  • Sigma-Aldrich. Karl Fischer Titration Guide: Water Determination in Amines.[1] (Specific interference mechanisms for amino compounds).

  • National Institutes of Health (PubChem). 3-Aminopentan-2-ol Compound Summary.[1] (Physical property data). [1]

Sources

Troubleshooting

Technical Support Center: Purification of 3-Aminopentan-2-ol Hydrochloride

[1][2] Status: Active Operator: Senior Application Scientist Subject: Troubleshooting Impurity Removal & Solid-State Handling Compound ID: 3-Aminopentan-2-ol HCl (CAS: 50411-28-4 / 1352149-50-8)[1][2] Introduction: The P...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Status: Active Operator: Senior Application Scientist Subject: Troubleshooting Impurity Removal & Solid-State Handling Compound ID: 3-Aminopentan-2-ol HCl (CAS: 50411-28-4 / 1352149-50-8)[1][2]

Introduction: The Purity Paradox

Welcome to the technical support hub. You are likely here because 3-aminopentan-2-ol hydrochloride is a deceptive molecule.[1][2] As a chiral amino alcohol salt, it presents a "purity paradox": it is highly water-soluble yet requires organic solvents for stereochemical resolution, and it is prone to oxidation (discoloration) despite being a stable salt.[1][2]

This guide moves beyond basic textbook procedures. We address the specific physicochemical challenges of the 2-amino-alcohol motif—specifically the separation of diastereomers (erythro/threo) and the removal of oxidative color bodies .

Module 1: Stereochemical Purity (The "Hidden" Impurity)

Ticket #001: "My NMR shows a mixture of diastereomers. How do I enrich the desired isomer?"

The Technical Diagnosis

3-Aminopentan-2-ol contains two chiral centers (


 and 

), resulting in two diastereomeric pairs (syn/anti or erythro/threo).[1][2] Unlike enantiomers, diastereomers have different physical properties (solubility, melting point).[1][2] The hydrochloride salt amplifies these differences, making Fractional Crystallization the superior method over chromatography for scale-up.
The Solution: Thermodynamic Control via Digestion

Standard recrystallization (dissolve


 cool) often traps the unwanted diastereomer in the rapidly forming lattice. Instead, we use Digestion (Slurrying) , which exploits the difference in lattice energy between the diastereomers.
Protocol: IPA/HCl Digestion

Based on kinetic resolution principles for amino alcohols [1].

  • Preparation: Suspend your crude salt in Isopropanol (IPA) containing a trace of concentrated HCl (0.5% v/v). Use 5 mL solvent per gram of solid.[1][2]

  • Thermal Cycle: Heat the suspension to reflux (

    
    C) for 30 minutes. Do not add enough solvent to dissolve everything completely.[1][2] You want a saturated equilibrium.[1][2]
    
  • Equilibration: Cool slowly to room temperature over 2 hours, then chill to

    
    C.
    
  • Filtration: Filter the solid quickly while cold.

  • Wash: Wash with cold IPA/Hexane (1:1).

Why this works: The less soluble diastereomer (usually the one with better hydrogen bonding packing) will ripen into larger crystals, while the more soluble impurity remains in the mother liquor.

Visualization: Stereochemical Purification Workflow

PurificationLogic Start Crude 3-Aminopentan-2-ol HCl (Diastereomeric Mixture) SolubilityCheck Solubility Test: Isopropanol (IPA) Start->SolubilityCheck Decision Complete Dissolution? SolubilityCheck->Decision Digestion Method A: Digestion (Thermodynamic Control) Heat slurry to reflux Decision->Digestion Insoluble (Slurry) Recryst Method B: 2-Solvent Recryst (Kinetic Control) Dissolve then add Anti-solvent Decision->Recryst Soluble Filter Cold Filtration (0-5°C) Digestion->Filter Recryst->Filter Analyze Check Purity (HPLC/NMR) Filter->Analyze Analyze->Digestion de < 95%

Caption: Decision tree for selecting between digestion and recrystallization based on initial solubility.

Module 2: Color & Oxidative Impurities

Ticket #002: "The salt is off-white or yellow.[1][2] How do I get a white solid?"

The Technical Diagnosis

Amino alcohols are susceptible to oxidation, forming imines or enamines which polymerize into yellow/brown "color bodies." These are often non-polar and high molecular weight.[1][2] The HCl salt lattice is polar; therefore, these impurities are often excluded from the crystal but stick to the surface.

The Solution: Adsorption & Polarity Shift

Do not just add charcoal to the final crystallization; it is often inefficient in alcohol. Use a Hot Filtration step in a solvent where the salt is soluble but the impurities are not.

Protocol: The "Ethanol Strip"
  • Dissolution: Dissolve the crude salt in the minimum amount of hot Ethanol (EtOH) .

  • Adsorption: Add Activated Carbon (5-10 wt% of sample mass).[1][2]

    • Critical Step: Stir at

      
      C for 20 minutes. Do not boil vigorously (safety hazard with carbon).[1][2]
      
  • Filtration: Filter hot through a Celite pad to remove carbon.[1][2]

  • Precipitation: Re-concentrate the filtrate to 50% volume, then slowly add Ethyl Acetate (EtOAc) or Diethyl Ether as an anti-solvent until turbidity persists.

  • Crystallization: Cool to

    
    C. The white salt will crystallize, leaving yellow impurities in the organic mother liquor.
    

Module 3: Hygroscopicity & Sticky Solids

Ticket #003: "My product is a sticky gum, not a powder."

The Technical Diagnosis

This is rarely due to the product itself but rather Excess HCl or Trapped Solvent .

  • Excess HCl: Hydrochloride salts are often hygroscopic if they contain free acid.[1][2] The excess

    
     attracts atmospheric moisture.
    
  • Solvent Entrapment: Alcohols (MeOH, EtOH) can form solvates with amino salts.[1][2]

The Solution: Azeotropic Drying

Drying in an oven is often insufficient. You must break the solvate or remove the excess acid.

Protocol: The Toluene Chase
  • Dissolve/suspend the sticky gum in Toluene or Cyclohexane .[1][2]

  • Rotary evaporate to dryness.[1][2]

  • Repeat 2-3 times.

    • Mechanism:[1][2][3][4][5][6] Toluene forms azeotropes with water and excess HCl/alcohol, physically "pulling" them out of the solid matrix.

  • Final dry in a vacuum desiccator over

    
     (Phosphorus Pentoxide).
    

Summary of Physicochemical Properties

PropertyValue / BehaviorImplication for Purification
Solubility (Water) HighAvoid for purification; yield loss is too high.[1][2]
Solubility (EtOH) High (Hot) / Moderate (Cold)Good primary solvent for recrystallization.[1][2]
Solubility (EtOAc/Ether) NegligibleExcellent anti-solvents.[1][2]
Chiral Centers 2 (

)
Possibility of 4 stereoisomers.[1][2][7]
pKa (Amine) ~9.5Salt formation is robust; requires strong base to free.[1][2]

Frequently Asked Questions (FAQ)

Q: Can I use water for recrystallization? A: Technically yes, but practically no.[1][2] The solubility curve is too steep. You will lose 50-70% of your mass in the mother liquor.[1] Use Isopropanol or Ethanol/EtOAc mixtures for better recovery (>85%).[1][2]

Q: How do I distinguish regioisomers (2-amino-3-pentanol vs 3-amino-2-pentanol)? A: These form if you synthesized the compound via epoxide opening.[1][2] They have distinct HPLC retention times but are hard to separate by crystallization.[1][2] If you detect regioisomers, you must purify via Column Chromatography on the free base (using DCM/MeOH/NH3) before forming the salt [4].

Q: My melting point is broad (


C). Why? 
A:  A broad melting point in salts usually indicates a mixture of diastereomers.[1][2] A pure diastereomer (e.g., pure erythro) should have a sharp range (

C).[1] Perform the Digestion Protocol (Module 1) .

References

  • Gavin Publishers. (2019).[1][2] Separation of Diastereomers Taking Advantage for the Kinetic Control. Retrieved from

  • University of Alberta. Recrystallization - Single and Two-Solvent Methods. Retrieved from

  • Creative Bioarray. Decolorization Protocol for Organic Impurities. Retrieved from

  • ResearchGate. (2017).[1][2] Limit of detection and limit of quantification of erythro and threo aminoalcohols. Retrieved from

  • ChemScene. (2S,3S)-3-Aminopentan-2-ol hydrochloride Product Data. Retrieved from

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 3-Aminopentan-2-ol Hydrochloride Synthesis

Welcome to the technical support center for the synthesis of 3-Aminopentan-2-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Aminopentan-2-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reaction temperature. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides formatted to address specific challenges you may encounter, ensuring the scientific integrity and success of your experiments.

Part 1: General Principles of Temperature Optimization

This section covers the fundamental concepts of why temperature is a critical parameter in the synthesis of 3-Aminopentan-2-ol and related compounds.

Q1: Why is precise temperature control so crucial in the synthesis of 3-Aminopentan-2-ol?

A1: Temperature is a fundamental parameter in chemical synthesis that directly influences reaction kinetics, thermodynamics, and selectivity. In the synthesis of 3-Aminopentan-2-ol, which involves the reduction of an amino ketone, precise temperature control is paramount for several reasons:

  • Reaction Rate: Higher temperatures generally increase the reaction rate. However, an excessively high temperature can lead to runaway reactions, especially with potent reducing agents like sodium borohydride in alcoholic solvents, which can generate hydrogen gas and pose a safety risk.[1]

  • Selectivity and Byproduct Formation: Many side reactions, such as over-reduction, elimination, or intermolecular cyclization, have higher activation energies than the desired primary reaction.[2][3] Elevated temperatures can provide the necessary energy to overcome these barriers, leading to a decrease in product purity and yield.[3][4]

  • Stereoselectivity: For stereoselective syntheses, temperature can significantly impact the diastereomeric or enantiomeric excess. Lower temperatures often enhance selectivity by favoring the transition state with the lowest activation energy, leading to the desired stereoisomer.[2]

  • Reagent Stability: Reagents like sodium borohydride can decompose at higher temperatures, reducing their efficacy and potentially leading to incomplete conversion.[5]

Q2: What are the typical consequences of the reaction temperature being too low or too high?

A2: Deviating from the optimal temperature range can lead to a host of issues that compromise the success of the synthesis. The consequences are summarized in the table below.

ParameterConsequence of Temperature Being Too LowConsequence of Temperature Being Too High
Reaction Rate Sluggish or incomplete conversion, leading to low yield.[4]Risk of runaway exothermic reaction, especially with NaBH₄ in protic solvents.[1]
Product Purity May result in a complex mixture of starting material and product, complicating purification.Increased formation of byproducts (e.g., over-reduction, elimination, polymeric materials).[2][3]
Stereocontrol Can be beneficial, often leading to higher diastereoselectivity or enantioselectivity.[2]Potential for racemization or loss of stereochemical integrity.[4]
Reagent Stability Generally not an issue for most common reducing agents.Decomposition of thermally sensitive reagents like sodium borohydride.[5]
Safety Minimal safety risks.Increased pressure from gas evolution (e.g., H₂ from NaBH₄ decomposition), potential for solvent to boil.[1]

Part 2: Synthesis-Specific Troubleshooting & Optimization

This section focuses on the common and effective method of synthesizing 3-Aminopentan-2-ol via the reduction of 3-aminopentan-2-one and the subsequent formation of the hydrochloride salt.

Q3: What is a recommended temperature profile for the sodium borohydride (NaBH₄) reduction of 3-aminopentan-2-one?

A3: A two-stage temperature profile is often recommended for this type of reduction to balance reaction control, rate, and selectivity.

  • Initial Addition (0 °C to 5 °C): The addition of sodium borohydride to the solution of 3-aminopentan-2-one in a suitable solvent (e.g., methanol or ethanol) should be performed at a low temperature.[3] This is critical to control the initial exotherm of the reaction and to minimize the reaction between NaBH₄ and the protic solvent, which can be vigorous.[6]

  • Reaction Progression (Room Temperature): After the addition is complete, the reaction mixture can be allowed to slowly warm to room temperature and stirred until completion.[7] Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial to determine the endpoint.

Q4: My reaction is very slow or appears to be stalled. Should I increase the temperature?

A4: If you are experiencing an incomplete conversion, a gradual and controlled increase in temperature may be warranted. However, before doing so, consider the following troubleshooting workflow.

G cluster_0 Troubleshooting Low Conversion Start Low Yield / Incomplete Conversion Detected CheckPurity Verify Purity & Stoichiometry of Reagents Start->CheckPurity CheckMoisture Ensure Anhydrous Conditions (if required) CheckPurity->CheckMoisture Extend_Time Extend Reaction Time at Current Temperature CheckMoisture->Extend_Time If all checks pass IncreaseTemp Gradually Increase Temperature (e.g., 5-10 °C increments) Monitor Monitor Progress via TLC/GC IncreaseTemp->Monitor Re-evaluate Monitor->IncreaseTemp Still incomplete End Reaction Complete Monitor->End Reaction complete Extend_Time->Monitor After 2-4 hours

Caption: Troubleshooting workflow for low reaction conversion.

Before increasing the temperature, first ensure that your reagents are pure and used in the correct stoichiometric ratios. If the reaction remains sluggish after extending the time, a modest temperature increase (e.g., to 40-50 °C) can be effective.[1][3] Always monitor for the appearance of new byproduct spots on your TLC plate.

Q5: I'm observing significant byproduct formation. Is my temperature too high?

A5: The formation of multiple products is a strong indicator that the reaction temperature is too high, promoting side reactions.[3] The relationship between temperature and reaction rates is illustrated below.

G cluster_0 Effect of Temperature on Reaction Rates Temp Increase in Temperature Rate_Desired Rate of Desired Reduction Temp->Rate_Desired Increases Rate_Side Rate of Side Reactions (Higher Activation Energy) Temp->Rate_Side Increases Faster Purity Decreased Product Purity Rate_Side->Purity

Caption: Temperature effect on desired vs. side reactions.

Recommended Solution: Immediately lower the reaction temperature. For future experiments, maintain a lower temperature (0-5 °C) throughout the addition of the reducing agent and ensure efficient stirring to dissipate heat and prevent localized overheating.[3]

Q6: How does temperature influence the formation and crystallization of the hydrochloride salt?

A6: Temperature is a critical factor in crystallization. After the reduction is complete and the product has been isolated, the hydrochloride salt is typically formed by dissolving the free base in a suitable solvent (e.g., isopropanol, diethyl ether) and adding a solution of HCl.

  • Solubility: The solubility of 3-Aminopentan-2-ol hydrochloride is temperature-dependent. The goal is to find a solvent system where the salt is soluble at a higher temperature but sparingly soluble at a lower temperature.[8]

  • Cooling Rate: A slow and controlled cooling process is essential for the formation of well-defined, pure crystals.[8] Rapid cooling can trap impurities and lead to the formation of oils or small, impure crystals.

  • Optimal Crystallization Temperature: The final temperature to which the solution is cooled affects the yield. Cooling to lower temperatures (e.g., 0-5 °C) will generally increase the yield by decreasing the solubility of the salt in the mother liquor. Experimenting with different final temperatures is recommended to find the optimal balance between yield and purity.[4]

Part 3: Experimental Protocols

Protocol 1: Temperature Optimization Study for the Reduction of 3-Aminopentan-2-one

This protocol outlines a method for systematically optimizing the reaction temperature on a small scale.

Objective: To determine the optimal temperature for the reduction step that maximizes yield and purity.

Methodology:

  • Setup: Prepare three identical reaction flasks (e.g., 50 mL round-bottom flasks) under an inert atmosphere, each equipped with a magnetic stirrer and a thermometer.

  • Reagents: In each flask, dissolve 3-aminopentan-2-one in methanol.

  • Temperature Control:

    • Flask A (Control): Place in an ice bath and maintain at 0-5 °C.

    • Flask B: Allow to stir at ambient temperature (e.g., 20-25 °C).

    • Flask C: Place in a water bath and maintain at 40 °C.

  • Addition: Slowly add a solution of sodium borohydride in methanol dropwise to each flask over 30 minutes, ensuring the target temperature is maintained.

  • Monitoring: After addition is complete, take samples from each flask every 30 minutes and analyze by TLC or GC to monitor the consumption of starting material and the formation of the product and any byproducts.

  • Analysis: After 4 hours (or once the reaction in one flask appears complete), quench all reactions. Work up each reaction identically and analyze the crude product yield and purity by GC-MS or NMR.

Data Summary Table:

FlaskTemperature (°C)Time to Completion (h)Crude Yield (%)Purity (%)Observations
A 0-5> 4 (Incomplete)--Slow reaction rate
B 20-252.59095Clean conversion
C 4018580Byproduct formation observed

References

  • BenchChem (2025). 5-Aminopentan-2-one: A Versatile Intermediate in Chemical Synthesis.
  • BenchChem (2025). Technical Support Center: Stereoselective Synthesis of 4-Aminopentan-2-ol.
  • Reddit r/OrganicChemistry (2024). NaBH4 reaction driven to completion by heating?.
  • Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 226832, 3-Aminopentan-2-ol. Retrieved from [Link].

  • Google Patents (n.d.). CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride.
  • Mpourmpakis, G. et al. (2020). Using Additives to Control the Decomposition Temperature of Sodium Borohydride. Journal of Energy and Power Technology.
  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link].

  • Guerin, F. (n.d.). Guide for crystallization. University of Rennes. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link].

  • Molecules (2011). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI.
  • KU Leuven (2026). How to crystallize your sample. X-ray Core. Retrieved from [Link].

  • ChemBK (n.d.). 3-Aminopentan-2-ol. Retrieved from [Link].

  • Reddit r/OrganicChemistry (2021). Stuck on synthesis problem.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 226832, 3-Aminopentan-2-ol. Retrieved from [Link].

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12097522, (2r,3s)-3-Aminopentan-2-ol. Retrieved from [Link].

  • Wikipedia (n.d.). 3-Aminopentane. Retrieved from [Link].

  • Filo (2026). Structure of 3-aminopentan-2-ol. Retrieved from [Link].

  • SpectraBase (n.d.). (2R,3R)-3-aminopentan-2-ol. Retrieved from [Link].

  • Hampton Research (n.d.). Crystallization Tips. Retrieved from [Link].

  • Park, K. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Journal of Pharmaceutical Sciences.
  • BenchChem (2025). Temperature optimization for the synthesis of 2-Chloropentan-1-ol.
  • BenchChem (2025). Temperature optimization for 1-Amino-2-butanol synthesis.
  • Medicines for All Institute (2019). PROCESS DEVELOPMENT REPORT.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12446998, 3-Aminopentan-2-one. Retrieved from [Link].

  • ResearchGate (n.d.). Optimization of 3-nonen-2-one's synthetic process. Retrieved from [Link].

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Issues of 3-Aminopentan-2-ol HCl in Water

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals to address common and complex solubility challenges encountered with 3-Aminopentan-...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to address common and complex solubility challenges encountered with 3-Aminopentan-2-ol Hydrochloride (HCl) in aqueous media. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and dissolution of 3-Aminopentan-2-ol HCl.

Q1: What is 3-Aminopentan-2-ol HCl and why is its salt form used?

3-Aminopentan-2-ol is an amino alcohol, a class of organic compounds containing both an amine and an alcohol functional group.[1] In research and pharmaceutical development, it is frequently used as its hydrochloride (HCl) salt. Converting a basic amine to its hydrochloride salt is a common strategy to increase its water solubility and stability.[2][3][4] The salt form readily dissociates in water, yielding the protonated, positively charged amine, which is generally more soluble in aqueous solutions than the neutral free base.[3][5]

Q2: I'm struggling to dissolve 3-Aminopentan-2-ol HCl in pure, neutral water. Is this expected?

While the HCl salt form enhances water solubility compared to the free base, challenges can still arise, particularly in neutral water (pH ≈ 7). The dissolution of an amine hydrochloride in water establishes an equilibrium. The protonated amine (the conjugate acid) is a weak acid and can partially dissociate, releasing a proton (H+) and forming the less soluble free amine.[6] If the concentration is high, or if the pH is not sufficiently acidic, the amount of the less soluble free base at equilibrium might exceed its solubility limit, resulting in incomplete dissolution or a cloudy solution.

Q3: Can I heat the solution to force the compound to dissolve?

Gentle warming can be a viable strategy to increase the solubility of many solid compounds, as it provides the energy needed to overcome the crystal lattice energy.[7] However, this approach should be used with caution for several reasons:

  • Accelerated Degradation: Elevated temperatures can accelerate the chemical degradation of your compound.[8]

  • Risk of Precipitation: The solution may become supersaturated. Upon cooling back to room temperature, the compound can rapidly precipitate out of the solution, often in an uncontrolled manner.[9]

  • Safety: The boiling point of the free base is approximately 187°C, but thermal stability of the salt form in solution is a key consideration.[10]

Recommendation: Use gentle warming (e.g., 30-40°C) only if necessary and be aware of the potential for precipitation upon cooling. It is often preferable to optimize solvent conditions first.

Q4: How does the pH of my solution affect the solubility of 3-Aminopentan-2-ol HCl?

The pH of the aqueous medium is a critical factor governing the solubility of 3-Aminopentan-2-ol HCl.[11][12] The compound's solubility is highest at an acidic pH.

  • In Acidic Conditions (Low pH): The equilibrium is shifted towards the protonated (charged) form of the amine, which is highly water-soluble.

  • In Neutral or Basic Conditions (Higher pH): As the pH increases, the amine group gets deprotonated, forming the neutral free base (3-Aminopentan-2-ol). This free base is generally less soluble in water and may precipitate if its concentration exceeds its intrinsic solubility.[4][5]

Therefore, maintaining an acidic pH is a key strategy for ensuring complete dissolution.

Section 2: In-depth Troubleshooting Guides

This section provides detailed protocols for overcoming persistent solubility issues.

Issue 1: Compound fails to dissolve or precipitates in a neutral buffer (e.g., PBS at pH 7.4).

Root Cause Analysis: The primary cause is the pH of the buffer. At pH 7.4, a significant fraction of the 3-aminopentan-2-ol HCl will be converted to its less soluble free base form, leading to precipitation. The solubility of salts containing a basic anion or an acidic cation is highly dependent on pH.[11][12]

Solution 1: Direct pH Adjustment of the Buffer

This protocol involves pre-adjusting the pH of your final buffer to a more acidic value before adding the compound.

Experimental Protocol:

  • Prepare your desired buffer (e.g., phosphate buffer) without the 3-Aminopentan-2-ol HCl.

  • While monitoring with a calibrated pH meter, slowly add dilute HCl (e.g., 0.1 M or 1 M) to the buffer until the pH is in a more acidic range (e.g., pH 4-5).

  • Once the desired pH is stable, add the weighed amount of 3-Aminopentan-2-ol HCl to the acidified buffer.

  • Stir the solution until the solid is completely dissolved. Gentle agitation or vortexing can be used.

  • Crucially , if your experiment requires a final pH of 7.4, you can now carefully back-titrate the solution using a dilute base (e.g., 0.1 M NaOH). Add the base dropwise while stirring and monitoring the pH. Stop if any cloudiness (precipitation) appears. This will help you determine the maximum achievable concentration at your target pH.

Solution 2: Preparation of a Concentrated Acidic Stock Solution

This is the most common and recommended method. It involves dissolving the compound at a high concentration in a dilute acid and then diluting it into your final experimental buffer.[13]

Experimental Protocol:

  • Prepare the Acidic Solvent: Use a dilute acid such as 10-100 mM HCl in deionized water.

  • Dissolve the Compound: Weigh the required amount of 3-Aminopentan-2-ol HCl and dissolve it in a small volume of the prepared acidic solvent to create a concentrated stock solution (e.g., 100 mM). Ensure complete dissolution.

  • Filter Sterilization (if required): If sterility is needed, filter the stock solution through a 0.22 µm syringe filter compatible with acidic solutions.

  • Dilution: Add the required volume of the stock solution to your final experimental buffer (e.g., PBS pH 7.4). The small volume of the acidic stock should not significantly alter the pH of the final, well-buffered solution.

  • Verification: Always check the pH of the final solution after adding the stock to ensure it is within the desired range for your experiment.

cluster_workflow Troubleshooting Workflow start Start: Weigh 3-Aminopentan-2-ol HCl dissolve Attempt to dissolve in final aqueous buffer start->dissolve check Is solution clear? dissolve->check success Success: Solution Ready check->success Yes troubleshoot Issue: Incomplete Dissolution check->troubleshoot No stock Prepare concentrated stock in dilute HCl troubleshoot->stock dilute Dilute stock solution into final buffer stock->dilute recheck Is final solution clear? dilute->recheck recheck->success Yes

Caption: A standard workflow for dissolving 3-Aminopentan-2-ol HCl.

Issue 2: Solubility seems lower in a buffer containing NaCl or other chloride salts.

Root Cause Analysis: This phenomenon is known as the Common Ion Effect .[14][15] The dissolution of 3-Aminopentan-2-ol HCl (R-NH3⁺Cl⁻) is an equilibrium process:

R-NH3⁺Cl⁻ (s) ⇌ R-NH3⁺ (aq) + Cl⁻ (aq)

According to Le Châtelier's principle, if you add a substance that increases the concentration of one of the products (in this case, Cl⁻ ions from another source like NaCl), the equilibrium will shift to the left, favoring the solid, undissolved state.[15][16] This results in a decrease in the overall solubility of your compound.[14][17] This effect is more pronounced for hydrochloride salts that are only slightly soluble.[14]

cluster_cie The Common Ion Effect cluster_add Add External Chloride (e.g., NaCl) eq R-NH₃⁺Cl⁻ (solid) ⇌ R-NH₃⁺ (aq) + Cl⁻ (aq) shift Equilibrium shifts LEFT to consume excess Cl⁻ increase [Cl⁻] increases increase->shift result Result: More R-NH₃⁺Cl⁻ (solid) forms (Solubility Decreases) shift->result

Sources

Optimization

Technical Support Center: Stability and Handling of 3-Aminopentan-2-ol Hydrochloride Under Basic Conditions

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you frequently encounter -amino alcohols like 3-aminopentan-2-ol.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you frequently encounter


-amino alcohols like 3-aminopentan-2-ol. While the hydrochloride (HCl) salt is highly stable, exposing this compound to basic conditions fundamentally alters its physicochemical properties, leading to common pitfalls such as poor mass recovery, unexpected side reactions, and catalyst poisoning.

This guide provides an authoritative, mechanistic breakdown of these issues, alongside self-validating troubleshooting protocols to ensure experimental success.

Mechanistic Overview: The Salt-to-Free-Base Transition

3-Aminopentan-2-ol hydrochloride (MW: 139.62 g/mol ) is a crystalline, non-volatile salt[1]. Under basic conditions (e.g., in the presence of


, 

, or organic amines like DIPEA), the salt is deprotonated to form the free base, 3-aminopentan-2-ol (MW: 103.16 g/mol )[2],[3].

This transition breaks the ionic lattice, replacing strong electrostatic interactions with weaker hydrogen bonding. Consequently, the molecule becomes highly nucleophilic, moderately volatile, and prone to acting as a bidentate ligand[4]. Understanding this shift is critical for designing effective workup and derivatization strategies.

Physicochemical Property Shift
Property3-Aminopentan-2-ol HCl (Salt)3-Aminopentan-2-ol (Free Base)Causality / Impact
Physical State Solid (Crystalline)Viscous LiquidLoss of ionic lattice reduces melting point.
Aqueous Solubility Very HighHighBoth amine and hydroxyl groups act as strong H-bond donors/acceptors[5].
Volatility Non-volatileModerately VolatileLow molecular weight (103.16 g/mol ) leads to co-evaporation under vacuum[4].
Nucleophilicity Non-nucleophilicHighly NucleophilicThe unprotonated primary amine readily attacks electrophiles[4].
Coordination Poor LigandExcellent LigandThe 1,2-amino alcohol motif strongly chelates transition metals[4].

Frequently Asked Questions (FAQs)

Q1: Why does my isolated yield drop significantly after a basic aqueous workup? A1: The free base of 3-aminopentan-2-ol has a very low partition coefficient (logP)[5]. Even when deprotonated, the molecule's two polar functional groups (–NH₂ and –OH) form strong hydrogen bonds with water. Standard extraction with ethyl acetate or diethyl ether leaves substantial product in the aqueous layer. Solution: You must actively disrupt the aqueous hydrogen-bonding network. Saturate the aqueous layer with


 (salting out) and extract with a polar organic solvent mixture (e.g., 10% isopropanol in dichloromethane).

Q2: I evaporated my extraction solvent, but recovered almost no mass. Where did my product go? A2: You likely evaporated it. As a low-molecular-weight free amine, 3-aminopentan-2-ol is moderately volatile. Prolonged exposure to high vacuum (e.g., on a Schlenk line) or elevated water-bath temperatures on a rotary evaporator will cause the free base to co-evaporate with the solvent. Solution: Evaporate solvents at low temperatures (


) and avoid high vacuum. Alternatively, trap the amine by adding an acid (e.g., 

in dioxane) prior to concentration to reform the non-volatile salt.

Q3: Can I store the free base long-term? A3: It is highly discouraged. The free primary amine is susceptible to atmospheric oxidation over time and can absorb ambient


 to form carbamates. Always store the compound as the hydrochloride salt under an inert atmosphere at 2–8°C[1].

Troubleshooting Guide: Side Reactions in Basic Media

Issue: Formation of multiple spots on TLC; reduced yield of the desired O-alkylated product; or transition-metal catalyst poisoning. Root Cause: Under basic conditions, the primary amine is a powerful nucleophile that will outcompete the hydroxyl group for electrophiles (leading to N-alkylation or N-acylation)[4]. Furthermore, the free


-amino alcohol is a bidentate ligand that will tightly chelate metals like Pd, Cu, or Ru, stripping them from the catalytic cycle[4].
Resolution:  Implement an in situ protection strategy. Convert the amine to a carbamate (e.g., N-Boc or N-Cbz) under mildly basic conditions before attempting hydroxyl functionalization or metal-catalyzed cross-coupling.

ChemicalPathways Salt 3-Aminopentan-2-ol HCl (Stable, Non-volatile) Base Basic Conditions (OH-, CO3 2-, Amines) Salt->Base Deprotonation FreeBase 3-Aminopentan-2-ol (Free Base) Base->FreeBase Volatilization Volatilization (Loss during evaporation) FreeBase->Volatilization High Vacuum / Heat Oxidation Atmospheric Oxidation (Degradation over time) FreeBase->Oxidation O2 Exposure SideReactions Nucleophilic Attack (N-Alkylation/Acylation) FreeBase->SideReactions Electrophiles Chelation Metal Chelation (Catalyst Poisoning) FreeBase->Chelation Transition Metals

Reaction pathways and degradation risks of 3-aminopentan-2-ol under basic conditions.

Validated Experimental Protocols

Protocol A: Quantitative Free-Basing and Extraction

Use this protocol when isolation of the pure free base is strictly required.

  • Dissolution: Dissolve 3-Aminopentan-2-ol HCl in a minimal volume of deionized water.

  • Basification: Cool the solution to 0–5°C in an ice bath. Slowly add

    
     dropwise until the pH reaches 11–12.
    
  • Salting Out: Add solid

    
     to the aqueous layer until saturation is reached (undissolved salt remains). Causality: This maximizes the ionic strength of the water, forcing the organic molecule out of the aqueous phase.
    
  • Extraction: Extract the aqueous phase 5 times with a solution of 10% Isopropanol in Dichloromethane (DCM).

  • Drying: Dry the combined organic layers over anhydrous

    
    .
    
  • Concentration: Filter and concentrate under reduced pressure with a water bath temperature of

    
    . Stop the vacuum immediately once the solvent is removed.
    
  • Self-Validation Step: Spot the remaining aqueous layer on a TLC plate and stain with Ninhydrin. The absence of a purple/pink spot confirms the complete extraction of the amine.

ExtractionWorkflow A 3-Aminopentan-2-ol HCl (Aqueous Solution) B Basification (pH 11-12) Add 2M NaOH at 0°C A->B C Salting Out Saturate with NaCl B->C D Liquid-Liquid Extraction 10% IPA in DCM (4-5x) C->D E Drying Anhydrous Na2SO4 D->E F Concentration Rotary Evaporation (≤25°C) E->F G Pure 3-Aminopentan-2-ol (Free Base) F->G

Workflow for the quantitative extraction of 3-aminopentan-2-ol free base.

Protocol B: In Situ N-Boc Protection (Avoiding Free Base Isolation)

Use this protocol to stabilize the amine prior to downstream basic reactions[4].

  • Suspension: Suspend 1.0 eq of 3-Aminopentan-2-ol HCl in anhydrous DCM.

  • Neutralization: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) and stir for 10 minutes at room temperature.

  • Protection: Cool the mixture to 0°C. Add 1.1 eq of Di-tert-butyl dicarbonate (

    
    ) dropwise.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Wash the organic layer with

    
     citric acid (to remove unreacted amine/DIPEA), followed by brine. Dry over 
    
    
    
    and concentrate.
  • Self-Validation Step: Analyze the crude product via

    
    . A strong characteristic singlet at 
    
    
    
    (integrating to 9H) confirms successful incorporation of the tert-butyl group.

References

  • National Institutes of Health (PubChem) - 3-Aminopentan-2-ol | C5H13NO | CID 226832. URL:[Link]

  • Google Patents - WO2014100065A1 - Substituted imidazopyridines as hdm2 inhibitors.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H NMR Structural Elucidation of 3-Aminopentan-2-ol Hydrochloride

Topic: Audience: Researchers, Scientists, Drug Development Professionals Content Type: Publish Comparison Guide Executive Summary In drug development, chiral 1,2-amino alcohols are critical pharmacophores and synthons. 3...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Audience: Researchers, Scientists, Drug Development Professionals Content Type: Publish Comparison Guide

Executive Summary

In drug development, chiral 1,2-amino alcohols are critical pharmacophores and synthons. 3-Aminopentan-2-ol hydrochloride presents a specific analytical challenge: distinguishing between its diastereomers (erythro/syn vs. threo/anti) and verifying complete salt formation.

This guide objectively compares the 1H NMR spectral performance of the hydrochloride salt against its free base and alternative diastereomers. It provides a self-validating protocol for structural assignment, focusing on the diagnostic utility of vicinal coupling constants (


) and chemical shift perturbations induced by protonation.

Structural Analysis & Stereochemical Challenges

The molecule contains two adjacent chiral centers at C2 and C3, giving rise to four stereoisomers. For NMR interpretation, these are grouped into two diastereomeric pairs with distinct physical properties.

  • Structure:

    
    
    
  • Diastereomers:

    • Anti (Threo): Substituents (OH and

      
      ) are on opposite sides in the Fischer projection (or anti-periplanar in the most stable zig-zag conformer).
      
    • Syn (Erythro): Substituents are on the same side.[1]

Comparison of Analytical Alternatives
Feature1H NMR (Recommended)13C NMRHPLC (Chiral)
Stereo-differentiation High (via

coupling)
Medium (Shift differences)High (Requires standards)
Salt Verification High (Diagnostic shift of H3)Low (Minor shift)N/A (Mobile phase dependent)
Throughput High (10-15 min)Low (>1 hr)Medium (30-60 min)

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and correct assignment, follow this standardized protocol.

Sample Preparation
  • Solvent Selection: Use DMSO-d6 rather than

    
     or 
    
    
    
    .
    • Reasoning:

      
       causes rapid exchange of labile protons (
      
      
      
      ), eliminating critical diagnostic signals.
      
      
      often fails to dissolve the hydrochloride salt completely. DMSO-d6 preserves the ammonium signal and often resolves the hydroxyl proton coupling.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).

Workflow Diagram

NMR_Workflow Start Start: 3-Aminopentan-2-ol HCl Sample Solvent Dissolve in DMSO-d6 (Preserves OH/NH3 signals) Start->Solvent Acquisition Acquire 1H NMR (16-32 Scans) Solvent->Acquisition Check_NH3 Check 7.8 - 8.2 ppm region Acquisition->Check_NH3 Salt_Confirmed Broad Singlet (3H) Present? Salt Formation Confirmed Check_NH3->Salt_Confirmed Yes FreeBase Signal Absent? Free Base or Exchange Check_NH3->FreeBase No Stereo_Analysis Analyze H2 (OCH) & H3 (NCH) Coupling Constants (J) Salt_Confirmed->Stereo_Analysis J_Large J(H2-H3) ≈ 8-9 Hz Anti (Threo) Isomer Stereo_Analysis->J_Large J_Small J(H2-H3) ≈ 2-4 Hz Syn (Erythro) Isomer Stereo_Analysis->J_Small

Caption: Decision tree for salt verification and diastereomer assignment using 1H NMR in DMSO-d6.

Comparative Interpretation Guide

Comparison 1: Hydrochloride Salt vs. Free Base

The formation of the salt drastically alters the electronic environment of the C3 position. This comparison is the primary test for product identity.

ProtonAssignmentFree Base (

ppm)
HCl Salt (

ppm)
Mechanism of Change

/

Amine1.5 - 2.0 (broad s)7.9 - 8.3 (broad s) Protonation creates a deshielded, exchangeable ammonium species.
H3

2.6 - 2.8 (m)3.1 - 3.4 (m) Inductive effect of the cationic nitrogen deshields the alpha proton significantly (

ppm).
H2

3.4 - 3.6 (m)3.8 - 4.0 (m) Weaker inductive effect from the adjacent cation.
OH Hydroxyl4.5 (d)5.0 - 5.5 (d) Hydrogen bonding with the chloride counter-ion often shifts this downfield in DMSO.

Authoritative Insight: In the free base, H3 is often shielded and may overlap with the methylene protons of the ethyl group. In the HCl salt, H3 shifts downfield into a clearer region, facilitating integration and coupling analysis.

Comparison 2: Diastereomer Differentiation (Syn vs. Anti)

The "performance" of NMR in distinguishing isomers relies on the Karplus relationship. The conformations of 1,2-amino alcohols are stabilized by intramolecular Hydrogen Bonding (in free base) or electrostatic repulsion/solvation (in salt).

  • Anti (Threo) Isomer:

    • Conformation: The C2-H and C3-H protons typically adopt an anti-periplanar relationship (

      
       dihedral angle) to minimize steric strain between the alkyl chains.
      
    • Diagnostic Signal: Large vicinal coupling constant,

      
       Hz .
      
  • Syn (Erythro) Isomer:

    • Conformation: The protons adopt a gauche relationship (

      
       dihedral angle).[2]
      
    • Diagnostic Signal: Small vicinal coupling constant,

      
       Hz .
      

Note: The exact values can fluctuate based on the specific population of rotamers in solution, but the relative difference remains the gold standard for assignment.

Detailed Spectral Assignments (Representative Data in DMSO-d6)
PositionProton TypeMultiplicityChemical Shift (

)
IntegrationNotes
C1

Doublet1.05 - 1.153HCoupled to H2.
C5

Triplet0.85 - 0.953HTerminal ethyl methyl.
C4

Multiplet1.40 - 1.602HDiastereotopic protons may appear complex.
C3

Multiplet3.10 - 3.401HCritical for Salt ID.
C2

Multiplet3.80 - 4.001HCritical for Stereo ID.
OH

Doublet5.20 - 5.601HDisappears with

shake.
NH

Broad Singlet7.90 - 8.203HDiagnostic for HCl salt.

Mechanistic Pathway: Stereochemical Assignment

The following diagram illustrates the logical relationship between the 3D conformation and the observed NMR signal, providing a theoretical basis for the interpretation.

Conformation_Logic cluster_Anti Anti (Threo) Isomer cluster_Syn Syn (Erythro) Isomer Anti_Conf Anti-Periplanar H-H (180° Dihedral) Anti_Overlap Max Orbital Overlap Anti_Conf->Anti_Overlap Anti_Result Large J-Coupling (> 7 Hz) Anti_Overlap->Anti_Result Syn_Conf Gauche H-H (60° Dihedral) Syn_Overlap Reduced Orbital Overlap Syn_Conf->Syn_Overlap Syn_Result Small J-Coupling (< 4 Hz) Syn_Overlap->Syn_Result

Caption: Mechanistic link between molecular conformation (dihedral angle) and observed NMR coupling constants.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for coupling constant dependence on dihedral angle).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[3]

  • Friebolin, H. (2011). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12097522, (2R,3S)-3-Aminopentan-2-ol. Retrieved from [Link]

Sources

Comparative

Analytical Strategies for 3-Aminopentan-2-ol Hydrochloride: A Comparative Guide to HPLC Method Development

The Analytical Challenge 3-Aminopentan-2-ol hydrochloride is a highly polar, chiral aliphatic amino alcohol frequently utilized as a building block in asymmetric catalysis and pharmaceutical synthesis 1[1]. Developing a...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge

3-Aminopentan-2-ol hydrochloride is a highly polar, chiral aliphatic amino alcohol frequently utilized as a building block in asymmetric catalysis and pharmaceutical synthesis 1[1]. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound presents a classic chromatographic paradox:

  • Zero Chromophore: The molecule completely lacks conjugated

    
    -electron systems, rendering standard Ultraviolet (UV) or Photodiode Array (PDA) detection practically useless, as it does not absorb light above the noisy 210 nm baseline [[2]](2].
    
  • Extreme Polarity: With a low partition coefficient (LogP) and a basic primary amine that remains protonated under standard acidic mobile phase conditions, the compound exhibits zero retention on traditional C18 Reversed-Phase (RP) columns, eluting directly in the void volume.

To solve this, analytical scientists must choose between altering the molecule to fit traditional detectors (Pre-column Derivatization) or upgrading the chromatographic system to handle the native molecule (HILIC coupled with Charged Aerosol Detection).

G A 3-Aminopentan-2-ol HCl (Highly Polar, No Chromophore) B Pre-column Derivatization (FMOC-Cl) A->B UV Detection Required C Direct Analysis (Underivatized) A->C Universal Detection D RP-HPLC-UV (C18 Column, 265 nm) B->D E HILIC-CAD / LC-MS (Zwitterionic Column) C->E

Fig 1: Analytical workflow decision tree for non-chromophoric amino alcohols.

Method A: Pre-Column Derivatization + RP-HPLC-UV

Mechanistic Causality: To overcome the lack of a chromophore and poor hydrophobicity, we chemically modify the analyte. Using 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl), the primary amine of 3-aminopentan-2-ol is converted into a carbamate. This transformation introduces a highly conjugated fluorenyl ring, enabling sensitive UV detection at 265 nm. Simultaneously, the bulky hydrophobic tag shifts the molecule's LogP from negative to highly positive, allowing robust, predictable retention on a standard C18 column 3[3].

Self-Validating Experimental Protocol:

  • Standard/Sample Preparation: Dissolve 3-aminopentan-2-ol HCl in 0.1 N HCl to a concentration of 1 mg/mL.

  • Derivatization Reaction: Transfer 0.5 mL of the sample to a reaction vial. Add 25 µL of borate buffer (pH 9.5) to deprotonate the amine, ensuring it is in its reactive free-base form. Add 100 µL of 2.5 mM FMOC-Cl in acetonitrile 3[3].

  • Incubation & Quench: Vortex and incubate at 40°C for 30 minutes. Stop the reaction by adding 10 µL of 30% HCl to prevent secondary over-derivatization of the hydroxyl group.

  • Chromatographic Conditions:

    • Column: Octadecylsilyl (C18) reverse-phase column (4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution of 0.1 M sodium acetate (pH 6.5) and Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 265 nm.

  • System Suitability (Validation Check): Inject a blank derivatization mixture (reagents only). The method is only validated for use if the analyte-FMOC peak achieves baseline resolution (

    
    ) from the massive FMOC-OH hydrolysis peak that typically elutes late in the gradient.
    

Method B: Direct Analysis via HILIC-CAD (The Modern Standard)

Mechanistic Causality: Hydrophilic Interaction Liquid Chromatography (HILIC) circumvents the need for derivatization. It utilizes a highly polar stationary phase (e.g., zwitterionic or amide) and a highly organic mobile phase (typically >70% acetonitrile). The mechanism relies on the formation of a water-enriched layer immobilized on the stationary phase surface. The highly polar, protonated 3-aminopentan-2-ol partitions from the bulk organic mobile phase into this aqueous layer, supplemented by electrostatic interactions 4[4].

Because the analyte lacks a chromophore, Charged Aerosol Detection (CAD) is employed. The HPLC eluent is nebulized and evaporated. The remaining non-volatile analyte particles collide with a stream of positively charged nitrogen gas, transferring charge to the particles which is then measured by an electrometer 5[5]. This provides a universal, mass-dependent response independent of the analyte's optical properties 6[6].

HILIC Stationary Stationary Phase (Zwitterionic) WaterLayer Water-Enriched Layer (Immobilized) Stationary->WaterLayer Hydrogen Bonding MobilePhase Mobile Phase (>70% Acetonitrile) Analyte 3-Aminopentan-2-ol (Protonated) MobilePhase->Analyte Bulk Flow Analyte->WaterLayer Hydrophilic Partitioning

Fig 2: HILIC retention mechanism showing analyte partitioning into the water-enriched layer.

Self-Validating Experimental Protocol:

  • Sample Preparation: Dilute 3-aminopentan-2-ol HCl directly in 75% Acetonitrile / 25% Water. Critical Causality: The sample diluent must match the high-organic starting conditions of the mobile phase to prevent severe peak distortion and breakthrough.

  • Chromatographic Conditions:

    • Column: Zwitterionic HILIC (2.1 mm x 100 mm, 1.7 µm).

    • Mobile Phase: Isocratic 80% Acetonitrile / 20% 20 mM Ammonium Formate (pH 3.0). The acidic pH ensures the amine is fully protonated for consistent electrostatic interaction.

    • Flow Rate: 0.4 mL/min.

  • CAD Conditions: Evaporation temperature set to 35°C (amino alcohols can be semi-volatile at higher temperatures, risking signal loss); Data collection rate 10 Hz.

  • System Suitability (Validation Check): HILIC columns require extensive equilibration to form the aqueous layer. The method is only considered stable when the retention factor (

    
    ) of the standard is 
    
    
    
    and the retention time %RSD across 5 consecutive injections is
    
    
    .

Quantitative Performance Comparison

ParameterMethod A: RP-HPLC-UV (Derivatized)Method B: HILIC-CAD (Underivatized)
Retention Mechanism Hydrophobic partitioning (C18)Hydrophilic partitioning & Ion exchange
Sample Prep Time ~45 minutes (Incubation + Quench)< 5 minutes (Dilution only)
Detection Principle UV Absorbance (265 nm)Universal Mass/Charge (Aerosol)
Typical LOQ 10 - 50 ng/mL50 - 100 ng/mL
Linearity Linear (

)
Quadratic or Log-Log (

)
Primary Source of Error Derivatization yield variabilityMobile phase equilibration / Matrix ions
Throughput Suitability Low (Labor-intensive)High (Automation-friendly)

Conclusion

While pre-column derivatization with FMOC-Cl remains a viable fallback for laboratories restricted to legacy UV detectors, it introduces unacceptable variability for high-throughput environments. For the robust, reproducible analysis of 3-aminopentan-2-ol hydrochloride, the orthogonal approach of HILIC coupled with Charged Aerosol Detection (CAD) is the definitive gold standard, eliminating sample preparation artifacts while providing superior analytical throughput.

References

  • Fundamentals of Analytical Toxicology (Chapter 8: High-Performance Liquid Chromatography) . uomustansiriyah.edu.iq. 5

  • A Comparative Guide to the Validation of Analytical Methods for Amino Alcohols: HPLC . BenchChem. 3

  • Rapid, Robust and Ultra-Sensitive HPLC Enantioseparation of β-Amino Alcohols . Journal of Chromatographic Science | Oxford Academic.2

  • Impurity profiling of l-aspartic acid and glycine using high-performance liquid chromatography coupled with charged aerosol and ultraviolet detection . ResearchGate. 6

  • Lesson 3: Separation Modes and their Mechanisms 1 . Shodex HPLC Columns.4

  • (2R,3R)-3-aminopentan-2-ol . BenchChem. 1

Sources

Validation

comparing 3-Aminopentan-2-ol hydrochloride with 2-amino-1-butanol

An In-Depth Comparative Guide to 3-Aminopentan-2-ol Hydrochloride and 2-Amino-1-butanol for Advanced Synthesis Introduction In the landscape of pharmaceutical and fine chemical synthesis, the selection of chiral building...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to 3-Aminopentan-2-ol Hydrochloride and 2-Amino-1-butanol for Advanced Synthesis

Introduction

In the landscape of pharmaceutical and fine chemical synthesis, the selection of chiral building blocks is a critical decision that profoundly influences the efficiency, stereochemical outcome, and economic viability of a synthetic route. Among these essential precursors, amino alcohols stand out for their bifunctional nature, serving as versatile scaffolds for constructing complex molecular architectures. This guide provides a detailed, objective comparison between two such amino alcohols: 3-Aminopentan-2-ol hydrochloride and 2-Amino-1-butanol.

While both are chiral amino alcohols, their structural nuances—a C5 backbone with two stereocenters versus a C4 backbone with one—dictate their distinct physicochemical properties, synthetic accessibility, and, ultimately, their applications. This document is intended for researchers, scientists, and drug development professionals, offering a technical analysis grounded in experimental data to inform the strategic selection of these reagents in asymmetric synthesis and drug discovery. We will explore their properties, synthetic methodologies, and functional roles, providing the causal insights behind their utility in the laboratory and beyond.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental differences between these two molecules begin with their core physical and chemical characteristics. 2-Amino-1-butanol is a primary amine and a primary alcohol, whereas 3-Aminopentan-2-ol is a secondary amine and a secondary alcohol. The latter also possesses an additional methyl group and a second chiral center, leading to increased structural complexity and stereochemical possibilities. 3-Aminopentan-2-ol is commonly supplied as a hydrochloride salt to improve its stability and handling, which alters its physical properties compared to the free base.

Property3-Aminopentan-2-ol2-Amino-1-butanolReference(s)
IUPAC Name 3-aminopentan-2-ol2-aminobutan-1-ol[1],[2]
Structure
Molecular Formula C₅H₁₃NO (Free Base)C₄H₁₁NO[1],[2]
Molecular Weight 103.16 g/mol (Free Base)89.14 g/mol [1],[2]
139.62 g/mol (HCl Salt)125.60 g/mol (HCl Salt)[3],[2]
Chiral Centers 21
Stereoisomers 4 (2 pairs of enantiomers)2 (1 pair of enantiomers)
Appearance Liquid or solid (Free Base)Colorless to pale yellow liquid[4],[5]
Melting Point Not specified (Free Base)-2 °C[2]
Boiling Point 186.8 °C (Predicted)178 °C[6],[2]
Density 0.912 g/cm³ (Predicted)0.944 g/mL at 20 °C[6],[2]
Solubility Soluble in waterMiscible with water, soluble in alcohols[5]
pKa 12.95 (Predicted)~11.1 (0.1 M aq. solution)[6],[2]

Synthesis and Stereochemical Control

The synthetic accessibility and the strategies for obtaining enantiomerically pure forms of these amino alcohols are defining factors in their practical application.

2-Amino-1-butanol: The Power of Classical Resolution

Racemic 2-amino-1-butanol is readily synthesized through several established industrial methods, such as the reduction of 2-nitro-1-butanol or the hydrogenation of α-aminobutyric acid esters.[2][7]

Given its single stereocenter, the primary challenge lies in separating the (R)- and (S)-enantiomers. This is efficiently achieved through classical chiral resolution, a robust and scalable technique that remains a cornerstone of industrial chiral synthesis.[8] The process relies on the formation of diastereomeric salts with a chiral resolving agent, most commonly L-(+)-tartaric acid. The differing solubilities of these salts allow for their separation by fractional crystallization.[8][9]

The workflow below illustrates this well-established process, which provides access to high-purity d-2-amino-1-butanol, a key precursor for the anti-tuberculosis drug ethambutol.[10][11]

G cluster_0 Diastereomeric Salt Formation cluster_1 Fractional Crystallization cluster_2 Separation & Liberation racemate Racemic (±)-2-Amino-1-butanol in Anhydrous Methanol acid Add L-(+)-Tartaric Acid racemate->acid solution Solution of Two Diastereomeric Salts acid->solution cool Cool and Seed Solution solution->cool filter Filter Precipitate cool->filter solid Solid: (d)-Amine-(L)-Tartrate Salt (Less Soluble) filter->solid filtrate Filtrate: (l)-Amine-(L)-Tartrate Salt (More Soluble) filter->filtrate liberate Liberate Free Amine (e.g., with Ca(OH)₂) solid->liberate purify Purify by Distillation liberate->purify product product purify->product (d)-2-Amino-1-butanol (High Enantiopurity)

Caption: Workflow for the chiral resolution of 2-amino-1-butanol.

3-Aminopentan-2-ol: The Challenge of Diastereoselective Synthesis

With two adjacent chiral centers, 3-aminopentan-2-ol presents a more complex synthetic challenge. Its synthesis requires control over both the relative (syn/anti) and absolute (R/S) stereochemistry. Simple resolution of a mixture of four stereoisomers is often impractical. Therefore, its preparation relies on asymmetric synthesis methodologies. Common strategies include:

  • Stereoselective reduction of a chiral aminoketone precursor.

  • Chiral pool synthesis, starting from readily available enantiopure precursors like amino acids.

  • Asymmetric amination of a pentenol derivative.

These routes are inherently more complex and less common in large-scale industrial processes compared to the resolution of 2-amino-1-butanol. However, they provide precise control, yielding specific diastereomers like (2S,3R) or (2R,3R), which are valuable as specialized ligands or building blocks in targeted synthesis.[12][13]

Applications in Research and Drug Development

The structural differences directly translate into distinct application profiles.

2-Amino-1-butanol: An Established Industrial Workhorse

2-Amino-1-butanol is a versatile and widely used intermediate. Its applications are broad and well-documented:

  • Pharmaceuticals: It is most famously used in the synthesis of ethambutol, a first-line medication for treating tuberculosis.[11][14] The specific (S,S)-isomer derived from (S)-(+)-2-amino-1-butanol is crucial for the drug's therapeutic activity.

  • Surfactants and Emulsifiers: Its amphiphilic nature makes it an excellent raw material for preparing surfactants and emulsifying agents used in cosmetics, detergents, and industrial cleaning compounds.[2][15]

  • Industrial Applications: It serves as a vulcanization accelerator in the rubber industry and as an absorbent for acidic gases in industrial processes.[2][15]

3-Aminopentan-2-ol: A Specialized Chiral Auxiliary

While not used on the same industrial scale as 2-amino-1-butanol, 3-aminopentan-2-ol and its derivatives are valuable tools in the realm of asymmetric synthesis. The presence of two stereocenters and its secondary amine/alcohol nature makes it an effective chiral auxiliary or ligand. A chiral auxiliary is a temporary stereogenic unit that is incorporated into a molecule to control the stereochemical outcome of a subsequent reaction.[16][17]

The general principle of using a chiral auxiliary, a role for which 3-aminopentan-2-ol is well-suited, is depicted below.

G sub1 Prochiral Substrate (e.g., Achiral Enolate) attach Step 1: Covalent Attachment sub1->attach sub2 Chiral Auxiliary (Xc*) (e.g., 3-Aminopentan-2-ol derivative) sub2->attach adduct Chiral Adduct (Substrate-Xc*) Forms Diastereotopic Faces attach->adduct react Step 2: Diastereoselective Reaction (e.g., Alkylation) adduct->react product_diastereomer Single Diastereomer Formed (High d.e.) react->product_diastereomer cleave Step 3: Cleavage of Auxiliary product_diastereomer->cleave final_product Enantiomerically Pure Product cleave->final_product recover_aux Recovered Auxiliary (Xc*) cleave->recover_aux

Caption: General workflow of a chiral auxiliary-mediated synthesis.

By forming a chiral ligand with a metal catalyst, 3-aminopentan-2-ol can facilitate enantioselective additions, reductions, or other transformations, making it a valuable reagent for academic research and the synthesis of complex, high-value molecules.[18][19]

Experimental Protocol: Chiral Resolution of Racemic 2-Amino-1-butanol

This protocol, adapted from established industrial methods, provides a reliable procedure for obtaining enantiomerically enriched d-2-amino-1-butanol.[8][10]

Objective: To separate racemic 2-amino-1-butanol into its enantiomers by fractional crystallization of diastereomeric salts formed with L-(+)-tartaric acid.

Materials:

  • Racemic (dl)-2-amino-1-butanol

  • L-(+)-tartaric acid

  • Anhydrous Methanol

  • Calcium Hydroxide (Ca(OH)₂)

  • Seed crystals of the acid L-tartrate of d-2-amino-1-butanol (optional, but recommended)

  • Standard laboratory glassware, filtration apparatus, and rotary evaporator

Procedure:

  • Dissolution and Salt Formation:

    • In a suitable reaction flask, dissolve 1.0 mole of racemic 2-amino-1-butanol in approximately 280 parts of anhydrous methanol.

    • While stirring, slowly add 1.0 mole of L-(+)-tartaric acid. An exothermic reaction will occur; maintain the temperature between 40-45°C using a water bath if necessary.

  • Seeding and Crystallization:

    • Once all the tartaric acid has been added and dissolved, seed the solution with a small amount of the acid L-tartrate of d-2-amino-1-butanol.

    • Slowly cool the mixture to 0-5°C over a period of 3-4 hours to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomeric Salt:

    • Isolate the crystalline precipitate by vacuum filtration.

    • Wash the collected crystals with a small amount of cold methanol to remove any residual mother liquor containing the more soluble l-isomer salt.

    • Dry the crystals to obtain the purified acid L-tartrate of d-2-amino-1-butanol.

  • Liberation of the Free Amine:

    • Dissolve the obtained diastereomeric salt in a minimum amount of deionized water.

    • Slowly add a sufficient amount of calcium hydroxide to the solution to precipitate all the tartaric acid as insoluble calcium tartrate.

    • Stir the resulting slurry for 1-2 hours to ensure complete precipitation.

  • Purification and Analysis:

    • Remove the calcium tartrate precipitate by filtration.

    • Recover the d-2-amino-1-butanol as the free base by distilling the water from the filtrate. A rotary evaporator followed by fractional distillation is recommended for high purity.

    • Validation: Confirm the chemical identity and purity of the final product using NMR spectroscopy and GC-MS. The enantiomeric excess (e.e.) should be determined using a chiral gas chromatography (GC) column.

Conclusion and Recommendations

3-Aminopentan-2-ol hydrochloride and 2-amino-1-butanol, while both chiral amino alcohols, occupy distinct niches in chemical synthesis.

Choose 2-Amino-1-butanol when:

  • Your project requires a well-established, commercially available, and cost-effective chiral building block.

  • You are performing a synthesis where a primary amine or primary alcohol is required.

  • Your target molecule is a known pharmaceutical like ethambutol or an industrial product like a surfactant.

  • A robust, scalable method for obtaining the enantiopure form via classical resolution is advantageous.

Choose 3-Aminopentan-2-ol hydrochloride when:

  • Your synthesis requires a more complex chiral scaffold with two stereocenters for creating highly specific three-dimensional structures.

  • You need a chiral auxiliary or ligand to direct the stereochemical outcome of a reaction on a different molecule.

  • The specific diastereomer required is available through asymmetric synthesis.

  • Cost and synthetic complexity are secondary to achieving a precise stereochemical outcome for a high-value target molecule.

Ultimately, the choice between these two reagents is a strategic one. 2-Amino-1-butanol is the reliable workhorse for established applications, while 3-Aminopentan-2-ol is the specialist's tool for tackling more intricate challenges in modern asymmetric synthesis. Understanding their fundamental differences is key to leveraging their full potential in research and development.

References

  • CymitQuimica. (n.d.). CAS 96-20-8: 2-Amino-1-butanol. Retrieved from CymitQuimica website.[5]

  • Wikipedia. (2023). Chiral auxiliary. Retrieved from Wikipedia.[16]

  • BenchChem. (2025). Enantioselective Synthesis of 2-Amino-1-Butanol Derivatives: Application Notes and Protocols. Retrieved from BenchChem.[8]

  • Asymmetric Synthesis. (n.d.). Asymmetric Synthesis. Retrieved from a course material source.[17]

  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. Royal Society of Chemistry.[2]

  • ChemicalBook. (n.d.). (R)-(-)-2-Amino-1-butanol synthesis. Retrieved from ChemicalBook.[20]

  • PubMed. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Retrieved from PubMed.[18]

  • BenchChem. (2025). Chiral Auxiliary Applications in Asymmetric Synthesis: Application Notes and Protocols. Retrieved from BenchChem.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 120084, 2-Amino-1-butanol, (+)-. Retrieved from PubChem.[21]

  • Deshpande, R. M., et al. (2003). Kinetics and process parameter studies in the synthesis of 2-amino-1-butanol from methyl-DL-α-aminobutyrate. ResearchGate.[7]

  • Google Patents. (1976). US3944617A - Synthesis of dl-2-amino-1-butanol. Retrieved from Google Patents.[10]

  • ACS Publications. (1995). Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry.[19]

  • PrepChem.com. (n.d.). Synthesis of dl-2-amino-1-butanol. Retrieved from PrepChem.com.[22]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2723856, 2-Amino-1-butanol, (-)-. Retrieved from PubChem.[23]

  • Cheméo. (n.d.). Chemical Properties of 1-Butanol, 2-amino- (CAS 96-20-8). Retrieved from Cheméo.[24]

  • ChemBK. (n.d.). (2S,3R)-3-AMINOPENTAN-2-OL HYDROCHLORIDE. Retrieved from ChemBK.[12]

  • Guidechem. (n.d.). (2S,3R)-3-AMINOPENTAN-2-OL HYDROCHLORIDE 2387568-51-4 wiki. Retrieved from Guidechem.[3]

  • ChemScene. (n.d.). 1352149-50-8 | (2S,3S)-3-Aminopentan-2-ol hydrochloride. Retrieved from ChemScene.[25]

  • Dataintelo. (2024). 2 Amino 1 Butanol Market Report | Global Forecast From 2025 To 2033. Retrieved from Dataintelo.[14]

  • ChemBK. (n.d.). 3-Aminopentan-2-ol. Retrieved from ChemBK.[6]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 226832, 3-Aminopentan-2-ol. Retrieved from PubChem.[1]

  • Sigma-Aldrich. (n.d.). (R)-(-)-2-Amino-1-butanol 98 5856-63-3. Retrieved from Sigma-Aldrich.

  • Chemsrc. (2025). (2R,3S)-3-Aminopentan-2-ol hydrochloride | CAS#:951000-34-3. Retrieved from Chemsrc.[26]

  • Sigma-Aldrich. (n.d.). (2R,3S)-3-aminopentan-2-ol. Retrieved from Sigma-Aldrich.[4]

  • GlobeNewswire. (2026). The Versatile Applications of 2-Amino-1-Butanol in Industrial Chemistry. Retrieved from GlobeNewswire.[15]

  • BenchChem. (2025). An In-depth Technical Guide to 1-Amino-2-butanol: Discovery, History, and Synthetic Methodologies. Retrieved from BenchChem.[11]

  • Google Patents. (n.d.). CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride. Retrieved from Google Patents.[27]

  • Fisher Scientific. (2024). SAFETY DATA SHEET - (S)-(+)-2-Amino-1-butanol. Retrieved from Fisher Scientific.

  • PubChem. (n.d.). 3-Aminopentan-2-ol | C5H13NO | CID 226832. Retrieved from PubChem.[28]

  • Australian Government Department of Health. (2016). 1-Butanol, 2-amino-: Human health tier II assessment. Retrieved from NICNAS.[29]

  • BenchChem. (n.d.). Physical and chemical properties of (S)-1-Aminopentan-3-ol. Retrieved from BenchChem.[30]

  • ChemScene. (n.d.). 1616436-38-4 | (2R,3R)-3-aminopentan-2-ol hydrochloride. Retrieved from ChemScene.[13]

  • Google Patents. (n.d.). CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride. Retrieved from Google Patents.[31]

  • Fluorochem. (n.d.). (2R,3S)-3-Aminopentan-2-ol hydrochloride. Retrieved from Fluorochem.[32]

  • AChemBlock. (2026). (2S,3S)-3-aminopentan-2-ol hydrochloride 95.00% | CAS: 1352149-50-8. Retrieved from AChemBlock.[33]

  • precisionFDA. (n.d.). 2-AMINO-1-BUTANOL. Retrieved from precisionFDA.[34]

  • SpectraBase. (n.d.). (2R,3R)-3-aminopentan-2-ol. Retrieved from SpectraBase.[35]

  • BenchChem. (n.d.). Basic reactivity of the amino and hydroxyl groups in 5-Aminopentan-2-ol. Retrieved from BenchChem.[36]

  • precisionFDA. (n.d.). 2-AMINO-1-BUTANOL HYDROCHLORIDE. Retrieved from precisionFDA.[37]

  • Sigma-Aldrich. (n.d.). (2R,3S)-3-aminopentan-2-ol | 482615-48-5. Retrieved from Sigma-Aldrich.[38]

  • Google Patents. (1977). USRE29588E - Preparation of d-2-amino-1-butanol salts. Retrieved from Google Patents.[9]

Sources

Comparative

mass spectrometry fragmentation patterns of 3-Aminopentan-2-ol HCl

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Author: BenchChem Technical Support Team. Date: March 2026

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Explaining Fragment Mechanisms

I'm now detailing why m/z 58 is the base peak in EI, highlighting alpha cleavage and nitrogen's lower ionization energy based on Stevenson's Rule. For ESI-MS/MS, I'm explaining the losses of water and ammonia from the protonated molecule. The guide is almost done.

As a Senior Application Scientist, I frequently guide analytical teams through the structural elucidation and quantification of small-molecule chiral building blocks. 3-Aminopentan-2-ol (often handled as its hydrochloride salt) is a prime example of an aliphatic amino alcohol that requires precise analytical strategies. Recently, its specific stereoisomers, such as (2R,3S)-3-aminopentan-2-ol, have gained prominence as critical headgroups in the development of highly selective kinase inhibitors, including the CDK2 inhibitor AZD8421 [1.3].

When characterizing 3-Aminopentan-2-ol HCl (Molecular Weight: 103.16 g/mol for the free base; Exact Mass: 103.0997 Da)[1], drug development professionals must choose between Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) .

This guide objectively compares these two analytical platforms, detailing the mechanistic causality behind their fragmentation patterns and providing self-validating experimental protocols to ensure rigorous data integrity.

Mechanistic Fragmentation Profiling: EI vs. ESI

The core of mass spectrometry lies in understanding why a molecule fragments the way it does. 3-Aminopentan-2-ol presents an excellent case study in charge competition between two heteroatoms (Oxygen vs. Nitrogen).

GC-EI-MS: Hard Ionization and Stevenson's Rule

In GC-MS, molecules are subjected to 70 eV Electron Ionization (EI). This "hard" ionization strips an electron to form a highly unstable molecular ion (


 at m/z 103), which is often entirely absent in the final spectrum for aliphatic amino alcohols.

The dominant fragmentation pathway is


-cleavage  at the most labile bond: the C2–C3 bond located between the hydroxyl and amine groups. This cleavage forces a competition for the positive charge, yielding two potential fragments:
  • Fragment A:

    
     at m/z 45
    
  • Fragment B:

    
     at m/z 58
    

The Causality: According to Stevenson's Rule, during a fragmentation event, the positive charge is preferentially retained by the fragment with the lowest ionization energy. Because nitrogen is significantly less electronegative than oxygen, it stabilizes the radical cation much more effectively. Consequently, the nitrogen-containing fragment (m/z 58 ) overwhelmingly dominates the spectrum as the base peak , while m/z 45 appears at a much lower relative abundance.

LC-ESI-MS/MS: Soft Ionization and Neutral Losses

In LC-MS/MS, Electrospray Ionization (ESI) acts as a "soft" ionization technique. The acidic mobile phase easily protonates the most basic site (the primary amine), yielding a robust pseudo-molecular ion


 at m/z 104.1 .

Upon entering the collision cell, Collision-Induced Dissociation (CID) drives gas-phase rearrangements rather than direct bond shattering. The primary pathways are neutral losses:

  • Loss of Water (-18 Da): Yields m/z 86.1. Even though the amine is the primary site of protonation, gas-phase proton mobility allows the proton to migrate to the hydroxyl group, facilitating the elimination of

    
    .
    
  • Loss of Ammonia (-17 Da): Yields m/z 87.1. Direct elimination of the protonated amine group.

MS_Fragmentation Molecule 3-Aminopentan-2-ol MW: 103.16 EI_Ion EI (Hard Ionization) M+• m/z 103 Molecule->EI_Ion 70 eV e- ESI_Ion ESI (Soft Ionization) [M+H]+ m/z 104.1 Molecule->ESI_Ion +H+ Frag_58 m/z 58 (Base Peak) [CH3CH2CH(NH2)]+ EI_Ion->Frag_58 α-cleavage (C2-C3) Frag_45 m/z 45 [CH3CH(OH)]+ EI_Ion->Frag_45 α-cleavage (C2-C3) Loss_H2O m/z 86.1 [M+H - H2O]+ ESI_Ion->Loss_H2O CID (-18 Da) Loss_NH3 m/z 87.1 [M+H - NH3]+ ESI_Ion->Loss_NH3 CID (-17 Da)

Fig 1: Divergent MS fragmentation pathways of 3-Aminopentan-2-ol under EI vs. ESI conditions.

Comparative Performance Data

When selecting the appropriate analytical method for 3-Aminopentan-2-ol HCl, consider the following performance metrics. LC-MS/MS excels in raw sensitivity and throughput, whereas GC-MS provides superior structural fingerprinting.

MetricGC-EI-MSLC-ESI-MS/MS (MRM Mode)
Primary Use Case Structural elucidation, impurity profiling, isomer differentiation.High-throughput quantification, PK/PD studies, trace analysis.
Sample Preparation High Complexity: Requires free-base conversion or derivatization.Low Complexity: Direct injection of the HCl salt in aqueous buffer.
Ionization Species

(m/z 103 - often absent)

(m/z 104.1 - strong)
Key Diagnostic Ions m/z 58 (Base), m/z 45, m/z 74m/z 86.1, m/z 87.1
Sensitivity (LOD) ~10 - 50 ng/mL~0.1 - 1 ng/mL
Matrix Effects Low (analyte is separated from non-volatile matrix).Moderate to High (ion suppression from co-eluting salts).

Self-Validating Experimental Protocols

A protocol is only as good as its built-in validation. Because 3-Aminopentan-2-ol is supplied as an HCl salt , it presents distinct challenges depending on the chromatographic technique.

Analytical_Workflow Sample 3-Aminopentan-2-ol HCl Sample Prep FreeBase Free Base Conversion (Alkaline Extraction) Sample->FreeBase GC Route LCMS LC-ESI-MS/MS Analysis Sample->LCMS LC Route (Direct Injection) Deriv Derivatization (Optional for GC) FreeBase->Deriv GCMS GC-EI-MS Analysis Deriv->GCMS Data Data Acquisition & Spectral Matching GCMS->Data LCMS->Data

Fig 2: Comparative sample preparation and analysis workflows for GC-MS versus LC-MS/MS.

Protocol A: GC-EI-MS Structural Profiling

Injecting an HCl salt directly into a GC inlet will cause thermal degradation, severe peak tailing, and active-site contamination.

  • Free Base Conversion (Critical Step): Dissolve 1 mg of 3-Aminopentan-2-ol HCl in 1 mL of deionized water. Add 100 µL of 1M NaOH to shift the pH > 10, neutralizing the salt to its free base form.

  • Liquid-Liquid Extraction: Add 1 mL of Dichloromethane (DCM). Vortex for 60 seconds and centrifuge at 3000 rpm for 5 minutes. Extract the lower organic layer.

  • System Suitability Test (SST): Inject a pure DCM blank. Validation checkpoint: Ensure no ghost peaks appear at the expected retention time, confirming inlet cleanliness.

  • GC Separation: Inject 1 µL of the extract (split ratio 10:1) onto an inert capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Use a temperature gradient: 40°C (hold 2 min) to 200°C at 15°C/min.

  • MS Acquisition: Scan range m/z 35 to 300. Verify the presence of the m/z 58 base peak.

Protocol B: LC-ESI-MS/MS High-Sensitivity Quantification

LC-MS can handle the salt directly, but the mobile phase pH must be strictly controlled to ensure consistent protonation.

  • Sample Preparation: Dissolve 3-Aminopentan-2-ol HCl directly in Initial Mobile Phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid) to a final concentration of 100 ng/mL.

  • SST & Carryover Check: Inject a double-blank (mobile phase only) followed by the Lower Limit of Quantification (LLOQ) standard. Validation checkpoint: The blank must show <20% of the LLOQ peak area to rule out carryover.

  • LC Separation: Utilize a HILIC (Hydrophilic Interaction Liquid Chromatography) or a polar-embedded C18 column, as small aliphatic amino alcohols are highly polar and will not retain well on standard C18 columns.

  • MS/MS Acquisition (MRM Mode): Set the quadrupole to isolate m/z 104.1 (Q1). Apply a Collision Energy (CE) of approximately 15-20 eV. Monitor transitions 104.1

    
     86.1 (Quantifier) and 104.1 
    
    
    
    87.1 (Qualifier).

References

  • Discovery of AZD8421: A Potent CDK2 Inhibitor with Selectivity Against Other CDK Family Members and the Human Kinome Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link][2]

  • 3-Aminopentan-2-ol | C5H13NO | CID 226832 Source: PubChem, National Institutes of Health (NIH) URL:[Link][1]

Sources

Validation

Technical Characterization Guide: IR Spectroscopy of 3-Aminopentan-2-ol Hydrochloride

[1][2] Executive Summary & Application Context 3-Aminopentan-2-ol hydrochloride is a critical chiral building block (amino alcohol) used frequently in the synthesis of peptide mimetics, chiral auxiliaries, and pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Application Context

3-Aminopentan-2-ol hydrochloride is a critical chiral building block (amino alcohol) used frequently in the synthesis of peptide mimetics, chiral auxiliaries, and pharmaceutical intermediates.[1][2] In drug development, the conversion of the free base amino alcohol to its hydrochloride salt is a standard strategy to improve solubility, stability, and crystallinity.[1]

For researchers and analytical scientists, Infrared (IR) Spectroscopy serves as the primary rapid-screening tool to validate this salt formation.[1][2] This guide provides a technical breakdown of the diagnostic IR signatures, distinguishing the hydrochloride salt from its free base precursor and other structural analogs.

Key Chemical Features[1][2][3][4][5][6][7][8][9][10]
  • Compound: 3-Aminopentan-2-ol Hydrochloride[1][2]

  • Functional Groups: Secondary Alcohol (-OH), Primary Ammonium Salt (-NH

    
    ), Alkyl Chain.[1][2]
    
  • Key Challenge: Distinguishing the broad O-H stretch from the broad N-H stretch of the ammonium group.

Comparative Analysis: HCl Salt vs. Free Base

The most critical performance metric for this guide is the ability to distinguish the Hydrochloride Salt from the Free Base . The protonation of the amine group causes drastic shifts in the vibrational spectrum.

Diagnostic Peak Shift Table[2]
Vibrational ModeFree Base (3-Aminopentan-2-ol)Hydrochloride Salt (3-Aminopentan-2-ol HCl)Diagnostic Insight
N-H Stretch 3300–3400 cm⁻¹ (Sharp, typically doublet for -NH₂)2800–3200 cm⁻¹ (Very Broad, "Ammonium Envelope")Primary Indicator. The sharp doublet disappears and is replaced by a broad, complex band overlapping C-H stretches.[1][2]
O-H Stretch 3200–3600 cm⁻¹ (Broad)3200–3500 cm⁻¹ (Broad, overlaps with NH₃⁺)Less diagnostic due to overlap, but often appears as a shoulder on the ammonium band in salts.
N-H Bending ~1590–1610 cm⁻¹ (Scissoring, Medium/Weak)1580–1620 cm⁻¹ (Asym) 1500–1520 cm⁻¹ (Sym) Confirmation Signal. The appearance of a second "symmetric" bending band near 1500 cm⁻¹ is characteristic of the -NH₃⁺ group.[2]
C-N Stretch 1050–1100 cm⁻¹ Shifted slightly Often obscured by the strong C-O stretch in this region.[2]
C-O Stretch 1050–1150 cm⁻¹ (Strong)1050–1150 cm⁻¹ (Strong)Remains relatively stable; confirms presence of the alcohol group.[2]

Technical Note: The "Ammonium Envelope" (2500–3200 cm⁻¹) is the hallmark of amine salts. It often contains "combination bands" (overtones) that appear as weak, broad ripples on the lower frequency side of the C-H stretch.

Detailed Spectral Interpretation

The following breakdown analyzes the specific regions of the IR spectrum for 3-Aminopentan-2-ol Hydrochloride, derived from homologous series data (e.g., 2-amino-1-butanol HCl, Valinol HCl).

Region 1: The High-Energy Envelope (4000 – 2500 cm⁻¹)

This is the most complex region due to extensive hydrogen bonding.

  • 3400–3200 cm⁻¹ (O-H Stretch): A strong, broad band corresponding to the secondary alcohol. In the salt form, this overlaps significantly with the ammonium stretches.[3]

  • 3200–2800 cm⁻¹ (N-H Stretch - Ammonium): Unlike the free base, which shows distinct sharp spikes, the HCl salt exhibits a massive, broad absorption.[1] This is due to the -NH₃⁺ group forming strong hydrogen bonds with the chloride counter-ion.[2]

  • 2980–2870 cm⁻¹ (C-H Stretch): Sharp peaks representing the alkyl backbone (methyl and methylene groups). These often appear as "spikes" riding on top of the broad ammonium curve.

Region 2: The Fingerprint & Bending Zone (1700 – 1000 cm⁻¹)
  • 1620–1580 cm⁻¹ (Asymmetric -NH₃⁺ Bend): A medium-intensity band.[1][2]

  • 1520–1480 cm⁻¹ (Symmetric -NH₃⁺ Bend): CRITICAL DIAGNOSTIC. This band is absent in the free base.[2] Its presence confirms the nitrogen is protonated.

  • 1460–1370 cm⁻¹ (Alkyl Bending): Characteristic -CH₂- scissoring and -CH₃ methyl rocking bands.[1][2]

  • 1150–1050 cm⁻¹ (C-O Stretch): A strong, sharp peak characteristic of secondary alcohols.[2] For 2-pentanol derivatives, this typically centers near 1100 cm⁻¹.[1][2]

Experimental Protocol: Salt Verification

To ensure scientific integrity, the following protocol is recommended for validating the material.

Method A: KBr Pellet (Preferred for Salts)[1]
  • Rationale: Salts are often crystalline solids.[2] KBr pellets provide better resolution of the fine "combination bands" in the 2500–2800 cm⁻¹ region than ATR.

  • Step 1: Mix 1–2 mg of 3-Aminopentan-2-ol HCl with ~200 mg of dry spectroscopic-grade KBr.

  • Step 2: Grind finely in an agate mortar (avoid absorbing moisture; amino alcohol salts are hygroscopic).[2]

  • Step 3: Press at 8–10 tons for 2 minutes to form a transparent pellet.

  • Step 4: Acquire spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 16 scans).[1][2]

Method B: ATR (Attenuated Total Reflectance)[1]
  • Rationale: Faster, requires no sample prep.[1][2]

  • Note: The high refractive index of salts can sometimes cause peak distortion in ATR.[2] Ensure good contact pressure.[2]

Validation Workflow (Decision Logic)

The following diagram outlines the logical process for interpreting the spectrum to confirm the product identity.

SaltVerification Start Acquire IR Spectrum CheckRegion1 Analyze 3500-2500 cm⁻¹ Start->CheckRegion1 Decision1 Sharp Doublet at 3300-3400 cm⁻¹? CheckRegion1->Decision1 ResultBase IDENTIFIED: Free Base (Amine Not Protonated) Decision1->ResultBase Yes CheckRegion2 Analyze 1500-1600 cm⁻¹ Decision1->CheckRegion2 No (Broad Envelope) Decision2 Two Bending Bands? (~1600 & ~1500 cm⁻¹) CheckRegion2->Decision2 ResultSalt IDENTIFIED: HCl Salt (Ammonium Confirmed) Decision2->ResultSalt Yes ResultUnsure Inconclusive (Check Moisture/Purity) Decision2->ResultUnsure No

Figure 1: Decision tree for distinguishing 3-Aminopentan-2-ol free base from its Hydrochloride salt.

Structural Mechanism of Spectral Shift

Understanding why the peaks shift adds authoritative grounding to the analysis.

SpectralShift FreeBase Free Base R-NH₂ Salt Salt R-NH₃⁺ Cl⁻ FreeBase->Salt Protonation LonePair N Lone Pair Free FreeBase->LonePair Bonding N-H Bond Stiff/Sharp FreeBase->Bonding HCl + HCl HCl->Salt SaltEffect N Lone Pair Bound to H⁺ Salt->SaltEffect H_Bonding Strong H-Bonding Broadens Peaks Salt->H_Bonding Symmetry Symmetry Change New Bending Mode Salt->Symmetry

Figure 2: Mechanistic impact of protonation on vibrational modes.[1][2]

  • Free Base: The Nitrogen atom has a lone pair, allowing for specific, sharp N-H stretching vibrations.[1]

  • HCl Salt: The lone pair bonds with a proton (H⁺).[2] The resulting -NH₃⁺ group has three N-H bonds that are chemically equivalent but vibrationally coupled.[2] This increases the number of vibrational modes (bending) and facilitates strong hydrogen bonding with the Chloride anion, causing the characteristic peak broadening.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2][4][5] (Standard text for amine salt characteristic bands).

  • NIST Chemistry WebBook. IR Spectrum of Norephedrine Hydrochloride (Structural Analog). National Institute of Standards and Technology.[2] Available at: [Link][1]

  • PubChem. 3-Aminopentan-2-ol Compound Summary. National Library of Medicine.[2] Available at: [Link][1]

  • SpectraBase. IR Data for 2-Amino-1-butanol Hydrochloride. Wiley Science Solutions.[2] Available at: [Link][1]

Sources

Comparative

validation of purity for 3-Aminopentan-2-ol hydrochloride reagent

As a Senior Application Scientist, I frequently encounter a recurring pitfall in pharmaceutical development: the assumption that a single analytical technique—usually HPLC-UV—is sufficient for reagent validation. When de...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a recurring pitfall in pharmaceutical development: the assumption that a single analytical technique—usually HPLC-UV—is sufficient for reagent validation. When dealing with low-molecular-weight aliphatic amino alcohols like 3-Aminopentan-2-ol hydrochloride (CAS: 2387568-51-4 for the (2S,3R) isomer)[1], this assumption can critically compromise downstream asymmetric synthesis.

Because this molecule lacks a conjugated π-electron system (a chromophore), it is essentially invisible to standard UV detectors above 210 nm. Relying on traditional methods without derivatization creates a false sense of purity. To ensure scientific integrity and compliance with [2], we must engineer a self-validating, orthogonal analytical framework.

This guide objectively compares the performance of different reagent grades of 3-Aminopentan-2-ol HCl and provides a comprehensive, step-by-step methodology for validating its absolute and stereochemical purity.

Reagent Grade Comparison: The Cost of Impurity

In stereoselective drug development, the purity of your chiral building blocks directly dictates the enantiomeric excess (ee) and yield of your final Active Pharmaceutical Ingredient (API). The hydrochloride salt is preferred over the free base because it transforms a volatile, hygroscopic liquid into a stable, weighable solid—a mandatory requirement for precise gravimetric analysis[3].

Below is a quantitative comparison of how utilizing a High-Purity Pharmaceutical Grade compares against a standard Technical Grade reagent in a typical downstream synthetic workflow.

Table 1: Performance Comparison of 3-Aminopentan-2-ol HCl Grades

ParameterHigh-Purity GradeTechnical GradeDownstream Impact in Asymmetric Synthesis
Chemical Purity

99.0%

95.0%
High purity prevents stoichiometric imbalances and suppresses side-reactions that complicate API crystallization.
Stereochemical Purity

99.5% ee
Untested / VariableTrace enantiomers in the reagent undergo parallel reactions, exponentially degrading the chiral purity of the final product.
Water Content (KF)

0.5%

2.0%
Excess moisture in technical grades quenches water-sensitive catalysts (e.g., Grignard reagents) used in subsequent steps.
Volatile Impurities

0.1%

1.5%
Residual solvents can interfere with high-vacuum processes and alter the solubility profile during purification.

Orthogonal Analytical Methodologies

To achieve a true purity profile, we must abandon single-detector reliance and implement orthogonal methods. We compare three distinct analytical approaches below.

Table 2: Comparison of Analytical Methods for Aliphatic Amino Alcohols

Analytical MethodTarget Analyte ProfileLimit of Detection (LOD)AdvantagesLimitations
1H qNMR Absolute Chemical Purity

0.1%
No chromophore required; absolute quantification without identical reference standards[4].High initial instrument cost; requires highly precise gravimetric preparation.
GC-FID Volatile Aliphatic Impurities

0.05%
Excellent resolution for low-molecular-weight volatile impurities.Cannot determine stereochemical purity; thermal degradation risk.
Derivatization LC-MS Stereochemical Purity (ee)

0.01%
Resolves enantiomers; adds a strong UV/MS handle for ultra-sensitive detection.Requires complex sample preparation and derivatization reagents.

Experimental Workflows & Self-Validating Protocols

To comply with ICH Q2(R2) standards for accuracy, precision, and specificity, every protocol must include internal mechanisms to validate its own performance before sample data is accepted[2].

Protocol A: Absolute Chemical Purity via 1H qNMR

Quantitative NMR (qNMR) is the gold standard for aliphatic compounds because the signal area is directly proportional to the number of nuclei, completely independent of the molecule's ability to absorb light[4][5].

  • Causality Check: Weighing is the single largest source of uncertainty in qNMR. Using an anti-static microbalance is non-negotiable to prevent electrostatic buoyancy errors.

  • Self-Validating Step: A blank solvent scan must be run prior to sample addition to prove the absence of overlapping background signals in the integration regions.

Step-by-Step Procedure:

  • Gravimetric Preparation: Accurately weigh

    
    10.0 mg of 3-Aminopentan-2-ol HCl and 
    
    
    
    5.0 mg of a Certified Reference Material (CRM) internal standard (e.g., Maleic acid, purity
    
    
    99.9%) into a static-free vial using a microbalance.
  • Solvation: Dissolve the mixture in 1.0 mL of Deuterium Oxide (

    
    ). The HCl salt ensures complete aqueous solubility.
    
  • NMR Acquisition: Transfer 600

    
    L to an NMR tube. Acquire the 1H NMR spectrum at 600 MHz.
    
    • Critical Parameter: Set the relaxation delay (

      
      ) to at least 
      
      
      
      (longitudinal relaxation time of the slowest relaxing proton) to ensure complete magnetization recovery and accurate integration.
  • Data Processing: Phase and baseline-correct the spectrum. Integrate the distinct methyl doublet of 3-aminopentan-2-ol (

    
    1.1 ppm) against the olefinic singlet of Maleic acid (
    
    
    
    6.3 ppm).
  • Calculation: Calculate absolute purity using the standard qNMR mass-balance equation, factoring in the molecular weights and number of protons for both the analyte and the internal standard[3].

Protocol B: Stereochemical Purity via Marfey's Derivatization LC-MS

Because enantiomers have identical physical properties in an achiral environment, they cannot be separated on standard LC columns.

  • Causality Check: We react the amino alcohol with Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). This converts the enantiomers into diastereomers, which possess different physicochemical properties and can be resolved on a standard, cost-effective C18 reverse-phase column. Furthermore, FDAA introduces a dinitrophenyl group, providing a massive UV and MS signal boost.

  • Self-Validating Step: System Suitability Test (SST). Before analyzing the batch, inject a derivatized racemic mixture of 3-aminopentan-2-ol. The system is only validated if the baseline resolution (

    
    ) between the (2S,3R) and (2R,3R) diastereomeric peaks is 
    
    
    
    1.5.

Step-by-Step Procedure:

  • Derivatization: Mix 50

    
    L of the sample solution (1 mg/mL in water) with 100 
    
    
    
    L of Marfey's reagent (1% in acetone) and 20
    
    
    L of 1 M Sodium Bicarbonate (
    
    
    ).
  • Incubation: Heat the mixture at 40°C for 1 hour to drive the nucleophilic aromatic substitution to completion.

  • Quenching: Stop the reaction by adding 20

    
    L of 1 M HCl, then dilute with 810 
    
    
    
    L of mobile phase (Water/Acetonitrile).
  • LC-MS Analysis: Inject 5

    
    L onto a C18 column (e.g., 2.1 x 100 mm, 1.7 
    
    
    
    m). Run a gradient of 0.1% Formic acid in water and Acetonitrile. Monitor via UV at 340 nm and via ESI-MS in positive ion mode.
  • Quantification: Calculate the enantiomeric excess (ee) by comparing the integrated peak areas of the target stereoisomer versus the trace isomeric impurities.

Validation Architecture

The integration of these orthogonal methods creates a closed-loop validation system that satisfies the rigorous demands of regulatory bodies.

G Sample 3-Aminopentan-2-ol HCl (Batch Sample) Split Orthogonal Methodologies Sample->Split qNMR 1H qNMR Absolute Chemical Purity Split->qNMR GC GC-FID Volatile Impurities Split->GC LCMS Derivatization LC-MS Stereochemical Purity Split->LCMS ICH ICH Q2(R2) Validation Accuracy, Precision, Robustness qNMR->ICH GC->ICH LCMS->ICH Release Validated Reagent Certificate of Analysis ICH->Release

Orthogonal analytical workflow for 3-Aminopentan-2-ol HCl purity validation.

By anchoring our validation in the physical realities of the molecule—using qNMR to bypass the lack of a chromophore and Marfey's derivatization to force stereochemical resolution—we guarantee that the 3-Aminopentan-2-ol hydrochloride reagent will perform predictably in highly sensitive downstream pharmaceutical syntheses.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at:[Link]

  • University of Oxford, Department of Chemistry. Quantitative NMR Spectroscopy: Principles and Purity Evaluation. Available at: [Link]

Sources

Validation

comparing reactivity of 3-Aminopentan-2-ol HCl vs free base

Executive Summary 3-Aminopentan-2-ol (CAS: 50411-28-4 for free base) is a bifunctional chiral building block containing a primary amine and a secondary alcohol. It is widely utilized in the synthesis of chiral auxiliarie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Aminopentan-2-ol (CAS: 50411-28-4 for free base) is a bifunctional chiral building block containing a primary amine and a secondary alcohol. It is widely utilized in the synthesis of chiral auxiliaries (e.g., oxazolines) and as a ligand in asymmetric catalysis.

  • The Hydrochloride Salt (HCl) is the thermodynamically stable, non-nucleophilic storage form. It requires neutralization (deprotonation) to participate in nucleophilic reactions.

  • The Free Base is the reactive, nucleophilic species. It is sensitive to atmospheric CO₂ and oxidation but offers superior atom economy and solubility in non-polar organic solvents.

Verdict: For strictly anhydrous or organometallic reactions, the Free Base is preferred to avoid quenching reactive species with the conjugate acid of the neutralization base. For standard aqueous-organic biphasic reactions or long-term storage, the HCl salt is superior, provided an in situ neutralization protocol is employed.

Chemical Profile & Physical Properties[1][2][3][4]

The following table contrasts the critical physical parameters governing the handling of both forms.

Feature3-Aminopentan-2-ol HCl3-Aminopentan-2-ol (Free Base)
CAS Number 2387568-51-450411-28-4
Molecular Weight ~139.62 g/mol 103.16 g/mol
Physical State Crystalline Solid (Hygroscopic)Viscous Liquid / Low-melting Solid
Solubility Water, Methanol, DMSODCM, THF, Ethyl Acetate, Toluene
Nucleophilicity Negligible (Ammonium form

)
High (Amine form

)
Stability High (Shelf-stable years)Moderate (Absorbs CO₂ to form carbamates)
pKa (Conjugate Acid) ~9.5 - 10.5 (Ammonium)N/A (Amine is the base)

Reactivity Analysis

Nucleophilic Activation

The core difference lies in the protonation state of the nitrogen atom.

  • Free Base: The nitrogen lone pair is available for immediate attack on electrophiles (alkyl halides, acid chlorides, aldehydes).

  • HCl Salt: The lone pair is datively bonded to a proton (

    
    ). To react, an auxiliary base (e.g., Triethylamine, DIPEA, NaOH) must be added. This generates a byproduct salt (e.g., 
    
    
    
    ) which may precipitate and complicate workup or kinetics.
Chemoselectivity (Amine vs. Alcohol)

3-Aminopentan-2-ol is bifunctional. The amine is significantly more nucleophilic than the alcohol.[1]

  • Acylation: Reaction with 1 equivalent of acyl chloride yields the amide selectively.

  • Oxazoline Formation: Under dehydrating conditions (e.g., with carboxylic acids and Lewis acids), the amide oxygen or the alcohol hydroxyl attacks the electrophilic center to close the ring.

Stereochemical Integrity

The compound contains two chiral centers (C2 and C3).

  • Retention: Simple acylation retains stereochemistry.

  • Inversion: Cyclization to oxazolines often proceeds via activation of the hydroxyl group (making it a leaving group), leading to Walden inversion at the C2 position.

Visualizing Reactivity Pathways[6]

The following diagram maps the activation pathways for both forms, highlighting the critical neutralization step required for the HCl salt.

ReactivityPathways HCl 3-Aminopentan-2-ol HCl (Stable Storage Form) FreeBase Free Base (Reactive Nucleophile) HCl->FreeBase Neutralization (- Base·HCl) Base Auxiliary Base (e.g., Et3N, NaOH) Base->FreeBase Amide Amide Intermediate FreeBase->Amide Acylation Oxazoline Chiral Oxazoline (Target Product) FreeBase->Oxazoline Condensation + Dehydration Electrophile Electrophile (R-CHO, R-COCl) Amide->Oxazoline Cyclization (Lewis Acid/Heat)

Figure 1: Activation and reaction pathways. The HCl salt must enter the "Free Base" state via neutralization before reacting with electrophiles.

Experimental Protocols

Protocol A: Preparation of Free Base from HCl Salt

Objective: Isolate pure, reactive free base for anhydrous applications.

  • Dissolution: Dissolve 10.0 g (71.6 mmol) of 3-Aminopentan-2-ol HCl in 30 mL of distilled water.

  • Basification: Cool to 0°C. Slowly add 40% NaOH solution (aq) until pH > 12. The solution may become cloudy as the organic free base separates.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (

    
    ). Note: Avoid diethyl ether if strict dryness is required later, as it holds water.[2]
    
  • Drying: Dry combined organic layers over anhydrous

    
     for 20 minutes.
    
  • Concentration: Filter and concentrate under reduced pressure (rotary evaporator) at 40°C.

  • Yield Check: Weigh the resulting oil. Theoretical yield is ~7.39 g. Store under Nitrogen at 4°C.

Protocol B: In Situ Utilization (Oxazoline Synthesis)

Objective: Use the stable HCl salt directly without prior isolation of the free base.

  • Setup: In a flame-dried flask, suspend 3-Aminopentan-2-ol HCl (1.0 eq) in anhydrous Toluene.

  • Neutralization: Add Triethylamine (2.2 eq). Stir for 15 minutes at room temperature. The solution will become a slurry of

    
    .
    
  • Addition: Add the carboxylic acid derivative (e.g., acid chloride, 1.0 eq) dropwise at 0°C.

  • Cyclization: Add a dehydrating agent (e.g.,

    
     or use a Dean-Stark trap if reacting with free acid) and reflux.
    
  • Workup: Filter off the amine salts before aqueous workup to prevent emulsion formation.

Mechanistic Insight: Oxazoline Formation

The conversion of 3-aminopentan-2-ol to oxazolines is a critical application. The stereochemical outcome depends on the mechanism.[3]

OxazolineMechanism Start N-(2-hydroxyalkyl)amide (From Amine + Acid) PathA Path A: Activation of Oxygen (e.g., SOCl2, MsCl) Start->PathA PathB Path B: Activation of Carbonyl (e.g., Lewis Acid) Start->PathB InterA Leaving Group Formation (-OMs / -Cl) PathA->InterA InterB Imidate Intermediate PathB->InterB ProductA Oxazoline via Inversion (SN2 Attack by Amide O) InterA->ProductA ProductB Oxazoline via Retention (Attack by Alcohol O) InterB->ProductB

Figure 2: Mechanistic divergence. Path A (common with sulfonyl chlorides) typically inverts the stereocenter at the alcohol carbon. Path B (catalytic dehydration) may retain configuration.

References

  • BenchChem. (2025). Application Notes and Protocols: Use of 4-Aminopentan-2-ol as a Chiral Auxiliary in Synthesis. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 226832, 3-Aminopentan-2-ol. Retrieved from [4]

  • Garg, P., et al. (2014).[5] Synthesis of 2-oxazolines from nitriles and aminoalcohols. Journal of Organic Chemistry, 79, 8668-8677.[5] Retrieved from [J. Org.[6] Chem.]([Link])

  • Organic Chemistry Portal. (2023). Synthesis of 2-oxazolines. Retrieved from

  • GuideChem. (2024). (2S,3R)-3-AMINOPENTAN-2-OL HYDROCHLORIDE Properties. Retrieved from

Sources

Comparative

Definitive Guide to Elemental Analysis Standards for 3-Aminopentan-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In the development of chiral auxiliaries and peptide mimetics, 3-Aminopentan-2-ol hydrochloride (C₅H₁₄ClNO) serves as a critical building block. However, its dual nature—possessing both a hydroxyl and an amine group—creates unique stability challenges. The hydrochloride salt form is the industry standard for storage and handling, transforming the volatile, oxidation-prone free base into a stable crystalline solid.

This guide establishes the Elemental Analysis (EA) standards required to validate this compound. Unlike simple organic molecules, the "performance" of this salt in EA is defined by its stoichiometric integrity (Cl:N ratio) and its hygroscopic resistance. We compare the efficacy of Automated Combustion (CHNS) against Potentiometric Titration to provide a self-validating protocol for purity assessment.

Theoretical Standards & Acceptance Criteria

To validate 3-Aminopentan-2-ol hydrochloride, researchers must first establish the theoretical "Gold Standard." Deviations from these values indicate specific failure modes (e.g., hydration, free base contamination, or inorganic impurities).

Molecular Formula: C₅H₁₃NO[1][2] · HCl (C₅H₁₄ClNO) Molecular Weight: 139.62 g/mol [2][3][4][5]

Table 1: Theoretical Elemental Composition vs. Common Deviations
ElementTheoretical Mass %Acceptance Range (±0.4%)Diagnostic Insight (If Out of Spec)
Carbon (C) 43.01% 42.61% – 43.41%Low: Indicates moisture absorption (sample is wet). High: Presence of free base or solvent (e.g., ether).
Hydrogen (H) 10.11% 9.71% – 10.51%High: Strong indicator of hygroscopicity (water uptake).
Nitrogen (N) 10.03% 9.63% – 10.43%Low: Inorganic salt contamination (e.g., NaCl, KCl).
Chlorine (Cl) 25.39% 24.99% – 25.79%Low: Incomplete salt formation (non-stoichiometric). High: Excess HCl trapped in lattice.
Oxygen (O) 11.46% Calculated by differenceN/A

Expert Insight: The Cl:N molar ratio must be exactly 1:1. If your EA data shows correct Carbon but low Chlorine, your "hydrochloride" may actually be a partial salt or mixed with free base.

Comparative Analysis: Method Selection

Validating this amine hydrochloride requires a multi-modal approach. Relying solely on one method often leads to "false passes."

Comparison 1: Automated Combustion (CHN) vs. Potentiometric Titration
FeatureMethod A: Automated CHN Combustion Method B: Potentiometric Titration (AgNO₃)
Primary Target Carbon, Hydrogen, NitrogenChloride (Counter-ion)
Precision ±0.3% absolute±0.1% absolute (Higher Precision)
Sample Size Micro-scale (1–3 mg)Macro-scale (50–100 mg)
Weakness Interference: HCl gas can corrode detectors if not trapped. High H% error due to moisture.Specificity: Only measures Cl⁻; cannot detect organic impurities or degradation.
Verdict Screening Tool: Best for overall purity and hydration check.[6]Validation Tool: Essential for confirming stoichiometry (Salt vs. Free Base).
Comparison 2: Product Form Performance (Salt vs. Free Base)

Why use the Hydrochloride standard?

  • Free Base (3-Aminopentan-2-ol): Often a viscous oil or low-melting solid. It absorbs CO₂ from the air to form carbamates, skewing Carbon values (+C) and lowering Nitrogen (-N).

  • Hydrochloride Salt: The crystal lattice locks the amine, preventing CO₂ absorption. However, it introduces hygroscopicity .

    • Data Support: A sample of the HCl salt exposed to 60% RH for 4 hours can gain ~1-2% weight (water), dropping Carbon content from 43.01% to ~42.2% (Fail).

Experimental Protocols (Self-Validating Systems)

Protocol A: Handling Hygroscopic Standards for CHN Analysis

Problem: The primary source of error for 3-Aminopentan-2-ol HCl is water uptake during weighing. Solution: The "Zero-Exposure" Weighing Technique.

  • Pre-Drying: Dry the bulk standard in a vacuum oven at 40°C over P₂O₅ for 4 hours.

  • Capsule Prep: Use tin capsules. Tare the balance with an empty capsule.

  • Transfer: Remove sample from desiccator. Quickly transfer ~2 mg into the capsule.

  • Sealing: Immediately crimp the capsule shut. Do not leave open on the balance pan for stabilization.

  • Weighing: Weigh the sealed capsule. Subtract the average weight of an empty tin capsule (predetermined from a batch of 10) to get sample weight.

    • Why? This minimizes the surface area exposed to humid air during the slow stabilization of the microbalance.

Protocol B: Chloride Stoichiometry Confirmation

Objective: Confirm the 1:1 Amine:HCl ratio.

  • Dissolution: Dissolve 50 mg of 3-Aminopentan-2-ol HCl in 30 mL deionized water.

  • Acidification: Add 1 mL of 5% HNO₃.

  • Titration: Titrate with 0.1 N AgNO₃ using a silver electrode (potentiometric endpoint).

  • Calculation:

    
    
    
  • Validation: Result must fall within 24.99% – 25.79%.

Visualization: Validation Logic Flow

The following diagram illustrates the decision matrix for validating the material.

ValidationFlow Start Sample: 3-Aminopentan-2-ol HCl VisualCheck Visual Inspection (Crystalline vs. Clumpy) Start->VisualCheck Dry Vacuum Dry (40°C, P2O5) VisualCheck->Dry If clumpy Split Split Sample VisualCheck->Split If free-flowing Dry->Split CHN Method A: CHN Combustion Split->CHN Titration Method B: AgNO3 Titration Split->Titration CheckC Check %Carbon (Target: 43.01 ±0.4%) CHN->CheckC CheckCl Check %Chlorine (Target: 25.39 ±0.4%) Titration->CheckCl Pass PASS: Validated Reference Standard CheckC->Pass Within Range FailWet FAIL: High %H, Low %C (Re-dry) CheckC->FailWet Low C / High H CheckCl->Pass Within Range FailStoich FAIL: Low %Cl (Incomplete Salt Formation) CheckCl->FailStoich Low Cl

Figure 1: Logic flow for validating 3-Aminopentan-2-ol HCl, distinguishing between moisture errors and chemical impurities.

Data Analysis: Interpreting Real-World Scenarios

The table below assists researchers in diagnosing synthesis or handling errors based on EA data.

Scenario%C (Theo: 43.01)%H (Theo: 10.11)%N (Theo: 10.[7]03)DiagnosisCorrective Action
Ideal Sample 43.0510.1510.01Pass Proceed to use.
Wet Sample 41.50 (↓)10.80 (↑)9.60 (↓)Hydration Dry at 40°C under vacuum.
Free Base Contam. 48.50 (↑)11.20 (↑)11.50 (↑)Incomplete Salting Recrystallize with excess HCl/Ether.
Inorganic Salts 35.00 (↓↓)8.20 (↓)8.10 (↓)NaCl/KCl Present Check ash content or ICP-MS.

References

  • Sigma-Aldrich. (2S,3R)-3-Aminopentan-2-ol hydrochloride Product Specification. Retrieved from

  • U.S. Pharmacopeia (USP). General Chapter <233> Elemental Impurities—Procedures.[8] USP-NF. Retrieved from

  • Agilent Technologies. Elemental Impurity Analysis in Regulated Pharmaceutical Laboratories. Retrieved from

  • ChemScene. (2S,3S)-3-Aminopentan-2-ol hydrochloride MSDS and Properties. Retrieved from

  • FDA. Q3D Elemental Impurities: Guidance for Industry. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

3-Aminopentan-2-ol hydrochloride proper disposal procedures

As a Senior Application Scientist, I frequently oversee the integration of chiral aliphatic amino alcohols like 3-Aminopentan-2-ol hydrochloride into drug discovery pipelines. While optimizing synthetic yields is often t...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the integration of chiral aliphatic amino alcohols like 3-Aminopentan-2-ol hydrochloride into drug discovery pipelines. While optimizing synthetic yields is often the primary focus, the downstream logistical liability—specifically, the safe handling and regulatory-compliant disposal of the resulting chemical waste—is where many research facilities face critical safety and compliance vulnerabilities.

The following operational guide provides a self-validating, step-by-step framework for the RCRA-compliant disposal of 3-Aminopentan-2-ol hydrochloride, designed to protect your personnel, your facility, and the environment.

Mechanistic Causality in Waste Segregation

3-Aminopentan-2-ol hydrochloride is an amine salt. In its stable hydrochloride form, it is highly water-soluble and inherently acidic. The causality behind its specific disposal requirements is rooted in its reactivity profile:

  • Acid-Base Dynamics: If this hydrochloride salt is inadvertently mixed with strong bases (e.g., sodium hydroxide waste streams), an exothermic deprotonation occurs, liberating the free amine (3-Aminopentan-2-ol). The free amine is significantly more volatile, possesses a lower flash point, and emits a noxious odor that can overwhelm local exhaust ventilation. Therefore, acidic amine salt waste must be strictly segregated from basic waste streams.

  • Halogenated vs. Non-Halogenated Routing: Because 3-Aminopentan-2-ol hydrochloride is a chloride salt, dissolving it in organic solvents introduces halogen ions into the waste matrix. If the chloride concentration exceeds institutional thresholds, the waste must be classified as "halogenated." Halogenated waste requires specialized high-temperature incineration to prevent the formation of toxic dioxins, significantly altering the disposal logistics and cost[1].

Regulatory Framework & Quantitative Limits

Chemical waste disposal is strictly governed by the[2]. Disposing of this compound in regular trash or sewer systems is a severe regulatory violation.

Below is a summary of the quantitative data and regulatory limits governing the accumulation of this waste:

ParameterOperational GuidelineRegulatory Framework / Source
Hazard Classification Corrosive / Irritant (GHS)OSHA HCS 29 CFR 1910.1200
SAA Volume Limit 55 Gallons (Total Waste per Generation Point)EPA 40 CFR 262.15[3]
SAA Time Limit Maximum 6 months (Academic/Research Labs)EPA Subpart K[2]
CAA Time Limit 90 Days (For Large Quantity Generators)EPA 40 CFR 262.17[4]
Container Fill Limit Maximum 90% capacity to prevent over-pressurizationEPA / Industry Standard[4]

Operational Methodologies

Protocol 1: Point-of-Generation Waste Segregation and SAA Storage

This protocol ensures that waste is captured safely at the point of generation before being transferred to a licensed disposal facility.

  • Characterize the Waste Stream: Determine if the 3-Aminopentan-2-ol hydrochloride waste is a dry solid powder or dissolved in a solvent matrix.

  • Select the Appropriate Container: For solids, use a wide-mouth, chemically compatible high-density polyethylene (HDPE) container. For liquids, use an HDPE carboy or a solvent-compatible glass bottle. Causality: HDPE prevents the leaching and degradation that can occur with certain organic solvents, ensuring container integrity[4].

  • Execute the Transfer: Working strictly inside a certified chemical fume hood, transfer the waste into the container. Use a funnel for liquids to prevent splashing. Fill the container to no more than 90% capacity to allow for vapor expansion[4].

  • Self-Validating Compatibility Check: Before sealing the container, leave it unsealed in the fume hood for 10 minutes. Validation: Observe the container for any signs of heat generation, gas evolution (bubbling), or phase separation. If the container remains at ambient temperature and no gas is evolved, chemical compatibility is confirmed.

  • Labeling and SAA Placement: Apply a compliant hazardous waste label immediately. The label must explicitly state "Hazardous Waste" and list "3-Aminopentan-2-ol hydrochloride" without abbreviations[3]. Place the container in secondary containment within your designated Satellite Accumulation Area (SAA)[2].

Protocol 2: Chemical Spill Decontamination Workflow

In the event of an accidental release, follow this self-validating cleanup procedure to prevent environmental contamination.

  • Secure the Area: Immediately evacuate non-essential personnel from the spill radius. Ensure the fume hood sash is lowered to maximize exhaust velocity if the spill occurred inside the hood.

  • Neutralization and Absorption: For a solid spill, carefully sweep the powder using a dedicated anti-static brush to avoid aerosolization. For a liquid spill (solution), apply an inert, non-combustible absorbent material such as vermiculite or diatomaceous earth[3]. Causality: Do not use combustible materials like paper towels for concentrated solutions, as amine salts in certain solvent matrices can pose a localized flammability risk.

  • Collection: Scoop the absorbed mixture using a non-sparking tool and place it into a heavy-duty hazardous waste bag.

  • Surface Decontamination: Wash the spill surface with a mild detergent and water. Validation: Swab the cleaned area and test the pH of the swab using indicator paper. The system is validated as clean when the pH returns to a neutral baseline (pH 6.5-7.5), confirming no residual acidic hydrochloride salt remains.

  • Disposal of Cleanup Materials: Seal the waste bag, place it in a secondary rigid container, label it as "Hazardous Waste - Spill Cleanup: 3-Aminopentan-2-ol hydrochloride," and transfer it to the SAA for eventual pickup by a licensed contractor[2].

Waste Management Decision Workflow

G Start Waste Generation: 3-Aminopentan-2-ol HCl State Physical State? Start->State Solid Solid Powder/Crystals State->Solid Liquid Aqueous/Organic Mixture State->Liquid SolidCont Solid Waste Container (Double-bagged) Solid->SolidCont LiqCont Liquid Waste Container (Vented Cap, Secondary) Liquid->LiqCont SAA Satellite Accumulation Area Max 55 gallons SolidCont->SAA LiqCont->SAA CAA Central Accumulation Area Max 90 days SAA->CAA Volume/Time Limit Reached Disposal Licensed RCRA Disposal CAA->Disposal EPA Manifest & Transport

Workflow for 3-Aminopentan-2-ol HCl segregation and RCRA-compliant disposal.

References

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." Daniels Health Knowledge Center.[Link]

  • GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly." GAIACA Environmental.[Link]

  • Environmental Marketing Services. "Disposal of Chemicals in the Laboratory." EMS LLC.[Link]

  • The University of Chicago Environmental Health and Safety. "Hazardous Waste Disposal Procedures." UChicago EHS.[Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 3-Aminopentan-2-ol Hydrochloride

Executive Safety Summary Treat as: Irritant (Skin/Eye/Respiratory) | Hygroscopic | Acidic upon Hydrolysis 3-Aminopentan-2-ol hydrochloride is a chiral amino alcohol salt used primarily as a building block in stereoselect...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Treat as: Irritant (Skin/Eye/Respiratory) | Hygroscopic | Acidic upon Hydrolysis

3-Aminopentan-2-ol hydrochloride is a chiral amino alcohol salt used primarily as a building block in stereoselective synthesis. While often perceived as "safer" than its free amine counterpart due to lower volatility, the hydrochloride salt presents distinct hazards:

  • Inhalation Risk: As a fine crystalline solid, it generates dust that forms hydrochloric acid upon contact with mucous membranes.

  • Contact Dermatitis: The salt is hygroscopic; it absorbs atmospheric moisture to form a concentrated acidic film on skin or PPE.

  • Stereochemical Integrity: Moisture absorption not only poses a safety risk but degrades the enantiomeric excess (ee) of the reagent.

Immediate Directive: Do not handle on open benchtops. All solid-phase manipulation requires a certified chemical fume hood or a powder containment balance enclosure.

Risk Assessment & Hierarchy of Controls

Before donning PPE, you must implement engineering controls.[1] PPE is the last line of defense, not the first.

Hazard DomainSource of RiskEngineering Control (Primary)Administrative Control (Secondary)
Inhalation Fine dust during weighing/transfer.Chemical Fume Hood (Face velocity: 80–100 fpm).Minimize draft; use antistatic gun to reduce particle scatter.
Dermal Acidic hydrolysis on skin contact.Remote handling tools (spatulas, funnels)."No-touch" technique; immediate glove change upon splash.
Chemical Incompatibility with strong oxidizers.Segregated storage (Desiccator).Inventory limits; store away from nitric/sulfuric acid.

Personal Protective Equipment (PPE) Matrix

The selection of PPE for 3-Aminopentan-2-ol hydrochloride depends heavily on the phase state (Solid vs. Solution).

A. Glove Selection Protocol

Rationale: Standard disposable nitrile gloves (4 mil) are sufficient for the solid salt but may degrade rapidly if the salt is dissolved in polar aprotic solvents (e.g., DMF, DMSO) often used in nucleophilic substitutions.

PhaseRecommended MaterialThicknessBreakthrough TimeAction Threshold
Solid Handling Nitrile (Disposable)

0.11 mm (4-5 mil)
> 480 min (Solid)Change immediately if punctured or if hands sweat (moisture barrier).
Solution (Aq/Alc) Nitrile (Extended Cuff)

0.15 mm (6 mil)
> 240 minChange every 2 hours or immediately upon splash.
Solution (DMF/DMSO) Laminate / Butyl

0.7 mm
> 480 minRequired for synthesis steps involving organic solvents.
B. Respiratory & Eye Protection[1][2][3][4][5]
  • Eyes: Chemical Safety Goggles (indirect vent) are mandatory. Safety glasses with side shields are insufficient due to the risk of airborne dust entering the eye and hydrolyzing to acid.

  • Body: Lab coat (100% cotton or Nomex; avoid synthetic blends that melt). Buttoned to the neck.

  • Respiratory: If fume hood is unavailable (Emergency only): P100 Particulate Respirator (Full facepiece recommended to protect eyes).

Operational Protocol: Step-by-Step Handling

Phase 1: Preparation & Weighing
  • Context: Static electricity often causes this salt to "jump" or scatter, increasing inhalation risk.

  • Setup: Place the analytical balance inside the fume hood or a dedicated powder enclosure.

  • Static Control: Use an ionizing bar or antistatic gun on the weighing boat and spatula before touching the reagent.

  • Transfer: Use a narrow-neck funnel to transfer the solid directly into the reaction vessel. Do not use flat weighing papers which allow dust to slide off.

Phase 2: Solubilization & Reaction
  • Context: Dissolving the HCl salt is endothermic, but subsequent neutralization (using a base like TEA or DIPEA) is exothermic .

  • Solvent Addition: Add solvent slowly to the solid.

  • Neutralization (if liberating free amine):

    • Warning: Liberating the free amine (3-aminopentan-2-ol) will generate a "fishy" or ammonia-like odor.

    • Add base dropwise at 0°C to control exotherm and vapor generation.

    • Ensure fume hood sash is at the lowest working height.[2]

Phase 3: Decontamination
  • Wipe Down: Use a saturated sodium bicarbonate (NaHCO₃) solution on paper towels to wipe down the balance area. This neutralizes any acidic salt residues.

  • Doffing: Remove gloves by turning them inside out to trap any dust. Wash hands with soap and water immediately—do not rely solely on alcohol sanitizers, which may spread the chemical.

Decision Logic & Emergency Response (Visualization)

The following diagram outlines the decision-making process for PPE selection and the immediate response workflow for exposure.

SafetyWorkflow Start START: Handling 3-Aminopentan-2-ol HCl StateCheck Determine Phase State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution (Organic/Aq) StateCheck->Solution PPESolid PPE: Nitrile (4mil) + Goggles Control: Antistatic Gun Solid->PPESolid PPESolution PPE: Laminate/Butyl Gloves Control: Fume Hood High Sash Solution->PPESolution Exposure EMERGENCY: Exposure Event PPESolid->Exposure Accident PPESolution->Exposure Accident Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye ActionSkin 1. Brush off dry powder 2. Rinse 15 min (Water) 3. Neutralize (Soap) Skin->ActionSkin ActionEye 1. Do NOT rub 2. Flush 15 min (Eyewash) 3. Seek Medical Aid Eye->ActionEye

Figure 1: Operational Decision Matrix and Emergency Response Workflow. Blue nodes indicate standard operations; Red/Black nodes indicate high-hazard or emergency states.

Disposal & Neutralization Plan

Do not dispose of the raw HCl salt in general trash. It is an acidic chemical waste.

Chemical Neutralization Protocol (Pre-Disposal)

If you must dispose of the pure reagent, it is best to neutralize it to prevent acid corrosion of waste drums.

  • Dissolution: Dissolve the waste salt in water (approx. 10% concentration).

  • Neutralization:

    • Slowly add 1M Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃).

    • Observation: The solution may become cloudy as the free amine (organic oil) separates.

    • pH Check: Adjust pH to 7–9.

  • Segregation:

    • Pour the mixture into the Halogenated Organic Waste stream (due to the chloride ion presence and organic amine).

    • Note: Although the amine is non-halogenated, the HCl salt implies chloride content. If your facility strictly separates non-halogenated amines, check with your EHS officer. Usually, HCl salts are accepted in general organic waste.

Container Labeling
  • Label: "Organic Waste: 3-Aminopentan-2-ol HCl."

  • Hazard Tags: [Irritant] [Corrosive - Acidic].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: (2S,3S)-3-Aminopentan-2-ol hydrochloride.[3] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Protective Gloves. United States Department of Labor. [Link]

Sources

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